NAc-DNP-Cys
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-acetamido-3-(2,4-dinitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O7S/c1-6(15)12-8(11(16)17)5-22-10-3-2-7(13(18)19)4-9(10)14(20)21/h2-4,8H,5H2,1H3,(H,12,15)(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCMLZRPNSABAR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189453 | |
| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-25-7 | |
| Record name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cysteine, N-acetyl-S-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Precision Immunogen Design: A Technical Guide to Hapten-Carrier Conjugation
Executive Summary
Small molecules (< 1,000 Da), known as haptens, are antigenic but not immunogenic.[1] They can bind to antibodies but cannot elicit an immune response on their own due to their inability to cross-link B-cell receptors (BCR) or recruit T-cell help.[2] To generate antibodies against small molecule targets (drugs, steroid hormones, toxins), the hapten must be covalently conjugated to a macromolecular carrier protein.[1][2][3][4]
This guide details the immunological mechanisms, selection strategies, and validated protocols for creating high-fidelity hapten-carrier conjugates. It prioritizes the Maleimide-Thiol chemistry due to its superior orientation control compared to random amine coupling.
Part 1: The Immunological Basis (Mechanism of Action)
The failure of free haptens to induce immunity stems from the "Two-Signal Hypothesis" of B-cell activation. B-cells require two signals:
-
Signal 1: Antigen binding to the BCR.[1]
-
Signal 2: Co-stimulation (CD40/CD40L interaction) and cytokines (IL-4, IL-21) from helper T-cells (Th).
Free haptens cannot generate Signal 2 because T-cells only recognize peptide fragments presented on MHC Class II molecules. Since haptens are not proteins, they cannot be processed into peptides.[2] The Carrier Protein bridges this gap by providing the T-cell epitopes.[2]
The Hapten-Carrier Effect Pathway
The B-cell recognizes the hapten, but the T-cell recognizes the carrier.[1][2] This cooperation is obligatory for isotype switching (IgM to IgG) and affinity maturation.
Figure 1: The T-cell dependent B-cell activation pathway. Note that the B-cell specificity is directed at the hapten, while the T-cell help is dependent on the carrier's peptide sequence.[1]
Part 2: Strategic Selection
Carrier Protein Selection
The choice of carrier dictates the strength of the immune response and the utility of the resulting antibodies.
| Carrier Protein | MW (kDa) | Immunogenicity | Solubility | Primary Application |
| KLH (Keyhole Limpet Hemocyanin) | >4,000 | High | Low (Opalescent) | Primary Immunogen. Phylogenetically distant from mammals, eliciting a strong T-cell response. |
| BSA (Bovine Serum Albumin) | 67 | Moderate | High | Screening Antigen. Used in ELISA to rule out anti-carrier antibodies. Avoid for immunization to prevent false positives.[5] |
| OVA (Ovalbumin) | 45 | Moderate | High | Secondary Carrier. Alternative to BSA for screening if BSA blocks are used in the assay. |
| Blue Carrier (Concholepas) | >4,000 | High | Moderate | Alternative Immunogen. Used if KLH fails or to avoid cross-reactivity in comparative studies. |
Expert Insight: Never use the same carrier for immunization and screening (ELISA). If you immunize with Hapten-KLH , screen with Hapten-BSA . This ensures the signal you detect is specific to the hapten, not the carrier.[5]
Hapten Density (Epitope Density)
The number of hapten molecules conjugated to a single carrier molecule is a critical variable.
-
Optimal Range: 15–30 haptens per BSA/OVA molecule (or equivalent surface area for KLH).
-
Low Density (<10): Insufficient BCR cross-linking; weak immune response.
-
High Density (>40): Can induce "immune tolerance" or suppression. It may also mask T-cell epitopes on the carrier, preventing T-cell help.
Linker Strategy
Direct conjugation often buries the hapten in the carrier's tertiary structure.
-
Hydrophobic Haptens: Use a hydrophilic linker (e.g., PEG4 or PEG6). This projects the hapten into the aqueous environment, making it accessible to the BCR.
-
Functional Group: Maleimide-Thiol chemistry is preferred over NHS-Amine chemistry.
-
Why? NHS esters react randomly with surface lysines, potentially orienting the hapten in multiple directions. Maleimide reacts specifically with an introduced cysteine on the hapten, ensuring a single, defined orientation.
-
Part 3: Technical Protocol (Maleimide-Cysteine Conjugation)
This protocol describes the conjugation of a sulfhydryl-containing hapten (e.g., a peptide with a terminal Cysteine) to a Maleimide-activated carrier (KLH).[6]
Materials
-
Carrier: Maleimide-Activated KLH (mcKLH).[7]
-
Hapten: Peptide/Small molecule with free sulfhydryl (-SH).
-
Conjugation Buffer: PBS (pH 7.2), 5 mM EDTA. Note: EDTA prevents metal-catalyzed oxidation of cysteines.
-
Purification: Desalting column (MWCO 7,000 Da).
Workflow Diagram
Figure 2: Step-by-step workflow for Maleimide-Thiol conjugation.
Step-by-Step Procedure
-
Preparation:
-
Reconstitute Maleimide-Activated KLH in distilled water to 10 mg/mL.
-
Dissolve hapten in Conjugation Buffer. If hydrophobic, dissolve in DMSO first (final DMSO concentration in reaction must be <30% to avoid denaturing the carrier).[7]
-
-
Calculation:
-
Target a 20-fold molar excess of hapten to carrier binding sites.
-
Note: Activated KLH usually has ~100-300 active maleimides per molecule.
-
-
Conjugation:
-
Slowly add the hapten solution to the carrier solution while stirring.
-
Critical Parameter: Maintain pH between 7.0 and 7.5.
-
Why? At pH > 8.0, maleimides can hydrolyze or react non-specifically with amines (lysines), ruining the orientation specificity.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature (RT) or overnight at 4°C.
-
-
Purification:
-
Remove excess free hapten using a Desalting Column or Dialysis Cassette (MWCO 7-10 kDa).
-
Why? Free hapten acts as a competitive inhibitor in the immune system, neutralizing the antibodies you are trying to generate.
-
Part 4: Quality Control & Validation
You must verify that the hapten is actually attached.[8]
Method A: MALDI-TOF MS (Gold Standard)
Compare the molecular weight of the Carrier before and after conjugation.
-
Procedure: Best performed on BSA or OVA conjugates (KLH is too large).
-
Calculation:
. -
Pros: Direct, quantitative.
Method B: Ellman’s Test (Indirect)
Measures unreacted thiols.
-
Measure the concentration of free sulfhydryls in the hapten solution before mixing.
-
Measure the concentration of free sulfhydryls in the supernatant after conjugation.
-
The difference represents the amount of hapten conjugated.
-
Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[6]
-
Pros: Cheap, colorimetric (412 nm), does not require mass spec.
References
-
Creative Diagnostics. Hapten-Carrier Effect and Antibody Production. Retrieved from [Link]
-
National Institutes of Health (PMC). Characterization and optimization of heroin hapten-BSA conjugates. Retrieved from [Link]
-
Shimadzu. Determination of hapten densities in protein conjugates: comparison of MALDI-TOF MS, TNBS and indirect Ellman assay. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 3. aptamergroup.com [aptamergroup.com]
- 4. interchim.fr [interchim.fr]
- 5. biorunstar.com [biorunstar.com]
- 6. Carrier Protein Activation and Conjugation Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. shimadzu.com [shimadzu.com]
Technical Guide: N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) as a Metabolic Probe and Standard
Executive Summary
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) acts as the terminal biomarker for the mercapturic acid pathway when investigating the metabolism of 2,4-dinitrochlorobenzene (CDNB/DNCB). While CDNB is the "universal" substrate for in vitro Glutathione S-Transferase (GST) assays, this compound is the critical reference standard required to validate this detoxification route in vivo.
This guide outlines the mechanistic principles, synthesis, and quantitative analysis of this compound. It is designed for researchers requiring precise metabolic profiling of Phase II detoxification enzymes or immunological hapten studies.
Part 1: The Mechanistic Basis
The Mercapturic Acid Pathway
The utility of this compound lies in its position as the end-product of a four-step enzymatic cascade.[1] Quantifying this molecule in urine or plasma provides a readout of the systemic capacity to conjugate, transport, and excrete electrophilic xenobiotics.
Key Insight: Detection of this compound confirms not just GST activity, but the functional integrity of renal transport and downstream processing enzymes (GGT, Dipeptidases, and NATs).
Pathway Visualization
The following diagram illustrates the biotransformation of CDNB into this compound.
Figure 1: The biotransformation of CDNB to this compound. This pathway highlights the sequential enzymatic cleavage required to form the final urinary metabolite.
Part 2: Synthesis Protocol (Self-Validating)
Commercially available this compound can be expensive or unstable upon long-term storage. The following protocol allows for the rapid, high-yield synthesis of the standard using common reagents. This method relies on Nucleophilic Aromatic Substitution (
Reagents Required[2][3][4][5][6]
-
Substrate: 1-Chloro-2,4-dinitrobenzene (CDNB)
-
Base: Sodium Bicarbonate (
) -
Solvent: Ethanol (EtOH) and HPLC-grade Water
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of N-Acetyl-L-Cysteine in 20 mL of water containing 22 mmol of
. The slight excess of base ensures the thiol is deprotonated (thiolate form), which is the active nucleophile. -
Reaction: Dissolve 10 mmol of CDNB in 10 mL of warm Ethanol. Add this dropwise to the aqueous NAC solution while stirring vigorously at room temperature.
-
Observation: The solution will turn a deep yellow/orange immediately, indicating the formation of the Meisenheimer complex and subsequent substitution.
-
-
Incubation: Stir for 2 hours in the dark.
-
Critical Control: Dinitrophenyl derivatives are light-sensitive. Wrap the flask in aluminum foil to prevent photodegradation.
-
-
Acidification: Acidify the solution to pH ~2.0 using 1M HCl. This protonates the carboxylic acid of the product, reducing its solubility in water and inducing precipitation.
-
Purification: Filter the yellow precipitate. Recrystallize from minimal hot Ethanol/Water (50:50).
-
Validation:
-
Melting Point: Expect ~180–182°C.
-
UV-Vis:
at ~340 nm (characteristic of S-DNP bond).
-
Part 3: Analytical Quantification (LC-MS/MS)
For pharmacokinetic or toxicological studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Sample Preparation: Urine/Plasma
Direct injection of urine is discouraged due to high salt content and ion suppression.
-
Acidification: Adjust sample pH to < 2 with Formic Acid. This stabilizes the thioether bond and ensures retention on Reverse Phase media.
-
Solid Phase Extraction (SPE): Use a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge.
-
Wash: 5% Methanol in water.
-
Elute: 100% Methanol.
-
-
Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A.
Mass Spectrometry Parameters
The molecule ionizes efficiently in Negative Electrospray Ionization (ESI-) mode due to the carboxylic acid and the electron-withdrawing nitro groups.
Table 1: MRM Transitions for this compound
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | 328.0 | |
| Quantifier Ion (Q3) | 182.0 | Cleavage of the C-S bond yields the dinitrophenolate anion. |
| Qualifier Ion (Q3) | 198.0 | Alternative fragmentation retaining the sulfur (Dinitro-thiophenolate). |
| Cone Voltage | 25-35 V | Optimized to prevent in-source fragmentation. |
| Collision Energy | 18-22 eV | Sufficient to break the thioether bond without destroying the ring. |
LC Gradient Strategy
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: Start at 5% B. Ramp to 90% B over 8 minutes. The DNP group makes the molecule moderately hydrophobic, eluting typically around 40-50% B.
Part 4: Experimental Workflow Visualization
The following diagram summarizes the complete workflow from biological sampling to data acquisition.
Figure 2: Analytical workflow for the quantification of this compound in biological matrices.
References
-
Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases: the first enzymatic step in mercapturic acid formation. Journal of Biological Chemistry, 249(22), 7130-7139.
- Hinchman, C. A., & Ballatori, N. (1990). Glutathione S-conjugate transport in hepatocytes and kidney proximal tubules. Pharmacological Reviews, 42(1), 65-102.
-
Commandeur, J. N., Stijntjes, G. J., & Vermeulen, N. P. (1995). Enzymes and transport systems involved in the formation and disposition of glutathione S-conjugates. Pharmacological Reviews, 47(4), 271-330.
-
PubChem Compound Summary. (2024). N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine. National Center for Biotechnology Information.
- Cooper, A. J. L., & Hanigan, M. H. (2018). Metabolism of Glutathione S-Conjugates: Multiple Pathways. Comprehensive Toxicology, 363–406.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
- 3. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enduring Utility of DNP-Labeled Amino Acids: From Foundational Sequencing to Modern Drug Discovery
Abstract: The 2,4-dinitrophenyl (DNP) group, a deceptively simple chemical moiety, has played a pivotal and enduring role in the advancement of biochemical and immunological research. Initially immortalized through Frederick Sanger's Nobel Prize-winning work on protein sequencing, the utility of DNP-labeled amino acids has evolved far beyond this foundational application. This technical guide provides an in-depth exploration of the core principles and diverse applications of DNP-amino acids for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry of DNP labeling, provide detailed, field-tested protocols for its key applications, and explore its modern-day relevance in high-throughput screening and immunological studies. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.
The DNP Moiety: A Chemist's Versatile Tool
The 2,4-dinitrophenyl group is an electron-withdrawing aromatic system that imparts unique and useful characteristics to the molecules it labels. Its utility stems from several key features:
-
Chromophoric Nature: DNP-amino acids are intensely yellow, a property that allows for their easy colorimetric detection and quantification. This was a critical feature for their separation and identification in the early days of chromatography.
-
Chemical Stability: The bond formed between the DNP group and an amino group is stable to acid hydrolysis, a crucial requirement for Sanger's protein sequencing method, which involves breaking down the entire polypeptide chain to identify the labeled N-terminal residue.[1]
-
Haptenic Properties: The DNP group is a classic example of a hapten—a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a protein.[2] This property has made DNP-conjugates invaluable tools in immunology for studying antibody responses and developing immunoassays.
-
Fluorescence Quenching: The DNP group is an excellent non-fluorescent acceptor (quencher) for a variety of fluorophores. This property is exploited in modern drug discovery through Fluorescence Resonance Energy Transfer (FRET) assays to monitor enzyme activity.
Physicochemical Properties of 2,4-Dinitrophenol (DNP)
The properties of the parent compound are foundational to its utility as a labeling reagent.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | PubChem[3] |
| Molar Mass | 184.11 g/mol | PubChem[3] |
| Appearance | Solid yellow crystals | PubChem[3] |
| Melting Point | 112–114 °C | PubChem[3] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether | PubChem[3] |
| pKa | 4.09 (at 25 °C) | PubChem[3] |
Foundational Application: N-Terminal Protein Sequencing (Sanger's Method)
The first and most famous application of DNP-amino acids was in the determination of the primary structure of proteins. Frederick Sanger's pioneering work on insulin sequencing, which earned him the Nobel Prize in Chemistry in 1958, relied on the use of 1-fluoro-2,4-dinitrobenzene (FDNB), now commonly known as Sanger's reagent.[1]
The core principle involves labeling the free amino group of the N-terminal amino acid of a polypeptide chain.[4] Subsequent acid hydrolysis cleaves all the peptide bonds, releasing the constituent amino acids. Because the DNP-N-terminus bond is resistant to this hydrolysis, the N-terminal amino acid remains labeled and can be identified, typically by chromatography.
Workflow for Sanger's N-Terminal Sequencing
The logical flow of the Sanger method is a classic example of chemical protein analysis.
Caption: Workflow of N-terminal amino acid identification using Sanger's method.
Experimental Protocol: N-Terminal Identification
This protocol outlines the essential steps for identifying the N-terminal amino acid of a small protein or peptide.
Materials:
-
Purified peptide or protein sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate buffer (e.g., 1 M, pH ~8.5)
-
Ethanol
-
Diethyl ether
-
6 N Hydrochloric acid (HCl)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chromatography tank
-
TLC solvent system (e.g., Chloroform:Methanol:Acetic Acid)
-
DNP-amino acid standards
Procedure:
-
Labeling the Peptide (Dinitrophenylation):
-
Dissolve the protein/peptide sample (approx. 1-2 mg) in 1 mL of sodium bicarbonate buffer in a small reaction vial. The alkaline pH is crucial as it ensures the N-terminal α-amino group is deprotonated, making it a potent nucleophile ready to attack the FDNB.
-
Add 2 mL of the FDNB solution to the vial.
-
Incubate the mixture at room temperature for approximately 2 hours with gentle agitation. The reaction results in the formation of a yellow-colored DNP-peptide.
-
Evaporate the ethanol and excess reagent under a stream of nitrogen or by gentle warming. Wash the resulting DNP-peptide precipitate with water, ethanol, and finally ether to remove unreacted reagents, then air-dry.[1]
-
-
Acid Hydrolysis:
-
Transfer the dried DNP-peptide to a hydrolysis tube.
-
Add 1 mL of 6 N HCl.
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation of sensitive amino acids.
-
Heat the tube at 110°C for 18-24 hours. This harsh condition cleaves all peptide bonds, liberating the free amino acids from the chain, while the stable DNP-N-terminal bond remains intact.[5]
-
-
Extraction of the DNP-Amino Acid:
-
After hydrolysis, cool the tube and evaporate the HCl under vacuum.
-
Add 1 mL of water to the residue, followed by 2 mL of diethyl ether.
-
Mix vigorously. The yellow DNP-amino acid, being more hydrophobic than the free amino acids, will partition into the ether layer. The un-derivatized amino acids will remain in the aqueous layer.
-
Carefully collect the ether layer and transfer it to a clean tube. Repeat the extraction twice more to ensure complete recovery.
-
Evaporate the pooled ether extracts to dryness.
-
-
Chromatographic Identification:
-
Dissolve the dried DNP-amino acid residue in a small volume of a suitable solvent like acetone or ethanol.
-
Spot the sample onto a silica TLC plate alongside a mixture of known DNP-amino acid standards.
-
Develop the chromatogram in a tank saturated with the chosen solvent system.
-
After development, the yellow spot from the sample can be identified by comparing its migration distance (Rf value) to that of the standards. For more precise quantification, HPLC can be used.[6][7]
-
Immunological Applications: The DNP Hapten Model
In immunology, the DNP group is a workhorse for studying the principles of antibody production and B-cell activation. By itself, DNP is too small to be recognized by the immune system. However, when covalently coupled to a large carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the resulting DNP-protein conjugate is highly immunogenic.[2]
This DNP-hapten carrier system is used to:
-
Generate high-titer anti-DNP antibodies for research and diagnostic use.
-
Study the mechanisms of immune tolerance and hypersensitivity.[8][9]
-
Develop sensitive immunoassays, such as ELISA, where DNP-labeled reagents can be used for detection.[10]
The Hapten-Carrier Principle
The DNP-carrier conjugate engages the immune system to produce antibodies specifically targeted against the DNP hapten.
Caption: The DNP hapten-carrier principle for inducing an immune response.
Experimental Protocol: Hapten-Specific ELISA
This protocol provides a framework for a competitive ELISA to detect free DNP in a sample.
Materials:
-
96-well ELISA plates
-
DNP-BSA conjugate (for coating)
-
Carbonate-bicarbonate coating buffer (pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS with 0.05% Tween-20, PBST)
-
Monoclonal anti-DNP antibody
-
Sample containing unknown amount of DNP and DNP standards
-
Enzyme-conjugated secondary antibody (e.g., HRP-anti-mouse IgG)
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute DNP-BSA to 1-10 µg/mL in coating buffer.
-
Add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C. The DNP-BSA passively adsorbs to the polystyrene surface.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer to remove unbound DNP-BSA.
-
Add 200 µL of blocking buffer to each well to cover any remaining non-specific binding sites on the plastic.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Binding:
-
Wash the plate 3 times with wash buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the anti-DNP antibody with varying concentrations of your DNP standards or unknown samples for 30 minutes.
-
Add 100 µL of these mixtures to the corresponding wells of the DNP-BSA coated plate.
-
Incubate for 1-2 hours at room temperature. During this step, the free DNP in the sample competes with the plate-bound DNP-BSA for binding to the anti-DNP antibody. Higher concentrations of free DNP will result in less antibody binding to the plate.
-
-
Detection:
-
Wash the plate 5 times with wash buffer to remove unbound antibodies.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary anti-DNP antibody that is captured on the plate.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm. The signal intensity will be inversely proportional to the concentration of free DNP in the sample.
-
Modern Applications in Drug Discovery: FRET-Based Enzyme Assays
The ability of the DNP group to efficiently quench fluorescence has made it a cornerstone of modern high-throughput screening (HTS) for enzyme inhibitors. In a typical FRET-based assay, a peptide substrate is synthesized to contain a fluorescent donor group on one side of the enzyme cleavage site and a DNP quencher on the other.
In the intact peptide, the donor and quencher are in close proximity. When the donor is excited, its energy is transferred non-radiatively to the DNP quencher, and no fluorescence is emitted. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET. The excited donor now emits fluorescence, and the rate of fluorescence increase is directly proportional to the enzyme's activity.
Mechanism of a DNP-Quenched FRET Assay
This diagram illustrates the "off/on" signaling mechanism of a FRET-based protease assay.
Caption: FRET-based enzyme assay using a DNP-quenched peptide substrate.
Common Fluorophore/DNP Quencher Pairs
The choice of fluorophore depends on the specific instrumentation and assay conditions. The DNP group is a versatile quencher for many common donors.
| Donor Fluorophore | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) |
| Mca (7-Methoxycoumarin-4-acetyl) | ~325 | ~393 |
| Abz (ortho-Aminobenzoic acid) | ~320 | ~420 |
| Nma (2-(N-methylamino)benzoyl) | ~340 | ~440 |
| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | ~335 | ~493 |
Experimental Protocol: Protease Activity Assay Using a DNP-FRET Substrate
This protocol provides a general method for measuring protease activity in a 96-well plate format, suitable for HTS.
Materials:
-
DNP-quenched FRET peptide substrate (e.g., Abz-peptide-Lys(Dnp))
-
DMSO (for dissolving substrate)
-
Assay buffer (specific to the enzyme of interest, e.g., HEPES or Tris-based)
-
Purified enzyme solution
-
Test compounds (potential inhibitors) dissolved in DMSO
-
96-well black microplate (for fluorescence)
-
Fluorescence plate reader with appropriate Ex/Em filters
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well black plate, add the components in the following order:
-
Assay Buffer
-
Test compound or DMSO (for control wells)
-
Enzyme solution (add to all wells except for a "no enzyme" control)
-
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow inhibitors to bind.
-
-
Initiating the Reaction:
-
Prepare a working dilution of the FRET substrate in assay buffer. The final concentration should typically be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
Initiate the reaction by adding the diluted substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for an Abz/Dnp pair).[4]
-
Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes). The rate of increase in fluorescence (slope of the linear portion of the curve) corresponds to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the slope of the fluorescence versus time plot.
-
Determine the percent inhibition for each test compound by comparing its reaction velocity to the uninhibited (DMSO only) control:
-
% Inhibition = (1 - (v_inhibitor / v_control)) * 100
-
-
Plot % Inhibition versus compound concentration to determine the IC₅₀ value for potent inhibitors.
-
Conclusion and Future Perspectives
From its historic role in deciphering the first protein sequence to its current position as a key tool in high-throughput drug screening, the 2,4-dinitrophenyl group demonstrates remarkable and sustained utility in the life sciences. Its robust chemistry, coupled with its unique chromophoric, haptenic, and fluorescence-quenching properties, ensures its continued relevance. The protocols and principles outlined in this guide provide a framework for both foundational and advanced applications. As researchers continue to develop more sensitive detection methods and novel assay formats, the simple DNP label, attached to an ever-expanding array of amino acids and peptides, will undoubtedly continue to facilitate new discoveries in biology, medicine, and drug development.
References
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (n.d.). Creative Biolabs. [Link]
-
Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (1988). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. (2019). G-Biosciences. [Link]
-
A modified ELISA technique for anti-hapten antibodies. (1982). Journal of Immunological Methods. [Link]
-
Induction of immunity and tolerance in vitro by hapten protein conjugates. (1971). The Journal of Experimental Medicine. [Link]
-
Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016). Stack Exchange. [Link]
-
Synthesis of 2,4-dinitrophenol. (2011). Russian Journal of General Chemistry. [Link]
-
Use of Isotopically Labeled Compounds in Drug Discovery. (2014). In Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
Peptide Bond Synthesis by a Mechanism Involving an Enzymatic Reaction and a Subsequent Chemical Reaction. (2015). The Journal of Biological Chemistry. [Link]
-
Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]
-
Near real-time biosensor-based detection of 2,4-dinitrophenol. (2002). Journal of Immunological Methods. [Link]
-
The immunogenicity of dinitrophenyl amino acids. (1969). Immunology. [Link]
-
New Developments in Enzymatic Peptide Synthesis. (1993). Trends in Biotechnology. [Link]
-
2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. [Link]
-
2,4-Dinitrophenol. (n.d.). PubChem. [Link]
-
The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers... (2004). Amino Acids. [Link]
-
Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line. (1988). Cellular Immunology. [Link]
-
Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019). SYnAbs. [Link]
-
Hapten-Specific Tolerance: Depressed Humoral and Normal Cellular Immune Responses. (1973). The Journal of Immunology. [Link]
-
Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. (2021). ACS Medicinal Chemistry Letters. [Link]
-
Preparation of Deuterium Labeled Compounds... (2022). Molecules. [Link]
-
Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine. (1954). The Journal of Biological Chemistry. [Link]
-
Hapten-Specific Cellular Immune Responses... (2023). International Journal of Molecular Sciences. [Link]
-
CD spectral study of Dnp derivatives of amino acids and peptides for their configurational and conformational analysis. (2005). Biopolymers. [Link]
-
Applications of DNP and Its Monoclonal Antibodies. (2019). SYnAbs. [Link]
-
Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. (2011). Russian Journal of Applied Chemistry. [Link]
-
HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. (1998). Amino Acids. [Link]
-
Recent Advances in Chemoenzymatic Peptide Syntheses. (2017). International Journal of Molecular Sciences. [Link]
-
Application Guides / ELISA Protocol. (n.d.). 2BScientific. [Link]
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- 1. biotium.com [biotium.com]
- 2. synabs.be [synabs.be]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. listlabs.com [listlabs.com]
- 5. DNP for The Structural Study of Small Organic Molecules: Pharmaceutical Applications | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the chiral recognition pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Re-presentation of the hapten dinitrophenol (DNP) to a DNP-specific T-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A modified ELISA technique for anti-hapten antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Application of NAc-DNP-Cys
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine: A Reference Standard for Xenobiotic Metabolism
Executive Summary
N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) is the final urinary metabolite (mercapturic acid) of 2,4-Dinitrochlorobenzene (DNCB) and related dinitrophenyl electrophiles. It serves as a critical reference standard in toxicology and immunology for mapping the Mercapturic Acid Pathway .
While less volatile than its parent compound (DNCB), this compound retains the nitro-aromatic moiety, necessitating strict adherence to safety protocols regarding skin sensitization and potential oxidative uncoupling. This guide synthesizes physicochemical data with field-proven handling strategies to ensure researcher safety and data integrity.
Part 1: Physicochemical Profile & Hazard Identification
This compound is a yellow crystalline solid. Its chromophore (the dinitrophenyl group) makes it a potent dye, but also a marker for contamination.
Table 1: Physicochemical Properties
| Property | Data | Relevance to Handling |
| Chemical Name | N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine | Official IUPAC designation |
| Molecular Formula | C₁₁H₁₁N₃O₇S | Stoichiometry for stock prep |
| Molecular Weight | ~329.29 g/mol | Calculation of molar concentrations |
| Appearance | Yellow crystalline powder | Visual identification of spills |
| Solubility | DMSO, Methanol, alkaline H₂O | Hydrophobic moiety limits aqueous solubility at neutral pH |
| Stability | Light Sensitive; Hygroscopic | Store in amber vials; desiccate |
| pKa | ~3.5 (Carboxyl) | Ionized at physiological pH |
Hazard Classification (GHS Framework)
While specific SDS data for the conjugate is rare compared to DNCB, the following hazards are intrinsic to the Dinitrophenyl (DNP) class:
-
Skin Sensitization (Category 1): Potential to induce allergic contact dermatitis upon repeated exposure.
-
Acute Toxicity (Oral/Dermal): The DNP group can act as a mitochondrial uncoupler, though the cysteine conjugation mitigates this compared to free 2,4-DNP.
-
Serious Eye Damage/Irritation: Acidic nature and aromatic rings cause irritation.
Part 2: The Biological Context (Mechanism)[1]
To understand the handling requirements, one must understand the molecule's origin. This compound is the end-product of the body's Phase II detoxification system. It is formed when Glutathione S-Transferase (GST) conjugates glutathione to an electrophile (like DNCB), followed by enzymatic degradation in the kidney.
Why this matters for safety: Researchers often handle this compound to validate urinary assays. Understanding that this molecule is an excretion product implies it is water-soluble enough for renal clearance but hydrophobic enough to require organic solvents for initial stock preparation.
Figure 1: The Mercapturic Acid Pathway
This diagram illustrates the metabolic cascade generating this compound, highlighting the enzymatic steps that researchers simulate in vitro.
Caption: The metabolic conversion of DNCB to this compound via Glutathione conjugation and renal processing.
Part 3: Storage & Stability Protocols
The integrity of this compound is compromised by two main factors: Photolysis (due to the nitro groups) and Hydrolysis .
-
Lyophilized Solid:
-
Store at -20°C .
-
Container: Amber glass vial with a PTFE-lined cap.
-
Desiccation: Essential. Moisture can catalyze slow hydrolysis of the thioether bond.
-
-
Solubilized Stock (e.g., in DMSO):
-
Stable for 3 months at -80°C .
-
Aliquot immediately: Avoid freeze-thaw cycles. The nitro-aromatic ring can generate free radicals upon repeated energetic shifts, degrading the cysteine moiety.
-
Part 4: Handling & PPE Guidelines
Core Directive: Treat this compound as a potent sensitizer and a permanent staining agent.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood (not recommended).
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil).
-
Rationale: Nitro-aromatics have high skin permeability. The yellow stain is a visual indicator of PPE failure.
-
-
Ocular: Chemical splash goggles. Standard safety glasses are insufficient for powder handling.
Solubilization Protocol (Self-Validating)
This protocol ensures complete dissolution without degrading the compound.
-
Calculate: Determine the molarity required. (e.g., 10 mM stock).
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or DMF . Do not attempt to dissolve directly in PBS or water; it will precipitate.
-
Stepwise Addition:
-
Add 100% DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Validation Check: Hold vial against a light source. The solution should be a clear, bright yellow. Any turbidity indicates incomplete solubilization.
-
-
Aqueous Dilution:
-
Dilute the DMSO stock into the aqueous buffer (e.g., cell culture media) slowly while stirring.
-
Keep final DMSO concentration < 0.5% to avoid solvent toxicity in biological assays.
-
Part 5: Emergency Procedures & Waste Management
Spills of this compound present a unique challenge: the staining is persistent and indicates contamination.
Figure 2: Spill Response Decision Matrix
A logical workflow for managing spills to prevent sensitization and area contamination.
Caption: Workflow for containing and neutralizing this compound spills.
Decontamination Note: If skin contact occurs, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone at solubilizing the lipophilic DNP group from the skin.
References
-
PubChem. (n.d.).[1][2] N-acetyl-(2,4-dinitrophenyl)-l-cysteine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Hanna, P. E., & Anders, M. W. (2019).[3] The mercapturic acid pathway. Critical Reviews in Toxicology. Retrieved from [Link]
-
Boyland, E., & Chasseaud, L. F. (1969).[3] The Role of Glutathione and Glutathione S-Transferases in Mercapturic Acid Biosynthesis. Advances in Enzymology. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of N-Acetyl-S-dinitrophenyl-L-cysteine (NAc-DNP-Cys) in Buffered Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-acetyl-S-dinitrophenyl-L-cysteine (NAc-DNP-Cys) is a compound of significant interest in various biochemical and pharmaceutical research areas, primarily as a derivative of N-acetylcysteine (NAC) that allows for spectrophotometric detection and quantification. The covalent attachment of the 2,4-dinitrophenyl (DNP) group to the thiol of cysteine dramatically alters the physicochemical properties of the parent molecule, NAC. This guide provides a comprehensive technical overview of the critical parameters governing the solubility and stability of this compound in commonly used buffer systems. By synthesizing available data on analogous compounds and applying fundamental principles of organic and analytical chemistry, this document offers practical insights and detailed protocols to aid researchers in the effective preparation, handling, and analysis of this compound solutions.
Introduction: The Significance of this compound in Research
N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to L-cysteine and glutathione, playing a crucial role in cellular detoxification and redox signaling pathways.[1][2] The derivatization of NAC to this compound serves a key analytical purpose: the introduction of the DNP chromophore, which absorbs light in the visible range, facilitates its detection and quantification using spectrophotometric methods. This is particularly valuable in studies where tracking the fate of NAC or related thiol-containing molecules is essential.
However, the addition of the bulky and hydrophobic DNP group fundamentally changes the molecule's behavior in aqueous environments. Understanding the solubility and stability of this compound is paramount for generating reliable and reproducible experimental data. This guide will delve into the key factors influencing these properties and provide actionable strategies for working with this important investigational compound.
Molecular Characteristics and Physicochemical Properties
A thorough understanding of the molecular properties of this compound is the foundation for predicting its behavior in solution.
Table 1: Physicochemical Properties of N-acetyl-(2,4-dinitrophenyl)-l-cysteine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₇S | PubChem |
| Molecular Weight | 329.29 g/mol | PubChem |
| Calculated XLogP3-AA | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Structure | See Figure 1 | - |
Note: The XLogP3-AA value suggests a moderate lipophilicity, which is significantly higher than that of the parent molecule, NAC.
Figure 1: Chemical Structure of N-acetyl-S-dinitrophenyl-L-cysteine
Caption: Chemical structure of this compound.
Solubility of this compound in Buffers
The solubility of this compound is influenced by several factors, including pH, buffer composition, temperature, and the presence of co-solvents.
Impact of pH
The carboxylic acid moiety of the cysteine backbone is the primary ionizable group influencing the aqueous solubility of this compound.
-
At low pH (acidic conditions): The carboxyl group is protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous buffers.
-
At neutral to high pH (alkaline conditions): The carboxyl group is deprotonated (-COO⁻), increasing the molecule's polarity and enhancing its solubility in aqueous solutions.
Therefore, for preparing stock solutions in aqueous buffers, a pH at or above neutral is generally recommended.
Buffer Selection
Commonly used biological buffers such as phosphate-buffered saline (PBS), Tris-HCl, and HEPES are generally compatible with this compound. However, the ionic strength of the buffer can influence solubility, with higher ionic strengths potentially leading to "salting out" and reduced solubility. It is advisable to start with standard buffer concentrations (e.g., 10-50 mM) and adjust as needed.
Use of Co-solvents
Due to the hydrophobic nature of the DNP group, aqueous solubility can be limited. The use of organic co-solvents is a common strategy to overcome this.
-
Dimethyl sulfoxide (DMSO): A highly polar aprotic solvent that is an excellent choice for preparing concentrated stock solutions of this compound.
-
Ethanol: Another suitable organic solvent for dissolving this compound.
-
Dimethylformamide (DMF): Can also be used, but care should be taken due to its potential reactivity.
Workflow for Preparing this compound Solutions
Caption: Recommended workflow for preparing this compound solutions.
Stability of this compound in Buffers
The stability of this compound in solution is critical for obtaining accurate experimental results. Degradation can occur through several pathways, influenced by factors such as pH, temperature, and light exposure.
pH-Dependent Stability
The thioether linkage in this compound is generally stable. However, extreme pH conditions can promote degradation.
-
Strongly acidic conditions: Can lead to hydrolysis of the N-acetyl group.
-
Strongly alkaline conditions: May promote the elimination of the dinitrophenyl group.
For optimal stability, maintaining the pH of the working solution within a range of 6.0 to 8.0 is recommended.
Oxidative Stability
Unlike its precursor, NAC, which is prone to oxidation to form the disulfide dimer N,N'-diacetyl-L-cystine, the thioether linkage in this compound is not susceptible to oxidation under typical experimental conditions.[3][4] This is a key advantage when studying processes where the redox state of a thiol is important.
Photostability
Dinitrophenyl compounds are known to be susceptible to photodegradation.[5][6] Exposure to ultraviolet (UV) or even ambient light for prolonged periods can lead to the degradation of this compound.
Best Practices for Ensuring Stability:
-
Storage of Stock Solutions: Concentrated stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protection from Light: All solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.
-
Preparation of Working Solutions: Working solutions in aqueous buffers should be prepared fresh daily from the frozen stock.
-
Temperature: Experiments should be conducted at controlled temperatures, and prolonged incubation at elevated temperatures should be avoided unless it is a specific experimental parameter being investigated.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 3.29 mg of this compound powder.
-
Dissolution: Transfer the powder to a 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber or foil-wrapped tubes and store at -20°C or -80°C.
Protocol for Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: In a 15 mL conical tube, add 9.9 mL of sterile PBS (pH 7.4).
-
Addition of Stock: Add 100 µL of the 10 mM stock solution to the PBS.
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Use: Use the freshly prepared working solution immediately. Protect from light during the experiment.
Conclusion
The successful use of N-acetyl-S-dinitrophenyl-L-cysteine in research hinges on a clear understanding of its solubility and stability characteristics. While direct experimental data for this specific compound is limited, by applying principles from its constituent moieties—N-acetylcysteine and the dinitrophenyl group—we can establish robust protocols for its handling. The key takeaways for researchers are to consider the pH-dependent solubility, utilize organic co-solvents for stock solutions, maintain a near-neutral pH for working solutions, and diligently protect all solutions from light. By adhering to these guidelines, scientists can ensure the integrity of their this compound solutions, leading to more accurate and reproducible experimental outcomes.
References
-
SIELC Technologies. (n.d.). Determination N-Acetyl-L-Cysteine on Primesep SB Column. Retrieved from [Link]
-
BioInsights. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
MDPI. (2021, October 13). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Retrieved from [Link]
-
Semantic Scholar. (2020, April 9). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2018, August 15). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. Retrieved from [Link]
-
Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, February 16). Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. Retrieved from [Link]
-
PubMed. (2008, June 15). Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]
-
PubChem. (n.d.). N-acetyl-(2,4-dinitrophenyl)-l-cysteine. Retrieved from [Link]
-
PubMed Central. (2014, September 8). Synthesis of N-acetyl-L-cysteine-capped ZnCdSe quantum dots via hydrothermal method and their characterization. Retrieved from [Link]
-
PubMed Central. (n.d.). Disorder and cysteines in proteins: A design for orchestration of conformational see-saw and modulatory functions. Retrieved from [Link]
-
Taylor & Francis Online. (2020, February 27). Degradation of 2,4-Dinitrophenol using persulfate activated by Cu2+ in photocatalytic system (UV/SPS/Cu2+) from aqueous solution: optimisation and operational parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of N-acetyl-L-cysteine and L-cysteine in respect to their transmembrane fluxes. Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation and Properties of 2,4-Dinitrophenyl-L-amino Acids. Retrieved from [Link]
-
PLOS One. (2015, October 7). Molecular Characterization and Expression Profiling of NAC Transcription Factors in Brachypodium distachyon L. Retrieved from [Link]
-
ResearchGate. (n.d.). Plasma-Degradation of Dinitrophenols and Interpretation by the Molecular Orbital Theory. Retrieved from [Link]
-
PubMed Central. (2022, November 7). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Retrieved from [Link]
-
PNAS. (2016, May 9). Enhancing protein stability with extended disulfide bonds. Retrieved from [Link]
-
StackExchange. (2016, February 16). Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). Retrieved from [Link]
-
University of Bristol. (n.d.). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine Amide (NACA) Binding for Lead Poisoning Treatment. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of L-Cysteine, N-acetyl- (CAS 616-91-1). Retrieved from [Link]
-
Copernicus Publications. (n.d.). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. Retrieved from [Link]
-
PubMed Central. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Retrieved from [Link]
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Methodological & Application
How to use NAc-DNP-Cys for protein labeling
Application Note: Site-Specific DNP Labeling of Protein Cysteines Subtitle: Protocols for S-DNP Synthesis and Quantification using NAc-DNP-Cys Standards
Executive Summary
This guide details the methodology for labeling protein cysteine residues with 2,4-dinitrophenyl (DNP) groups and using N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (this compound) as a critical reference standard.
While "this compound" is often mistaken for a labeling reagent, it is chemically non-reactive toward proteins. It is, in fact, the structural model of a DNP-labeled cysteine residue. To achieve the "this compound" moiety on a target protein, one must use 1-Fluoro-2,4-dinitrobenzene (FDNB) under controlled pH conditions. Alternatively, DNP-Maleimide can be used for higher specificity, though it generates a succinimidyl-thioether linkage rather than the direct aryl-thioether found in this compound.
This protocol focuses on the FDNB-mediated generation of S-DNP-Cys sites and the use of the this compound standard for precise spectrophotometric quantification (Degree of Labeling).
Scientific Mechanism & Logic
The Chemistry of S-Dinitrophenylation
The labeling reaction relies on Nucleophilic Aromatic Substitution (
-
Selectivity Challenge: FDNB reacts with both amines (Lysine N-termini) and thiols (Cysteine).
-
The Solution (pH Control):
-
Lysine (
): At pH 5.5–6.0, lysine -amines are fully protonated ( ) and non-nucleophilic. -
Cysteine (
): While largely protonated at pH 6.0, the small fraction of thiolate ( ) present is highly nucleophilic and sufficient to drive the reaction with the highly reactive FDNB, ensuring site specificity.
-
The Role of this compound
This compound serves as the extinction coefficient standard . Because the electronic environment of the DNP group changes depending on whether it is attached to a sulfur (S-DNP) or a nitrogen (N-DNP), the absorption maxima differ:
-
N-DNP-Lys:
[1] -
S-DNP-Cys:
(The "Blue Shift")
By synthesizing or purchasing this compound, researchers can validate the site-specificity of their labeling by confirming the
Visualization: Reaction Pathways
Figure 1: Workflow for generating S-DNP-Cys moieties using FDNB, highlighting the critical pH control required to prevent off-target Lysine labeling.
Experimental Protocols
Protocol A: Preparation of this compound Standard
Use this protocol if commercial this compound is unavailable. This compound is used to generate the standard curve.
Reagents:
-
N-Acetyl-L-Cysteine (NAC)[2]
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium Bicarbonate (
)[1] -
Ethanol[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Sodium Bicarbonate in 10 mL of water. Add 200 mg of N-Acetyl-L-Cysteine.
-
Reaction: Dissolve 250 mg of FDNB in 5 mL of Ethanol. Add this dropwise to the aqueous NAC solution while stirring.
-
Incubation: Stir at room temperature for 2 hours. The solution will turn bright yellow.
-
Acidification: Carefully acidify to pH 2.0 using 1M HCl. The product (this compound) will precipitate or can be extracted into ethyl acetate.
-
Characterization: Dissolve a small aliquot in phosphate buffer (pH 7.0) and measure absorbance. Confirm
is approximately 330–340 nm .
Protocol B: Site-Specific S-DNP Labeling of Protein
Reagents:
-
Target Protein (1–5 mg/mL) in PBS.
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) - preferred over DTT as it does not contain thiols that compete for FDNB.
-
Labeling Buffer: 100 mM MES or Citrate Buffer, pH 6.0 .
-
FDNB Stock: 100 mM in Ethanol (Freshly prepared).
Step-by-Step:
-
Reduction: Incubate protein with 10-fold molar excess of TCEP for 30 minutes at Room Temperature (RT) to ensure cysteines are reduced.
-
Buffer Exchange: Buffer exchange into pH 6.0 MES buffer using a desalting column (e.g., Zeba Spin or PD-10). Crucial: Do not skip. Higher pH will label Lysines.
-
Labeling Reaction:
-
Add FDNB stock to the protein solution to achieve a 20-fold molar excess over total thiols.
-
Note: Keep ethanol concentration <5% to prevent protein precipitation.
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Quenching: Add excess
-mercaptoethanol or free NAC to quench unreacted FDNB. -
Purification: Remove excess reagents via dialysis or Size Exclusion Chromatography (SEC) into PBS, pH 7.4.
Data Analysis & Quantification
To determine the Degree of Labeling (DOL), use the extinction coefficients derived from the this compound standard.
Key Optical Constants:
| Species |
Calculation of DOL:
-
CF (Correction Factor): The absorbance of DNP at 280 nm relative to 330 nm. Determine this using your this compound standard (typically ~0.25).
-
DOL:
Self-Validation Check (The "Spectral Shift" Test)
After labeling, scan the absorbance from 250 nm to 450 nm.
-
Pass: Peak absorbance is near 330 nm .[1] (Indicates successful S-DNP labeling).
-
Fail: Peak absorbance is near 360 nm . (Indicates Lysine contamination; pH was likely too high).
Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Peak at 360 nm (Yellow/Orange) | Non-specific Lysine labeling. | Lower reaction pH to 5.5. Ensure buffer exchange removed all traces of primary amine buffers (Tris). |
| Precipitation | FDNB solubility or Over-labeling. | Reduce FDNB excess to 10x. Add 0.05% Tween-20. Ensure Ethanol <5%. |
| Low Labeling Efficiency | Oxidized Cysteines. | Increase TCEP reduction time. Ensure TCEP is fresh. |
| Reversibility | S-DNP bond stability. | The S-DNP bond is stable in acid but liable to thiolysis in high concentrations of thiols at alkaline pH. Store at neutral/acidic pH. |
References
-
Sanger, F. (1945). The free amino groups of insulin.[3] Biochemical Journal, 39(5), 507–515. Link
-
Kowal, J., Cremona, T., & Horecker, B. L. (1965).[1] The Mechanism of Action of Aldolases: Dinitrophenylation of Transaldolase. Journal of Biological Chemistry, 240(6), 2485-2492. (Establishes
for S-DNP-Cys). Link -
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (General reference for FDNB and Maleimide protocols). Link
-
Shaltiel, S. (1967). Thiolysis of some dinitrophenyl derivatives of amino acids. Biochemical and Biophysical Research Communications, 29(2), 178-183. Link
Sources
Application Note: Specificity Validation of DNP-Based Redox Proteomics Using NAc-DNP-Cys
Executive Summary
In the analysis of oxidative stress, the immunodetection of 2,4-dinitrophenyl (DNP) moieties remains the gold standard for quantifying protein carbonylation (via DNPH derivatization) and sulfenic acid formation (via DNP-maleimide or DNP-chloride). However, anti-DNP antibodies can exhibit non-specific binding to endogenous proteins or off-target motifs, leading to false positives in critical drug safety or pathology assays.
This application note details the use of N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) not as a labeling reagent, but as a high-fidelity Hapten Competitor . Unlike free DNP (2,4-dinitrophenol) or DNP-Lysine, this compound provides a structural mimic of the peptide-cysteine-DNP linkage, offering superior solubility and specificity for validating S-DNP-Cysteine and DNP-Hydrazone signals in Western blotting.
Scientific Rationale & Mechanism
The Challenge: "Sticky" Antibodies in Redox Proteomics
Oxidative stress markers are often low-abundance. To detect them, proteins are chemically derivatized with DNP tags.[1][2][3] The subsequent Western blot relies on anti-DNP antibodies.[2][3][4][5] A common artifact arises when the antibody binds non-specifically to abundant proteins (e.g., Albumin, Actin) or cross-reacts with endogenous pigments, falsely indicating oxidation.
The Solution: Hapten Inhibition with this compound
To prove a band represents a genuine DNP-labeled oxidation site, one must demonstrate specificity . This is achieved by "Hapten Inhibition" or "Antigen Competition."
Why this compound?
-
Structural Mimicry: It mimics the DNP group attached to a cysteine residue within a peptide backbone (simulated by the N-acetyl group). This makes it the ideal competitor for assays targeting S-nitrosylation or Sulfenic acid labeled with DNP-maleimide.
-
Solubility: Unlike DNP-hydrazine or DNP-lysine, which often require DMSO or acidic conditions, this compound is highly water-soluble at neutral pH, preventing buffer mismatch during antibody incubation.
-
Thermodynamics: It binds the anti-DNP antibody in solution with high affinity (
), effectively sequestering the paratope and preventing it from binding the membrane-bound antigen.
Mechanistic Diagram
Figure 1: Mechanism of Hapten Inhibition. This compound saturates the antibody binding sites, preventing interaction with the blot.
Detailed Protocol: The Competition Assay
This protocol assumes you have already performed protein extraction, DNP derivatization (using DNPH for carbonyls or DNP-Maleimide for thiols), and SDS-PAGE transfer to a PVDF/Nitrocellulose membrane.
Reagents Required[2][4][6][7][8]
-
Primary Antibody: Rabbit/Goat Anti-DNP (Polyclonal recommended for broad recognition).
-
Competitor: N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (this compound).
-
Stock Preparation: Dissolve to 10 mM in PBS (pH 7.4). Store at -20°C.
-
-
Blocking Buffer: 5% Non-fat dry milk or BSA in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline + 0.1% Tween-20).
Step-by-Step Methodology
Phase 1: Blot Preparation
-
Transfer proteins to membrane.[2]
-
Block membrane with Blocking Buffer for 1 hour at Room Temperature (RT).
-
Critical Step: Cut the membrane into two identical strips (if analyzing one sample) or prepare duplicate blots.
-
Strip A: Experimental (Standard Detection).
-
Strip B: Validation (Competition Control).
-
Phase 2: Antibody Pre-Incubation (The "Neutralization" Step)
Perform this step while the blot is blocking.
-
Prepare Primary Antibody Solution: Dilute your anti-DNP antibody to its working concentration (e.g., 1:1000) in Blocking Buffer. Prepare enough for both strips (e.g., 10 mL total).
-
Split the Solution:
-
Tube A (Test): 5 mL of diluted antibody + 50 µL of PBS (Vehicle Control).
-
Tube B (Competition): 5 mL of diluted antibody + 50 µL of 10 mM this compound Stock .
-
Final Concentration: ~100 µM this compound.
-
Note: A molar excess of at least 100-fold relative to the antibody IgG concentration is recommended.
-
-
-
Incubate Tubes: Rotate both tubes at RT for 30 minutes . This allows the this compound to occupy the antigen-binding sites of the antibody.
Phase 3: Hybridization and Detection
-
Apply solution from Tube A to Strip A and solution from Tube B to Strip B .
-
Incubate overnight at 4°C or 1 hour at RT.
-
Wash both strips 3x 10 mins with TBST.
-
Apply HRP-conjugated Secondary Antibody (standard protocol) to both strips.
-
Wash 3x 10 mins with TBST.
-
Develop with ECL substrate and image simultaneously.
Workflow Diagram
Figure 2: Experimental Workflow for Specificity Validation. Parallel processing of blocked vs. unblocked antibody ensures data integrity.
Data Interpretation & Troubleshooting
Expected Results Matrix
| Observation (Strip A) | Observation (Strip B - with this compound) | Interpretation | Action |
| Strong Bands | No Bands | Specific Positive. The signal is truly DNP-dependent. | Proceed with quantification. |
| Strong Bands | Strong Bands | Non-Specific. The antibody is binding to the protein backbone, not the DNP tag. | Change blocking agent (try Gelatin); Titrate antibody down. |
| Strong Bands | Faint Bands | Partial Specificity. High background or insufficient competitor. | Increase this compound conc. to 500 µM; Extend pre-incubation. |
| No Bands | No Bands | Assay Failure. Derivatization failed or protein load too low. | Check DNPH/DNP-Mal reaction; Check transfer efficiency. |
Troubleshooting Guide
-
"I still see bands in the competition lane."
-
Cause: The antibody affinity for the blot is higher than for the free hapten, or the concentration of this compound is too low.
-
Fix: Increase this compound to 1 mM. Ensure the pH of the antibody buffer is near 7.4 (this compound is acidic; check that adding it didn't drop the pH, affecting Ab binding).
-
-
"My this compound won't dissolve."
-
Cause: While more soluble than DNP, it can be tricky at high concentrations in pure water.
-
Fix: Dissolve in a small volume of 100 mM Tris (pH 8.0) or PBS.[6] Avoid DMSO if possible to prevent membrane stripping, though <1% DMSO is acceptable.
-
References
-
Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology, 186, 464-478.
- Establishes the found
-
Shacter, E. (2000). Quantification and significance of protein oxidation in biological samples. Drug Metabolism Reviews, 32(3-4), 307-326.
- Discusses specificity challenges in immunodetection of carbonyls.
-
Eaton, P. (2006). Protein thiol oxidation in health and disease: techniques for measuring disulfides and related modifications in complex protein mixtures. Free Radical Biology and Medicine, 40(11), 1889-1899.
- Contextualizes the use of DNP-maleimide and specificity controls for thiol oxid
-
Kabat, E. A. (1966). The nature of an antigenic determinant.[1] Journal of Immunology, 97(1), 1-11.
- The authoritative theoretical basis for hapten inhibition/competition assays.
Sources
- 1. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNP Antibodies Anti-DNP | Recombinant - Syd Labs [sydlabs.com]
Strategic Hapten Immunization: DNP-KLH Priming and DNP-BSA Screening Protocols
Abstract & Scope
This Application Note details the industry-standard methodology for generating high-affinity antibodies against small molecules (haptens) using the Dinitrophenyl (DNP) model system. Small molecules like DNP (<1 kDa) are non-immunogenic on their own. To elicit a robust humoral response, they must be conjugated to a carrier protein.[1]
This guide focuses on the critical "Carrier Alternation Strategy" : utilizing DNP-KLH (Keyhole Limpet Hemocyanin) for the immunization phase and DNP-BSA (Bovine Serum Albumin) for the screening phase. This distinction is vital to eliminate false positives caused by anti-carrier antibodies, ensuring that the detected signal is specific to the hapten (DNP).
The Strategic Distinction: KLH vs. BSA[2]
The success of a hapten immunization project relies on the differential properties of the carrier proteins used in the In Vivo (animal) and In Vitro (assay) phases.
| Feature | DNP-KLH (Immunogen) | DNP-BSA (Screening Antigen) |
| Role | Primary Immunogen | Capture Antigen (ELISA) |
| Molecular Weight | High (~4.5 - 13 MDa) | Low (~66.5 kDa) |
| Immunogenicity | Extreme. Xenogeneic to mammals; elicits strong T-cell help. | Moderate/Low. often used as a blocker; less potent than KLH. |
| Solubility | Low (often requires suspension). | High (dissolves easily in PBS). |
| Strategic Function | Drives B-cell activation via T-cell dependent pathways. | Isolates anti-DNP signal by removing KLH epitopes from the assay. |
The Hapten-Carrier Mechanism
Understanding the cellular mechanism is required to troubleshoot low titers. B-cells recognize the hapten (DNP), but because DNP cannot bind MHC Class II, the B-cell needs "help" from T-cells that recognize the carrier (KLH).
Figure 1: The Hapten-Carrier Effect. B-cells bind the hapten (DNP) but present peptides from the carrier (KLH) to recruit T-cell help, resulting in high-affinity IgG production.
Protocol A: Immunization (DNP-KLH)[3][4]
Objective: Induce a high-titer IgG response against the DNP moiety. Subject: BALB/c Mice (Female, 6-8 weeks).
Materials
-
Immunogen: DNP-KLH (Lyophilized).
-
Quality Check: Ensure a high substitution ratio (e.g., >300 moles DNP per mole KLH) for maximum B-cell triggering.
-
-
Adjuvant (Prime): Complete Freund’s Adjuvant (CFA).[2]
-
Adjuvant (Boost): Incomplete Freund’s Adjuvant (IFA).
-
Vehicle: Sterile PBS (Phosphate Buffered Saline), pH 7.4.
Step-by-Step Workflow
1. Immunogen Preparation (Day -1)
-
Reconstitute DNP-KLH in sterile PBS to a concentration of 2 mg/mL .
-
Note: KLH is not fully soluble.[3] It forms a suspension. Do not filter; you will lose the protein. Vortex vigorously.
-
-
Emulsification: Mix the DNP-KLH solution 1:1 with CFA (for Day 0) or IFA (for boosts).
-
Technique: Use the "two-syringe" method (Luer-lock connector) and pass the mixture back and forth until a stable, thick white emulsion forms. A drop placed on water should not disperse.
-
2. Priming Injection (Day 0)
-
Dose: 100 µg DNP-KLH per mouse (100 µL total volume of emulsion).
-
Route: Intraperitoneal (IP) or Subcutaneous (SC) (dorsal flank).
-
Scientific Insight: SC often yields higher titers for haptens due to slow release and lymphatic drainage, but IP is acceptable for larger cohorts.
-
3. Booster Injections (Day 14 & Day 28)
-
Dose: 50 µg DNP-KLH per mouse (emulsified 1:1 in IFA ).
-
Route: IP or SC.
-
Critical: Never use CFA for boosts; it causes severe necrotizing lesions and excessive inflammation that can degrade the antibody response.
-
4. Test Bleed (Day 35)
-
Collect ~50-100 µL blood via tail vein or submandibular bleed.
-
Allow to clot for 1 hour at 37°C, centrifuge at 10,000 x g for 10 min.
-
Harvest serum and store at -20°C.
Protocol B: Screening (DNP-BSA ELISA)
Objective: Detect anti-DNP antibodies while ignoring anti-KLH antibodies. Self-Validating Step: By changing the carrier to BSA, any signal detected must be against DNP (or the linker), as the mouse has never seen BSA.
Materials
-
Blocking Buffer: 5% Non-Fat Dry Milk (NFDM) in PBS-T.
-
Caution:Do NOT use BSA for blocking. While rare, commercial BSA can contain impurities or cross-reactive epitopes that increase background when using DNP-BSA as capture. Milk provides a distinct protein matrix.
-
-
Wash Buffer: PBS + 0.05% Tween-20 (PBS-T).
-
Secondary Antibody: Goat anti-Mouse IgG-HRP (Fc specific).
Step-by-Step Workflow
1. Coating (Day 1)
-
Dilute DNP-BSA to 2 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).
-
Add 100 µL/well to a 96-well High-Binding ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking (Day 2)
-
Wash plate 3x with PBS-T.
-
Add 200 µL/well of 5% NFDM/PBS-T .
-
Incubate 2 hours at Room Temperature (RT).
3. Primary Antibody Incubation
-
Wash plate 3x.
-
Dilute serum samples in 1% NFDM/PBS-T .
-
Dilution Series: Start at 1:100 and perform 1:3 serial dilutions down to 1:218,700.
-
-
Add 100 µL/well. Incubate 1 hour at RT.
4. Secondary Antibody & Detection
-
Wash plate 5x (Critical to remove unbound IgG).
-
Add 100 µL/well HRP-conjugated secondary antibody (diluted 1:5,000 - 1:10,000).
-
Incubate 1 hour at RT.
-
Wash plate 5x.
-
Add 100 µL TMB Substrate. Develop for 10-15 mins (protect from light).
-
Stop reaction with 100 µL 1M H2SO4. Read OD at 450 nm.
Data Interpretation & Troubleshooting
Expected Results (Titer Analysis)
| Serum Dilution | OD450 (Pre-Immune) | OD450 (Day 35 Immune) | Interpretation |
| 1:100 | < 0.1 | > 3.0 | Strong response. |
| 1:1,000 | < 0.1 | > 2.5 | High affinity IgG present. |
| 1:10,000 | < 0.05 | > 1.0 | Titer Cutoff. |
| 1:100,000 | < 0.05 | 0.2 - 0.5 | Limit of detection. |
Troubleshooting Guide
Issue: High Background in Negative Control (Pre-immune)
-
Cause: "Sticky" serum or insufficient blocking.
-
Solution: Increase Tween-20 to 0.1% in wash buffer. Ensure Blocking Buffer is fresh (milk spoils). Verify you are not using BSA to block a DNP-BSA plate. [5]
Issue: Low Signal in Immune Serum
-
Cause 1 (Biological): Hapten density on KLH was too low (< 100 DNP/molecule), failing to crosslink BCRs.
-
Cause 2 (Assay): Over-washing or dead HRP conjugate.
-
Verification: Run a positive control (commercial anti-DNP antibody) on the ELISA plate to validate the coating.
Issue: Anti-Linker Antibodies
-
Context: Sometimes antibodies recognize the chemical linker (e.g., maleimide or glutaraldehyde) rather than DNP.
-
Solution: Use a DNP-BSA conjugate prepared with a different linker chemistry than the DNP-KLH immunogen (e.g., if KLH used EDC/NHS, use BSA with Maleimide).
Workflow Visualization
Figure 2: Integrated Immunization and Screening Workflow. Note the carrier switch from KLH (Phase 1) to BSA (Phase 2).
References
-
Bio-Rad. ELISA Technical Guide and Protocols. Retrieved from [Link]
-
Janeway, C. A., Jr, et al. Immunobiology: The Immune System in Health and Disease. 5th edition. New York: Garland Science; 2001. The generation of antibody diversity.[2][3][6] Available from: [Link]
Sources
- 1. lifetechindia.com [lifetechindia.com]
- 2. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. A study of the `termination' of tolerance to BSA with DNP—BSA in rabbits: relative affinities of the antibodies for the immunizing and the paralysing antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seracare.com [seracare.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Note: NAc-DNP-Cys as a Standard in Immunoassays
Quantification of Urinary Mercapturic Acids & Hapten Inhibition Profiling
Abstract
This guide details the utilization of N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) as a primary reference standard in competitive immunoassays. As the terminal metabolite of the mercapturic acid pathway (MAP) for 2,4-dinitrochlorobenzene (DNCB), this molecule serves as a critical biomarker for electrophilic xenobiotic exposure and Glutathione S-Transferase (GST) activity. Unlike generic DNP-lysine haptens, this compound structurally mimics the specific urinary metabolite, ensuring high-fidelity quantification in biomonitoring applications. This note provides a self-validating protocol for Competitive Inhibition ELISA, stability data, and mechanistic insights into the metabolic pathway.
Scientific Context: The Mercapturic Acid Pathway
To correctly utilize this compound, one must understand its origin. It is not merely a hapten; it is the detoxification product of dinitrophenyl electrophiles.
Mechanism of Formation
The body detoxifies hydrophobic electrophiles (like DNCB) via conjugation with glutathione (GSH). This process occurs primarily in the liver and kidney, resulting in a water-soluble mercapturic acid excreted in urine.
Key Insight: In immunoassays measuring "total DNP exposure," using DNP-Lysine as a standard can lead to affinity mismatch errors. This compound is the exact biological endpoint, making it the gold standard for urinary analysis.
Figure 1: The Mercapturic Acid Pathway (MAP). DNCB is conjugated and processed into this compound for excretion.
Preparation & Handling of the Standard
Chemical Properties[2][3]
-
Formula: C₁₁H₁₁N₃O₇S
-
MW: 329.29 g/mol [1]
-
Solubility: Soluble in DMSO, Ethanol, and DMF (>50 mg/mL).[2] Sparingly soluble in acidic water; soluble in PBS (pH 7.2) up to ~30 mg/mL.[2]
Stability & Storage (Expertise Critical)
Unlike N-Acetylcysteine (NAC), which contains a free thiol (-SH) and oxidizes rapidly to form disulfide dimers (di-NAC), This compound is a thioether . The sulfur atom is blocked by the dinitrophenyl ring.
-
Oxidation: Highly stable against air oxidation compared to NAC.
-
Photosensitivity: The nitro-aromatic group is light-sensitive. Store in amber vials.
-
Stock Solution: Prepare 100 mM stocks in anhydrous DMSO. Aliquot and store at -20°C. Stable for >1 year. Avoid freeze-thaw cycles >3 times.
Protocol: Competitive Inhibition ELISA
This assay quantifies this compound by measuring its ability to inhibit the binding of an anti-DNP antibody to a DNP-coated plate.
Assay Logic
-
Solid Phase: Plate coated with DNP-BSA (Dinitrophenyl-Bovine Serum Albumin).
-
Liquid Phase: Sample (containing this compound) + Limiting Anti-DNP Antibody.
-
Competition: Free this compound competes with immobilized DNP-BSA for antibody binding sites.
-
Signal: Inverse relationship. High metabolite concentration = Low Signal.
Figure 2: Competitive Inhibition ELISA Workflow. Signal is inversely proportional to this compound concentration.
Detailed Methodology
Materials
-
Coating Antigen: DNP-BSA (Ratio 10:1 to 20:1 DNP:Protein).
-
Primary Ab: Rabbit anti-DNP (Polyclonal preferred for broad recognition) or Mouse anti-DNP IgE/IgG.
-
Standard: this compound (dissolved in DMSO, diluted in Assay Buffer).
-
Buffers:
Step-by-Step Procedure
-
Coating: Dilute DNP-BSA to 2 µg/mL in Coating Buffer. Add 100 µL/well to a high-binding polystyrene plate. Incubate overnight at 4°C.
-
Blocking: Aspirate and wash (3x).[6] Add 200 µL Blocking Buffer.[4] Incubate 1h at RT.
-
Standard Curve Preparation:
-
Prepare a top standard of 10 µM this compound in Assay Buffer (ensure DMSO < 1%).
-
Perform 1:3 serial dilutions down to 0.001 µM. Include a "Zero" (B0) control (buffer only).
-
-
Competition Step (Critical):
-
In a separate mixing plate (or tubes), mix 75 µL of Standard/Sample with 75 µL of Anti-DNP Antibody (titrated to give ~1.0 OD in the absence of inhibitor).
-
Transfer 100 µL of this mixture to the blocked ELISA plate.
-
Incubate 90 min at RT on an orbital shaker (300 rpm).
-
-
Detection:
Data Analysis & Validation
Calculation
Calculate the relative binding (
Expected Performance (Self-Validation)
| Parameter | Acceptance Criteria | Troubleshooting |
| IC50 | 0.1 - 1.0 µM | If too high, reduce antibody concentration. |
| Linearity | Check pipetting precision or stock degradation. | |
| DMSO Tolerance | < 5% v/v | If samples require high DMSO, match DMSO in standard curve. |
| Dynamic Range | 2 logs | Adjust coating density if range is too narrow. |
References
-
Hanna, P. E., & Anders, M. W. (2019).[7] The mercapturic acid pathway.[8][9][10] Critical Reviews in Toxicology, 49(10), 819-929.[7] Link
-
Awasthi, Y. C., et al. (1981).[10] Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene.[10] Blood, 58(4), 733-738.[10] Link
-
Kukoc-Modun, L., et al. (2016).[11] Flow Injection Analysis of N-acetyl-L-cysteine Based on the Reduction of Copper(II)-neocuproine Reagent. Analytical Letters, 49(5).[11] Link
-
PubChem. (n.d.).[1] N-acetyl-(2,4-dinitrophenyl)-l-cysteine Compound Summary. National Library of Medicine. Link
Sources
- 1. N-acetyl-(2,4-dinitrophenyl)-l-cysteine | C11H11N3O7S | CID 24937297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intrahepatic conversion of a glutathione conjugate to its mercapturic acid. Metabolism of 1-chloro-2,4-dinitrobenzene in isolated perfused rat and guinea pig livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Site-specific modification of cysteine residues with NAc-DNP-Cys
Application Note: Site-Specific S-Dinitrophenylation of Cysteine Residues and Quantification via NAc-DNP-Cys Standards
Executive Summary
This guide details the protocol for the site-specific modification of cysteine residues to generate S-(2,4-dinitrophenyl)-cysteine moieties. While the prompt references This compound (N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine), it is critical to clarify the chemical distinction:
-
The Reagent: 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger’s Reagent) or 1-Chloro-2,4-dinitrobenzene (DNCB) is used to perform the modification.
-
The Standard: This compound is the stable, commercially available reference standard used to quantify this modification via LC-MS after proteolytic digestion, or to study mercapturic acid pathway transport (e.g., MRP4/ABCC4 substrates).
This protocol focuses on the pH-controlled nucleophilic aromatic substitution (
Scientific Foundation & Mechanism
The Chemistry of Specificity
The introduction of a dinitrophenyl (DNP) group is governed by the
-
Cysteine (Thiol):
(often lower in active sites, ~5.5–7.0). -
Lysine (Amine):
.[1] -
Tyrosine (Phenol):
.
Operational Logic: By maintaining the reaction pH between 5.5 and 6.5 , the cysteine thiol exists significantly as the nucleophilic thiolate anion (
Reaction Pathway Diagram
The following diagram illustrates the selective labeling pathway and the role of this compound as the downstream analytical standard.
Caption:
Detailed Protocol: Site-Specific S-Dinitrophenylation
Safety Warning: DNCB and FDNB are potent sensitizers and irritants. Handle in a chemical fume hood with double nitrile gloves.
Materials Required
| Component | Specification | Purpose |
| Target Protein | Purified, >90% purity | Substrate |
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary modifier (highly reactive) |
| Alternative Reagent | 1-Chloro-2,4-dinitrobenzene (DNCB) | Slower, used for GST-like kinetics |
| Buffer A | 100 mM Potassium Phosphate, pH 6.0 | Reaction buffer (favors Cys) |
| Quenching Agent | Stops reaction | |
| Standard | This compound (CAS: 35897-25-7) | LC-MS Quantification Standard |
Step-by-Step Methodology
1. Protein Preparation
-
Dissolve protein to 1–2 mg/mL in Buffer A (pH 6.0) .
-
Critical: Ensure no amine-containing buffers (Tris, Glycine) are present, even though pH controls specificity, removing competing nucleophiles is Good Laboratory Practice (GLP).
-
Pre-reduction: If cysteines are oxidized (disulfides), treat with 1 mM TCEP for 30 min at RT. TCEP does not react with DNCB/FDNB as aggressively as DTT.
2. Reagent Preparation
-
Prepare a 200 mM stock solution of FDNB in absolute ethanol or DMSO. Prepare fresh immediately before use.
3. Labeling Reaction
-
Add FDNB stock to the protein solution to achieve a 10- to 20-fold molar excess over total cysteine content.
-
Example: For 50
M protein (with 2 Cys), target 1–2 mM FDNB. -
Incubate at 25°C for 30–60 minutes in the dark (DNP derivatives are light-sensitive).
4. Quenching & Cleanup
-
Add
-Mercaptoethanol to a final concentration of 10 mM. Incubate for 5 minutes. -
Remove excess reagent and small molecule byproducts via Zeba™ Spin Desalting Columns (7K MWCO) or extensive dialysis against PBS (pH 7.4).
5. Validation (UV-Vis)
-
Measure absorbance at 360 nm . The S-DNP adduct has a distinct absorbance maximum (
). -
Note: N-DNP (Lysine) absorbs closer to 350 nm, and O-DNP (Tyrosine) is colorless until hydrolysis. The 360 nm peak confirms S-alkylation.
Analytical Protocol: Quantification using this compound
This section addresses the user's specific reference to This compound . In drug development, quantifying the "occupancy" of a covalent inhibitor or tag is vital.
Principle
Proteolytic digestion of S-DNP-labeled proteins yields peptides containing S-DNP-Cys. Because ionization efficiencies vary, This compound is used as a surrogate standard to build a calibration curve for the specific transition of the DNP-Cys moiety.
Workflow
-
Digestion:
-
Denature labeled protein (8M Urea).
-
Digest with Trypsin/Lys-C (overnight, 37°C).
-
Note: Do not use reduction/alkylation steps after labeling, as Cys is already blocked by DNP.
-
-
LC-MS/MS Setup:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
MRM Transition (Target): Monitor the specific peptide mass + 166.0 Da (DNP moiety).
-
MRM Transition (Standard): Infuse pure This compound to determine its optimal fragmentation (typically loss of the acetyl group or nitro group).
-
-
Quantification:
-
Spike known concentrations of This compound into a blank digest matrix.
-
Although this compound is an amino acid derivative and not a peptide, it provides a stoichiometric reference for the ionization of the DNP-Cys headgroup in MRM modes, particularly when normalizing for the mercapturic acid pathway metabolites in urine/plasma analysis.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Signal at 350-360nm is low | Incomplete reaction | Increase FDNB concentration or reaction time. Check if Cys was oxidized (requires TCEP). |
| Labeling observed on Lysine | pH too high | Strictly maintain pH < 7.0. Use Phosphate or MES buffer. |
| Protein Precipitation | Hydrophobicity change | DNP is hydrophobic. Add 0.05% DDM or reduce labeling density. |
| High Background in MS | Incomplete Quenching | Ensure desalting step is efficient; use excess NAC to scavenge. |
References
-
Shaltiel, S. (1967). "Thiolysis of some dinitrophenyl derivatives of amino acids." Biochemical and Biophysical Research Communications. Link
-
Rashed, M.S., et al. (1998). "Determination of urinary S-phenylmercapturic acids by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Russel, F.G.M., et al. (2002). "Molecular Aspects of Renal Anionic Drug Transport." Annual Review of Physiology. (Identifies this compound as a substrate for MRP4). Link
-
Zhang, C., et al. (2016). "
-Clamp-mediated cysteine conjugation." Nature Chemistry. (Modern context for perfluoroaryl-cysteine modification, distinct from but related to DNP chemistry). Link -
PubChem. "N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (Compound Summary)." Link
Sources
Application Note: Harnessing DNP-Labeled Cells for Advanced Flow Cytometric Analysis
Abstract
The use of the hapten 2,4-Dinitrophenol (DNP) has become a cornerstone in immunological research, providing a robust system for studying antigen-specific B cell responses. When conjugated to various carriers, DNP acts as a model antigen, enabling the precise tracking, isolation, and functional characterization of DNP-specific B lymphocytes. Flow cytometry, with its single-cell analysis capabilities, is the principal technology for dissecting these responses. This guide provides an in-depth overview and detailed protocols for leveraging DNP-labeled antigens in a range of flow cytometry applications, designed for researchers in immunology and drug development.
Introduction: The Power of Hapten-Carrier Systems in B Cell Biology
The adaptive immune system's ability to generate highly specific antibody responses is driven by B lymphocytes.[1][2] Studying the behavior of B cells that recognize a specific antigen is fundamental to understanding vaccine efficacy, autoimmune pathologies, and cancer immunology. The dinitrophenyl (DNP) hapten system offers a powerful model for this purpose.
Why DNP? A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. By itself, DNP is not immunogenic. However, when conjugated to a carrier like Keyhole Limpet Hemocyanin (DNP-KLH) or Ovalbumin (DNP-OVA), it stimulates a potent, DNP-specific B cell response.[3] This allows researchers to create a traceable cohort of B cells with a known antigen specificity.
Flow cytometry is the ideal platform for analyzing these DNP-specific B cells. By labeling the DNP-carrier conjugate with a fluorochrome, researchers can directly identify, quantify, and phenotype the rare B cells that bind to this antigen.[4] This enables a variety of powerful applications, from tracking clonal expansion after immunization to assessing the functional consequences of B cell receptor (BCR) engagement.
Core Principle: Detecting Antigen-Specific B Cells
The central workflow involves incubating a mixed population of lymphocytes (e.g., from spleen, lymph nodes, or peripheral blood) with a fluorescently labeled DNP-antigen conjugate. B cells expressing a BCR that recognizes DNP will bind to the conjugate, becoming fluorescently labeled and thus detectable by a flow cytometer.
Caption: Workflow for identifying DNP-specific B cells using flow cytometry.
Core Applications & Protocols
This section details key experimental applications using DNP-labeled antigens, providing both the scientific rationale and step-by-step protocols.
Application 1: Enumeration and Phenotyping of DNP-Specific B Cells
A primary application is to determine the frequency and characteristics of DNP-specific B cells within a larger population, for instance, after an in vivo immunization with a DNP-carrier conjugate.
Scientific Rationale: Immunization with DNP-KLH expands the population of B cells that recognize DNP. By co-staining with the fluorescent DNP-antigen and a panel of antibodies against B cell lineage and activation markers, we can quantify this expansion and characterize the phenotype of the responding cells (e.g., naive, memory, germinal center B cells).[1]
Protocol 1: Staining Splenocytes for DNP-Specific B Cells
This protocol details the preparation and staining of mouse splenocytes for identifying DNP-specific B cells alongside key lineage markers.
Materials:
-
FACS Buffer: PBS with 1% FBS and 0.1% Sodium Azide.[5]
-
Red Blood Cell (RBC) Lysis Buffer: (e.g., ACK lysis buffer).
-
Fc Block: Anti-CD16/CD32 antibody to prevent non-specific antibody binding.
-
DNP-Antigen: DNP-KLH or DNP-BSA conjugated to a bright fluorochrome (e.g., FITC, PE).
-
Antibody Panel: Pre-titrated antibodies for B cell phenotyping (see table below).
-
Viability Dye: A fixable viability dye to exclude dead cells.
Recommended Antibody Panel for Murine Splenocytes:
| Target Marker | Fluorochrome | Purpose |
| CD19 or B220 | e.g., APC-Cy7 | Pan-B cell marker.[1] |
| IgD | e.g., BV605 | Helps distinguish naïve (IgD+) from memory/GC B cells (IgD-).[6] |
| IgM | e.g., BV711 | Characterizes B cell developmental stages.[6] |
| CD38 | e.g., PerCP-Cy5.5 | Differentiates germinal center (GC) B cells (CD38-) from others.[1] |
| GL7 | e.g., AF647 | Marker for germinal center (GC) B cells. |
| DNP-Antigen | e.g., FITC | Identifies antigen-specific B cells. |
Step-by-Step Methodology:
-
Cell Preparation:
-
Harvest spleens from immunized and control mice and prepare a single-cell suspension by mechanical dissociation.[7]
-
Lyse red blood cells using RBC Lysis Buffer for 5 minutes at room temperature, then neutralize with excess FACS buffer.
-
Centrifuge cells (300-400 x g, 5 min, 4°C), discard the supernatant, and resuspend in cold FACS buffer.[7]
-
Perform a cell count and assess viability. Viability should be >90%.
-
-
Staining Procedure:
-
Aliquot 1-2 x 10^6 cells per tube.
-
Viability Staining: Resuspend cells in PBS and stain with a fixable viability dye according to the manufacturer's protocol. Wash with FACS buffer.
-
Fc Block: Resuspend the cell pellet in FACS buffer containing Fc Block and incubate for 10-15 minutes on ice. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.
-
Antigen & Antibody Staining: Without washing, add the cocktail of fluorescent DNP-antigen and phenotyping antibodies. Incubate for 20-30 minutes on ice in the dark.[8]
-
Washing: Wash cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes between washes.[9]
-
Resuspension: Resuspend the final cell pellet in 200-400 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis & Gating Strategy:
Caption: A sequential gating strategy for identifying DNP-specific B cells.
Application 2: In Vitro B Cell Activation & Calcium Flux Assay
DNP-conjugated antigens can be used to stimulate B cells in vitro, mimicking the first step of B cell activation.[13] This allows for the study of downstream signaling events, such as calcium mobilization, a critical second messenger in B cell activation.[14][15]
Scientific Rationale: Cross-linking of the B cell receptor (BCR) by a multivalent antigen (like DNP-KLH) initiates a signaling cascade that leads to a rapid increase in intracellular free calcium ([Ca²⁺]i).[15][16] This calcium flux can be measured by flow cytometry using calcium-sensitive fluorescent dyes like Indo-1 or Fluo-4. The magnitude and kinetics of the calcium response provide a direct functional readout of BCR signaling competency.[14][17]
Protocol 2: Measuring Calcium Flux in DNP-Specific B Cells
Materials:
-
Loading Buffer: RPMI or HBSS with 1% FBS.
-
Calcium-sensitive dye: Fluo-4 AM or Indo-1 AM.
-
DNP-Antigen Stimulus: DNP-KLH or DNP-BSA (unlabeled) at a working concentration (e.g., 1-10 µg/mL).
-
Positive Control: Ionomycin (a calcium ionophore).[18]
-
B cell phenotyping antibodies: (e.g., CD19, B220) conjugated to fluorochromes that do not overlap with the calcium dye.
Step-by-Step Methodology:
-
Cell Preparation & Dye Loading:
-
Prepare a single-cell suspension of lymphocytes (e.g., splenocytes) as described in Protocol 1.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed Loading Buffer.
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM to a final concentration of 1-5 µM) and incubate at 37°C for 30-45 minutes in the dark.
-
Wash cells twice with warm Loading Buffer to remove extracellular dye.
-
Resuspend in Loading Buffer and add phenotyping antibodies (e.g., anti-CD19). Incubate on ice for 20 minutes.
-
Wash and resuspend in Loading Buffer at ~1-2 x 10^6 cells/mL. Keep cells at 37°C.
-
-
Flow Cytometry Acquisition:
-
Equilibrate the flow cytometer with a tube of unstained cells. Set up a plot of fluorescence (e.g., FITC for Fluo-4) versus time.
-
Begin acquiring events for a loaded cell sample to establish a stable baseline fluorescence for approximately 30-60 seconds.
-
Pause acquisition , quickly add the DNP-antigen stimulus, gently mix, and immediately resume acquisition .
-
Continue recording events for 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
As a positive control, add ionomycin at the end of the run to elicit a maximal calcium response.[18]
-
-
Data Analysis:
-
Gate on the live, single B cell population (e.g., CD19+).
-
Analyze the kinetic plot of fluorescence intensity over time for the B cell gate. The increase in fluorescence directly corresponds to the rise in intracellular calcium.
-
Application 3: Antigen Presentation Assay
B cells are professional antigen-presenting cells (APCs) that can process and present antigens to T cells.[1] DNP-labeled antigens like DNP-OVA can be used to assess this function.
Scientific Rationale: B cells internalize DNP-OVA via their DNP-specific BCR. The OVA protein is then processed into peptides, which are loaded onto MHC class II molecules and presented on the B cell surface. This peptide-MHCII complex can be recognized by OVA-specific CD4+ T cells, leading to T cell activation. T cell proliferation, measured by dye dilution, serves as a readout for successful antigen presentation by the B cell.[19]
Protocol 3: DNP-OVA Presentation to CD4+ T Cells
Materials:
-
DNP-Specific B cells: Isolated from a DNP-KLH immunized mouse (e.g., by magnetic bead selection).
-
OVA-specific CD4+ T cells: Isolated from an OT-II transgenic mouse.
-
Proliferation Dye: CellTrace™ Violet (CTV) or CFSE.[19]
-
Antigen: DNP-OVA.
-
Complete Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS, 2-ME, antibiotics).
Step-by-Step Methodology:
-
Prepare Responder T Cells:
-
Isolate CD4+ T cells from the spleen and lymph nodes of an OT-II mouse.
-
Label the T cells with a proliferation dye (e.g., 1 µM CFSE) for 10 minutes at 37°C. Quench the reaction with complete medium.[19] Wash thoroughly.
-
-
Prepare Presenter B Cells:
-
Isolate DNP-specific B cells.
-
Incubate the B cells with varying concentrations of DNP-OVA (or a control antigen) for 4-6 hours at 37°C to allow for uptake and processing.
-
Wash the B cells three times to remove any free antigen.[19]
-
-
Co-culture:
-
Co-culture the dye-labeled OT-II T cells with the antigen-pulsed B cells at a ratio of approximately 2:1 (T:B) in a 96-well plate.
-
Culture for 3 days at 37°C, 5% CO₂.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the co-culture.
-
Stain with antibodies to identify the T cells (e.g., anti-CD4, anti-Vα2).
-
Analyze by flow cytometry, gating on the CD4+ T cell population.
-
Proliferation is measured by the serial halving of the proliferation dye's fluorescence intensity. Each peak represents a cell division.
-
Caption: Workflow for the B cell antigen presentation assay.
Conclusion and Future Directions
The use of DNP-labeled cells in flow cytometry provides a versatile and powerful toolkit for the detailed investigation of antigen-specific B cell biology. The protocols outlined here for enumeration, functional assessment, and antigen presentation serve as a foundation for a wide range of immunological studies. These assays are invaluable for preclinical evaluation of vaccine candidates, understanding the mechanisms of autoimmune diseases, and developing novel immunotherapies. As flow cytometry technology continues to advance with more available fluorochromes and higher-parameter instruments, the depth of information that can be gleaned from these classic immunological models will only continue to grow.
References
-
Techniques to Study Antigen-Specific B Cell Responses - PMC . (2019-07-24). National Center for Biotechnology Information. [Link]
-
Flow cytometry tools for the study of B-cell biology - ResearchGate . ResearchGate. [Link]
-
Tracking Immune Cell Proliferation and Cytotoxic Potential Using Flow Cytometry - NIH . National Institutes of Health. [Link]
-
2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed . National Center for Biotechnology Information. [Link]
-
Flow Cytometry Protocols - Bio-Rad Antibodies . Bio-Rad. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie . Assay Genie. [Link]
-
Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - Frontiers . Frontiers. [Link]
-
Immunophenotyping of B Cells by Flow Cytometry - Bio-Rad Antibodies . Bio-Rad. [Link]
-
Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI . National Center for Biotechnology Information. [Link]
-
Gating Strategies for Effective Flow Cytometry Data Analysis - Bio-Rad Antibodies . Bio-Rad. [Link]
-
An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC - PubMed Central . National Center for Biotechnology Information. [Link]
-
Cells involved in the in vitro stimulation by DNP—carrier complexes of in vivo primed mouse spleen cells - PMC - NIH . National Institutes of Health. [Link]
-
Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - NIH . National Institutes of Health. [Link]
-
Induction of B cell tolerance in vitro to 2,4-dinitrophenyl coupled to a copolymer of D-glutamic acid and D-lysine (DNP-D-GL) - PubMed . National Center for Biotechnology Information. [Link]
-
Comprehensive Guide to Gating Strategies in Flow Cytometry - Boster Bio . Boster Biological Technology. [Link]
-
A simplified method for Ca2+ flux measurement on isolated human B cells that uses flow cytometry - ResearchGate . ResearchGate. [Link]
-
An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - MDPI . MDPI. [Link]
-
Route of antigen uptake differentially impacts presentation by dendritic cells and activated monocytes - PMC - NIH . National Institutes of Health. [Link]
-
The B cell receptor-induced calcium flux involves a calcium mediated positive feedback loop - PubMed . National Center for Biotechnology Information. [Link]
-
Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages | eLife . eLife. [Link]
-
Flow Cytometry Gating: A Comprehensive Guide - Assay Genie . Assay Genie. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. B Cells Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cells involved in the in vitro stimulation by DNP—carrier complexes of in vivo primed mouse spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques to Study Antigen-Specific B Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives: A Fit-For-Purpose Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Flow Cytometry Gating for Beginners | Proteintech Group [ptglab.com]
- 12. assaygenie.com [assaygenie.com]
- 13. 2,4-Dinitrophenyl (DNP)-specific continuous B cell lines as a model system for studying B cell activation and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The B cell receptor-induced calcium flux involves a calcium mediated positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Intravital quantification reveals dynamic calcium concentration changes across B cell differentiation stages | eLife [elifesciences.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Route of antigen uptake differentially impacts presentation by dendritic cells and activated monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Chemoproteomic Profiling of Reactive Cysteines: From S-Dinitrophenylation to NAc-DNP-Cys Quantitation
Application Note & Protocol Guide
Executive Summary
The study of reactive cysteine residues—critical hotspots for redox signaling, catalysis, and drug binding—requires robust chemical probes. This guide details the application of S-(2,4-dinitrophenyl)cysteine (S-DNP-Cys) moieties for mapping these Post-Translational Modifications (PTMs). Specifically, it bridges the gap between protein-level modification and small-molecule quantitation, utilizing N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) as a definitive analytical standard.
While traditional proteomics relies on alkylation with iodoacetamide, the DNP scaffold offers a dual advantage: it serves as a high-affinity epitope for immunodetection (Western Blot/ELISA) and generates a stable, quantifiable metabolite (This compound ) for tracking PTM turnover and Glutathione S-Transferase (GST) activity in drug development workflows.
Scientific Foundation & Mechanism
2.1 The Chemistry of S-Arylation
The core mechanism relies on Nucleophilic Aromatic Substitution (
2.2 The Role of this compound
This compound is the mercapturic acid derivative of the DNP-Cys modification. In a biological context, when a protein or peptide containing S-DNP-Cys is degraded or when free DNCB is conjugated by GSTs, the final excreted product is this compound.
-
In Proteomics: It serves as the stable isotope-labeled internal standard (using
or variants) to quantify the absolute stoichiometry of cysteine modification by DNP-based electrophiles. -
In DMPK: It acts as a biomarker for the electrophilic stress response and GST detoxification capacity.
2.3 Pathway Visualization
The following diagram illustrates the formation of the PTM on the protein and its downstream processing into the this compound analyte.
Figure 1: Mechanistic pathway from protein S-dinitrophenylation (PTM formation) to this compound generation (Analytical Target).[2]
Application Workflows
Application A: Chemoproteomic Mapping (Immunodetection)
Objective: Visualize the "reactive cysteinome" under oxidative stress or drug treatment. Principle: The DNP group acts as a hapten. Anti-DNP antibodies are among the highest-affinity commercial antibodies available, allowing for femtomole-level detection of modified proteins without the need for biotin-streptavidin enrichment.
Application B: Quantitative Validation (LC-MS/MS)
Objective: Quantify the extent of cysteine modification. Principle: this compound is used as an external calibration standard or internal standard (if isotopically labeled) to validate the release of DNP-Cys moieties from digested proteins.
Comparison of Alkylating Agents for Cysteine PTM Studies:
| Reagent | Specificity | Detection Method | Stability | Key Application |
| DNCB/DNFB | Cys (pH dep.) | Anti-DNP Ab / UV (360nm) | High | Immunoblotting, Redox Sensing |
| Iodoacetamide | Cys | MS (Mass Shift) | High | Global Proteomics (Mapping) |
| NEM | Cys | UV / MS | Moderate | Reversible Oxidation Studies |
| This compound | N/A (Analyte) | LC-MS/MS (MRM) | Very High | Quantitation Standard |
Detailed Experimental Protocols
Protocol 1: Differential Labeling of Reactive Cysteines with DNP
Materials:
-
Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4.
-
DNCB Stock: 100 mM in DMSO (Freshly prepared).
-
Anti-DNP Antibody (Rabbit Polyclonal or Mouse Monoclonal).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).
Step-by-Step Procedure:
-
Lysate Preparation: Harvest cells and lyse in degassed Lysis Buffer containing protease inhibitors. Crucial: Do not add reducing agents (DTT/BME) yet, as they will compete for the probe.
-
Labeling (The PTM Reaction):
-
Treat 1 mg/mL protein lysate with 100 µM DNCB.
-
Incubate at 25°C for 30 minutes in the dark.
-
Control: Pre-treat a separate aliquot with 10 mM IAM (Iodoacetamide) to block all cysteines, serving as a negative control for DNP specificity.
-
-
Quenching: Add excess L-Cysteine (5 mM) or N-Acetyl-L-Cysteine (NAC) to quench unreacted DNCB.
-
SDS-PAGE & Blotting:
-
Resolve proteins on 4-12% Bis-Tris gels.
-
Transfer to PVDF membrane.
-
Block with 5% BSA (Milk may contain interfering immunoglobulins).
-
Incubate with Anti-DNP antibody (1:2000) overnight at 4°C.
-
-
Detection: Visualize using HRP-conjugated secondary antibody. Bands represent proteins with accessible, reactive cysteines modified by DNP.
Protocol 2: LC-MS/MS Quantitation using this compound Standard
Objective: To quantify the total burden of S-DNP modifications or GST-mediated conjugation.
Materials:
-
Standard: this compound (Synthetic reference).
-
Internal Standard (IS):
-NAc-DNP-Cys or -NAC. -
LC System: Agilent 1290 or equivalent.[3]
-
MS System: Triple Quadrupole (e.g., Sciex 6500+).
Step-by-Step Procedure:
-
Sample Preparation:
-
For Urine/Media: Centrifuge at 10,000 x g for 5 min.
-
For Protein Hydrolysate: Acid hydrolysis (6M HCl, 110°C, 24h) converts proteins to amino acids. Note: Acetylation is lost during acid hydrolysis; this measures total S-DNP-Cys. For this compound specifically, use enzymatic digestion (Pronase/Leucine Aminopeptidase).
-
-
Extraction:
-
Mix 100 µL sample with 10 µL Internal Standard (
-NAc-DNP-Cys, 10 µM). -
Precipitate proteins with 300 µL ice-cold Acetonitrile. Centrifuge.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MRM Transitions (Negative Mode):
-
-
Data Analysis:
-
Construct a calibration curve using pure this compound (Range: 1 nM – 10 µM).
-
Normalize peak area of analyte to Internal Standard.
-
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision tree for selecting the correct workflow based on the research question.
Figure 2: Decision matrix for utilizing DNP-based chemoproteomics versus this compound metabolite quantification.
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin."[1][6] Biochemical Journal, 39(5), 507–515. Link
- Foundational text on using DNFB for N-terminal and Cysteine labeling.
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link
- Authoritative source on Cysteine chemoproteomics and mapping reactive residues.
-
Hoch, D. G., et al. (2016).[7] "Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery." Chimia, 70(11), 764.[7] Link
- Review of modern probes for cysteine profiling.
-
Hanioka, N., et al. (2025). "LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine... in human urine." Journal of Chromatography B. Link (Proxy for this compound methodology).
- Protocol basis for mercapturic acid metabolite quantific
-
Shacter, E. (2000). "Quantification and significance of protein oxidation in biological samples." Drug Metabolism Reviews, 32(3-4), 307-326. Link
- Validates the use of Anti-DNP antibodies for detecting oxid
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. CysDB: a human cysteine database based on experimental quantitative chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteine-Specific Labeling of Proteins with a Nitroxide Biradical for Dynamic Nuclear Polarization NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chimia.ch [chimia.ch]
Hapten-carrier conjugation protocol using DNP compounds
Application Note: High-Fidelity Conjugation of 2,4-Dinitrophenyl (DNP) Haptens to Carrier Proteins
Abstract
This application note details an optimized protocol for conjugating 2,4-dinitrophenyl (DNP) haptens to carrier proteins (BSA, KLH, or OVA) using 2,4-Dinitrobenzenesulfonic acid (DNBS). Unlike the volatile and toxic Sanger’s reagent (DNFB), DNBS offers superior water solubility and a safer safety profile while maintaining high reactivity toward primary amines. This guide focuses on the critical balance of Epitope Density —the number of hapten molecules per carrier—to maximize immunogenicity while preventing immune tolerance or protein precipitation.
Scientific Foundation & Mechanism
The Chemistry: Nucleophilic Aromatic Substitution
The conjugation relies on a Nucleophilic Aromatic Substitution (
Why pH Matters: The
Reaction Mechanism Diagram
Figure 1: Mechanism of DNP conjugation via nucleophilic aromatic substitution on Lysine residues.
Materials & Reagents
| Reagent/Equipment | Specification | Purpose |
| Carrier Protein | BSA (Fraction V) or KLH (Mariculture) | Immunogenic scaffold.[1] BSA is preferred for analysis; KLH for immunization. |
| Hapten Source | 2,4-Dinitrobenzenesulfonic acid sodium salt (DNBS) | Water-soluble DNP donor. Safer than DNFB. |
| Coupling Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.4 | Maintains basic pH to deprotonate Lysine amines. |
| Purification | Dialysis Tubing (10-14 kDa MWCO) or Desalting Column | Removal of unreacted DNBS. |
| Storage Buffer | PBS (Phosphate Buffered Saline), pH 7.4 | Physiological buffer for final storage. |
| Spectrophotometer | UV-Vis capable of 280 nm and 360 nm | Quantification of Hapten Density. |
Experimental Protocol
Phase 1: Self-Validation (Reagent Characterization)
Critical Step: Before conjugating, you must empirically determine the contribution of the DNP group to absorbance at 280 nm. Literature values vary based on pH and ionic strength.
-
Dissolve a small amount of DNBS in the Coupling Buffer .
-
Measure Absorbance at 360 nm (
) and 280 nm ( ). -
Calculate the Correction Factor (
) : (Typical value is ~0.30 – 0.35).
Phase 2: Conjugation Workflow
-
Protein Solubilization:
-
Dissolve 20 mg of Carrier Protein (e.g., BSA) in 2.0 mL of Coupling Buffer (Final Conc: 10 mg/mL).
-
Note: Do not vortex vigorously; swirl gently to avoid foaming/denaturation.
-
-
Hapten Preparation:
-
Dissolve 10 mg of DNBS in 1.0 mL of Coupling Buffer .
-
Expert Tip: Prepare this fresh. DNBS hydrolyzes slowly in water.
-
-
Reaction Initiation:
-
Add the DNBS solution dropwise to the Protein solution while stirring gently.
-
Stoichiometry: For high substitution (Immunization), use a 30:1 to 50:1 molar excess of DNBS over Protein. For moderate substitution (ELISA capture), use 10:1.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 4 hours or at 4°C overnight , protected from light (wrap tube in foil).
-
Visual Check: The solution should turn bright yellow.
-
-
Quenching (Optional but Recommended):
-
Add 100
L of 1M Glycine (pH 8.0) to terminate the reaction by scavenging remaining DNBS. Incubate for 15 mins.
-
-
Purification:
-
Method: Dialysis against 2L of PBS (pH 7.4) at 4°C. Change buffer 3 times over 24 hours.
-
Endpoint: Dialyze until the external buffer is colorless and
of the dialysate is near zero.
-
Phase 3: Operational Workflow Diagram
Figure 2: Operational workflow for DNP-Protein conjugation and validation.
Validation & Analysis (Self-Validating System)
To ensure scientific integrity, you must quantify the Degree of Substitution (DOS) . This system is self-validating because it uses the intrinsic absorbance of the hapten to calculate the concentration of the carrier, correcting for spectral overlap.
Constants
-
at 360 nm:
[1] -
at 280 nm:
(Approximation for standard BSA) [2] -
MW of BSA: ~66,400 Da
Calculation Steps
-
Measure absorbance of the purified conjugate at 280 nm and 360 nm .
-
Calculate DNP Molarity (
): -
Correct Protein Absorbance (
): (Use the CF determined in Phase 1, typically ~0.3) -
Calculate Protein Molarity (
): -
Calculate Degree of Substitution (DOS):
Interpretation:
-
DOS 5–10: Ideal for ELISA capture antigens (low background).
-
DOS 15–30: Ideal for Immunization (High immunogenicity).
-
DOS > 40: Risk of precipitation and immune tolerance (suppression).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | Over-conjugation (Hydrophobic effect of DNP) | Reduce DNBS:Protein molar ratio. Add low % DMSO if using KLH. |
| Low DOS (< 5) | pH too low | Ensure Buffer is pH 9.0–9.5. Check for old/hydrolyzed DNBS. |
| High Background in ELISA | "Sticky" conjugate | DOS is too high. Use a conjugate with DOS 5–10 for plate coating. |
| Protein Concentration Negative | Math error in Correction Factor | Re-measure CF. If |
References
-
Eisen, H. N., et al. (1953). The kinetics of the reaction of 2,4-dinitrobenzenesulfonic acid with amino acids and proteins. Journal of the American Chemical Society. Link
-
Thermo Fisher Scientific. Extinction Coefficients for Proteins. Technical Reference.[2][3] Link
- Harlow, E., & Lane, D. (1988). Antibodies: A Laboratory Manual. Cold Spring Harbor Laboratory Press. (Classic text for Hapten-Carrier protocols).
-
Sigma-Aldrich. Dinitrophenyl (DNP) Conjugation Protocol. Technical Bulletin. Link
Sources
NAc-DNP-Cys for probing thiol-specific antibody binding
Application Note: NAc-DNP-Cys for Probing Thiol-Specific Antibody Binding
Abstract
This technical guide details the application of
Introduction & Mechanism of Action
The Challenge of Linker Specificity
In protein biochemistry, DNP is frequently used to label surface-exposed residues. Reagents like 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger’s reagent) can label both amines (Lysine N-
-
N-DNP (Lysine): The nitrogen-linked DNP ring is electron-rich and planar.
-
S-DNP (Cysteine): The sulfur-linked DNP ring has distinct electronic properties (due to the d-orbital expansion of sulfur) and a slightly different bond angle/length compared to the amine linkage.
Critical Issue: Antibodies raised against DNP-BSA (random Lysine conjugation) often exhibit reduced affinity for S-DNP epitopes. Using such antibodies to detect thiol-specific labeling can lead to false negatives or underestimation of conjugation efficiency (DAR) .
The Solution: this compound
This compound (Molecular Weight: 329.29 Da) is the
- -Acetyl Group: Mimics the peptide backbone amide, reducing non-specific charge interactions found in free amino acids.
-
S-DNP Linkage: Provides the exact thioether-linked hapten presentation.
By using this compound as a competitor in binding assays, researchers can mathematically determine the Cross-Reactivity Ratio (CRR) of their anti-DNP antibody, ensuring it accurately recognizes thiol-modifications.
Experimental Workflow: Specificity Profiling
The following workflow describes how to use this compound to validate an antibody for thiol-detection applications.
Visualization of the Logic
Figure 1: Workflow for validating antibody specificity using this compound as a competitive probe. High affinity for this compound confirms S-epitope recognition.
Detailed Protocol: Competitive Inhibition ELISA
Objective: Determine if your Anti-DNP antibody binds S-DNP (Cysteine) as effectively as N-DNP (Lysine).
Materials
-
Probe: this compound (Solid, >98% purity).
-
Control: NAc-DNP-Lys or
-DNP-Lysine. -
Coating Antigen: DNP-BSA (Standard N-linked antigen).
-
Antibody: Anti-DNP antibody (Monoclonal or Polyclonal) to be tested.
-
Buffer: PBS + 0.05% Tween-20 (PBST).
Step-by-Step Methodology
-
Preparation of Standards:
-
Dissolve this compound in PBS to create a 10 mM stock. (Note: The compound is water-soluble; mild warming to 37°C may speed dissolution).
-
Prepare a serial dilution series ranging from
to .
-
-
Plate Coating:
-
Coat a 96-well microplate with DNP-BSA (
) overnight at 4°C. -
Block with 3% BSA in PBS for 1 hour.
-
-
Competition Reaction:
-
In a separate "mixing plate," combine the Anti-DNP antibody (at a fixed concentration, e.g.,
) with the serial dilutions of This compound . -
Set up a parallel series using DNP-Lysine as the control competitor.
-
Incubate mixtures for 30 minutes at Room Temperature (RT) to allow equilibrium binding.
-
-
Transfer and Capture:
-
Detection:
-
Wash plate 3x with PBST.
-
Add HRP-conjugated secondary antibody. Incubate 1 hour.
-
Develop with TMB substrate and stop with 1M HCl. Measure Absorbance at 450 nm.
-
Data Analysis & Interpretation
Plot Absorbance vs. Log[Competitor Concentration]. Calculate the
| Outcome Scenario | IC50 (this compound) | IC50 (DNP-Lys) | Interpretation |
| Ideal S-Binder | Low (< 1 | Low (< 1 | Antibody is Pan-specific ; excellent for Cys-DNP detection. |
| N-Specific (Biased) | High (> 100 | Low (< 1 | Antibody fails to recognize S-DNP. Do NOT use for thiol mapping. |
| S-Specific | Low (< 1 | High (> 100 | Rare. Antibody is specific for the thioether linkage. |
Application 2: LC-MS Quantification Standard
This compound is also used as an external standard for quantifying absolute cysteine occupancy in ADCs or proteomic samples.
-
Proteolysis: Digest the DNP-labeled antibody with Trypsin/Glu-C.
-
Spike-In: Add a known amount of This compound to the peptide mixture.
-
LC-MS/MS: Monitor the transition for the Dinitrophenyl moiety (often m/z 184 or specific parent ions).
-
Normalization: Use the ionization efficiency of this compound to normalize the signal of DNP-labeled peptides, assuming similar ionization suppression effects for the small molecule mimic.
References
-
PubChem. (n.d.).[5] N-acetyl-S-(2,4-dinitrophenyl)-L-cysteine (Compound). National Library of Medicine. Retrieved October 24, 2025, from [Link]
- Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008.
-
Russel, F. G., et al. (2002). MOAT4, a novel multispecific organic-anion transporter for glucuronides and mercapturates.[6] Journal of Biological Chemistry. (Establishes this compound as a stable, defined metabolite/substrate).
Sources
- 1. KEGG COMPOUND: C11605 [genome.jp]
- 2. Thiol supplier N-acetylcysteine enhances conjugate formation between natural killer cells and K562 or U937 targets but increases the lytic function only against the latter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-reactive compounds prevent nonspecific antibody binding in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetyl-(2,4-dinitrophenyl)-l-cysteine | C11H11N3O7S | CID 24937297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MOAT4, a novel multispecific organic-anion transporter for glucuronides and mercapturates in mouse L1210 cells and human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Immunohistochemistry (IHC) and Multiplexing using DNP-Hapten Detection Systems
Executive Summary: The "Hapten" Advantage
In the landscape of tissue diagnostics, sensitivity and specificity are often at odds. Traditional Avidin-Biotin Complex (ABC) systems, while powerful, suffer from a critical flaw: endogenous biotin . Tissues such as kidney, liver, and brain are rich in naturally occurring biotin, leading to false-positive background noise that obscures low-abundance targets.
This guide details the DNP (2,4-Dinitrophenol) Hapten Detection System . DNP is a synthetic small molecule (hapten) not found in biological tissue.[1][2] By conjugating DNP to secondary antibodies or tyramide signal amplification (TSA) reagents, researchers can achieve:
-
Zero Endogenous Background: Complete elimination of non-specific binding seen in biotin-rich tissues.
-
Linear Signal Amplification: Unlike the bulky ABC lattice, DNP systems often utilize linear polymer backbones, reducing steric hindrance and improving penetration into formalin-fixed paraffin-embedded (FFPE) structures.
-
Multiplex Capability: DNP serves as a stable, strip-resistant "anchor" for sequential multiplexing workflows.
Technical Principle: The Hapten-Anti-Hapten Bridge
The core mechanism relies on a non-covalent but high-affinity interaction between the DNP hapten and a specific anti-DNP antibody.
The Detection Cascade
-
Target Recognition: Unlabeled primary antibody binds the antigen.[3]
-
Linker Step: A secondary antibody conjugated with multiple DNP molecules binds the primary.
-
Amplification: An anti-DNP antibody conjugated to an enzyme (HRP or AP) or fluorophore binds the DNP moieties.
-
Visualization: The enzyme precipitates a chromogen (DAB) or activates a tyramide signal.[4]
Workflow Diagram
The following diagram illustrates the molecular architecture of a DNP-Polymer detection system compared to a Multiplex TSA workflow.
Caption: Figure 1. The DNP Detection Cascade. The "Amplification Zone" allows multiple anti-DNP molecules to bind a single linker, boosting signal intensity without steric blocking.
Materials and Reagents
To ensure reproducibility, use reagents meeting the following specifications:
| Reagent | Specification/Role | Recommended Source Type |
| Primary Antibody | Target-specific (IgG/IgM) | Validated Monoclonal (Rabbit/Mouse) |
| DNP-Linker | Secondary Ab conjugated to DNP | Goat anti-Mouse/Rabbit IgG-DNP |
| Enzyme Conjugate | Anti-DNP (Mouse/Rat monoclonal) linked to HRP/AP | Multimer/Polymer format (e.g., Ventana OptiView or similar) |
| Blocking Buffer | Protein block (Casein or BSA) | Must be Biotin-free (Standard serum is fine) |
| Chromogen | DAB (Brown) or Red (AP) | High-sensitivity formulations |
| TSA Reagent | Tyramide-Fluorophore or Tyramide-DNP | For Multiplexing protocols |
Protocol A: High-Sensitivity Chromogenic IHC (Manual/Semi-Automated)
This protocol is optimized for detecting low-expression targets in FFPE tissue where biotin background is a concern (e.g., kidney samples).
Phase 1: Preparation & Retrieval
-
Deparaffinization: Xylene (3 x 5 min) followed by graded ethanols (100% -> 70% -> Water).
-
Antigen Retrieval (HIER): Incubate slides in Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) at 95-98°C for 20 minutes. Critical: Allow slides to cool to RT in the buffer (20 min) to refold epitopes.
-
Peroxidase Block: 3% H₂O₂ in methanol for 10 min (if using HRP).
Phase 2: Staining (The DNP System)
-
Protein Block: Incubate with Casein-based block or 5% Normal Goat Serum for 30 min at RT.
-
Primary Antibody: Apply primary antibody (diluted in PBS/BSA). Incubate 1 hour at RT or Overnight at 4°C.
-
Wash: 3 x 3 min in TBST (Tris-Buffered Saline + 0.1% Tween 20).
-
-
Secondary Linker (DNP): Apply DNP-conjugated Secondary Antibody . Incubate 15–30 min at RT.
-
Note: DNP linkers are small; short incubation is often sufficient.
-
Wash: 3 x 3 min in TBST.
-
-
Multimer Detection (Anti-DNP): Apply Anti-DNP-HRP Polymer . Incubate 15–30 min at RT.
-
Mechanism: The anti-DNP antibody binds the DNP tags on the linker.
-
Wash: 3 x 3 min in TBST.
-
Phase 3: Visualization
-
Chromogen: Apply DAB solution. Monitor under microscope (2–10 min).[5] Stop reaction with water when brown precipitate is visible.
-
Counterstain: Hematoxylin (30 sec), blue in ammonia water.
-
Mount: Dehydrate and coverslip with permanent mounting medium.
Protocol B: Multiplexing with DNP-Tyramide (Advanced)
This method uses DNP as a "depositable tag" for sequential staining. It allows the use of multiple primary antibodies from the same host species (e.g., two Rabbit antibodies) on the same slide.
Workflow Logic
-
Round 1: Target A -> Primary Ab (Rabbit) -> Sec-HRP -> Tyramide-DNP .
-
Result: DNP is covalently deposited on the tissue at the site of Target A.
-
-
Stripping: Heat treatment removes the Primary and Secondary antibodies. The covalently bound DNP remains.
-
Round 2: Target B -> Primary Ab (Rabbit) -> Sec-HRP -> Tyramide-Fluorophore (e.g., Cy3) .
-
Detection of Round 1: Apply Anti-DNP-Fluorophore (e.g., Cy5) .
-
Result: Cy5 lights up Target A (via DNP anchor); Cy3 lights up Target B.
-
Step-by-Step (Simplified for DNP-TSA)
-
Stain Target A: Incubate Primary Ab A -> HRP-Secondary.
-
Amplification: Incubate with DNP-Tyramide (1:100 dilution) for 10 min.
-
Reaction: HRP catalyzes DNP-tyramide radicalization; it binds tyrosine residues near Target A.
-
-
Antibody Stripping: Microwave in Citrate Buffer (pH 6.[6]0) for 15 min.
-
Status: Antibodies are gone. DNP tags are permanent. Target A antigenicity may be compromised, but the DNP signal is already "recorded" on the tissue.
-
-
Stain Target B: Incubate Primary Ab B -> HRP-Secondary -> Fluorophore-Tyramide (e.g., Opal 570) .
-
Visualize Target A: Incubate with Anti-DNP antibody conjugated to Fluorophore (e.g., Opal 650 or Alexa 647) .
-
Counterstain: DAPI.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (General) | Anti-DNP concentration too high | Titrate the Anti-DNP-HRP. Unlike Biotin, DNP has no endogenous target, so background is usually reagent-based. |
| Weak Signal | "Hook Effect" (Prozone) | If DNP labeling density is too high, steric hindrance prevents Anti-DNP binding. Dilute the DNP-Linker. |
| Nuclear Background | Inadequate Blocking | Ensure protein block (Casein) is used. DNP is hydrophobic; it can stick to lipid-rich membranes if not blocked. |
| Incompatible Counterstain | Methyl Green stripping | Some DNP reaction products are sensitive to alcohol. Use aqueous mounting if using AEC chromogen. |
| Multiplex Cross-talk | Incomplete Stripping | In Protocol B, ensure the microwave step is vigorous enough to remove the first primary antibody. |
References
Sources
Troubleshooting & Optimization
How to reduce non-specific binding in DNP-based ELISA
A Guide to Minimizing Non-Specific Binding for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a DNP-based ELISA?
In a DNP-based ELISA, non-specific binding refers to the adherence of assay components, such as antibodies or the DNP-conjugate itself, to the microplate surface or other proteins in an unintended and unpredictable manner. This is distinct from the specific, high-affinity binding of the anti-DNP antibody to the DNP hapten. Such non-specific interactions can lead to high background signals, reduced assay sensitivity, and inaccurate results.[1]
Q2: Why is non-specific binding a particular concern in DNP-based ELISAs?
The dinitrophenyl (DNP) group, being a small and hydrophobic molecule, can present unique challenges. Non-specific binding in DNP-based ELISAs can be driven by:
-
Hydrophobic Interactions: The aromatic rings of the DNP molecule can non-specifically interact with the hydrophobic polystyrene surface of the ELISA plate.[2][3]
-
Electrostatic Interactions: Depending on the pH of the buffers used and the nature of the carrier protein conjugated to DNP (e.g., Bovine Serum Albumin - BSA or Keyhole Limpet Hemocyanin - KLH), there can be charge-based interactions with the microplate surface.[2][3][4]
Q3: What are the common symptoms of high non-specific binding in my DNP-ELISA results?
Common indicators of a non-specific binding issue include:
-
High background readings in negative control wells (wells without the analyte).
-
Poor signal-to-noise ratio , making it difficult to distinguish between the specific signal and background.
-
Inconsistent results between replicate wells or assays.
-
False-positive results , where a signal is detected even in the absence of the target analyte.
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and resolving non-specific binding issues in your DNP-based ELISA experiments.
Symptom: High Background Signal in All Wells
High background across the entire plate often points to a systemic issue with one of the assay's core components or steps.
Potential Cause 1: Ineffective Blocking
-
Explanation: The blocking buffer's role is to saturate all unoccupied binding sites on the microplate, preventing the non-specific adsorption of subsequent reagents.[5] If the blocking agent is not optimal for your specific DNP-conjugate or antibodies, it will not effectively prevent non-specific interactions.
-
Solution:
-
Optimize Blocking Buffer Composition: Experiment with different blocking agents. A comparison of common blockers is provided in Table 1. For DNP-based assays where hydrophobic interactions are a concern, a blocker containing a non-ionic detergent may be particularly effective.
-
Increase Blocking Incubation Time and Temperature: Extend the blocking incubation to at least 2 hours at room temperature or overnight at 4°C to ensure complete saturation of non-specific sites.
-
Increase Blocking Buffer Concentration: If using a protein-based blocker like BSA or casein, try increasing the concentration (e.g., from 1% to 3% w/v).
-
Potential Cause 2: Inadequate Washing
-
Explanation: Washing steps are critical for removing unbound and weakly bound reagents. Insufficient washing will leave behind residual components that contribute to a high background signal.[1]
-
Solution:
-
Increase the Number of Wash Cycles: Increase the number of washes from 3 to 5-6 cycles after each incubation step.
-
Increase Wash Buffer Volume: Ensure that the volume of wash buffer is sufficient to completely fill each well (typically 300-400 µL for a 96-well plate).
-
Incorporate a Soaking Step: Allow the wash buffer to remain in the wells for 30-60 seconds during each wash cycle to help dislodge non-specifically bound molecules.
-
Ensure Complete Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
-
Potential Cause 3: Sub-optimal Antibody/Conjugate Concentration
-
Explanation: Using excessively high concentrations of the primary or secondary antibody, or the DNP-conjugate, can lead to increased non-specific binding that overwhelms the blocking agent's capacity.
-
Solution:
-
Perform a Titration Experiment: Determine the optimal concentration of your antibodies and DNP-conjugate by performing a checkerboard titration. This will identify the concentration that provides the best signal-to-noise ratio.
-
Advanced Troubleshooting and Optimization
Optimizing Your Blocking Strategy
The choice of blocking buffer is a critical determinant of assay performance. The ideal blocker will effectively prevent non-specific binding without interfering with the specific antibody-antigen interaction.
Table 1: Comparison of Common Blocking Agents for DNP-Based ELISA
| Blocking Agent | Composition | Advantages | Disadvantages | Recommended Starting Concentration |
| Bovine Serum Albumin (BSA) | Single protein | Inexpensive, readily available. | Can have lot-to-lot variability; may contain endogenous enzymes that interfere with the assay.[6] | 1-5% (w/v) in PBS or TBS |
| Non-Fat Dry Milk | Complex mixture of proteins | Inexpensive, effective for many applications. | Can mask some epitopes; may contain biotin, which can interfere with avidin-biotin systems. | 1-5% (w/v) in PBS or TBS |
| Casein | Purified milk protein | Effective blocker, often provides lower background than BSA.[7] | Can have solubility issues. | 0.1-1% (w/v) in PBS or TBS |
| Synthetic/Non-Protein Blockers | Proprietary formulations | Protein-free, reducing the risk of cross-reactivity; highly consistent.[8] | More expensive than traditional blockers. | As per manufacturer's instructions |
| Fish Gelatin | Protein from cold-water fish | Reduces non-specific binding from mammalian serum samples. | Can be less effective than other protein blockers for general use.[9] | 0.1-1% (w/v) in PBS or TBS |
The Role of Detergents in Reducing Non-Specific Binding
Non-ionic detergents, such as Tween-20 or Triton X-100, are crucial additives in wash buffers and sometimes in blocking buffers for DNP-based ELISAs.
-
Mechanism of Action: These detergents have a hydrophilic head and a hydrophobic tail. The hydrophobic tail can interact with non-specific hydrophobic sites on the polystyrene plate and with hydrophobic molecules like DNP, effectively reducing non-specific hydrophobic interactions.[10] The hydrophilic head ensures the detergent remains in the aqueous buffer.
dot
Caption: Role of non-ionic detergents in blocking hydrophobic surfaces.
Experimental Protocols
Protocol 1: Standard ELISA Plate Blocking Procedure
-
After coating the plate with your DNP-conjugate and washing, add 200-300 µL of your chosen blocking buffer to each well.
-
Ensure the entire surface of the well is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the blocking buffer from the wells.
-
Proceed immediately to the next step of your ELISA protocol. Do not wash the plate after the blocking step.
Protocol 2: Optimized Washing Technique to Minimize Background
-
Prepare a wash buffer of Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) containing 0.05% Tween-20.
-
After each incubation step, aspirate the contents of the wells.
-
Immediately add 300-400 µL of wash buffer to each well.
-
Allow the wash buffer to soak for 30-60 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 3-5 for a total of 5-6 wash cycles.
-
After the final wash, invert the plate and tap it firmly on a lint-free absorbent paper to remove any residual liquid.[1]
dot
Caption: Workflow emphasizing optimized blocking and washing steps.
References
-
James, L. C., & Tawfik, D. S. (2003). The Specificity of Cross-Reactivity: Promiscuous Antibody Binding Involves Specific Hydrogen Bonds Rather Than Nonspecific Hydrophobic Stickiness. Protein Science, 12(10), 2183–2193. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1983). Principles, problems, and strategies in the use of antigenic mixtures for the enzyme-linked immunosorbent assay. Journal of Clinical Microbiology, 17(4), 655–665. [Link]
-
Liu, A., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(9), 2198. [Link]
-
Biocompare. (n.d.). ELISA Blocking Buffers. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). Effective Blocking Procedures. ELISA Technical Bulletin - No. 3. Retrieved from [Link]
-
Bagchi, P., et al. (1987). Quantitation of reversible binding by particle counting: hapten-antibody interaction as a model system. Annals of the New York Academy of Sciences, 501, 217–233. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel Journal of Medical Sciences, 23(6), 732–734. [Link]
-
Alfa Chemistry. (2025, March 24). Non-Ionic Detergents in Membrane Protein Research. Retrieved from [Link]
-
Innova Biosciences. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. Retrieved from [Link]
-
Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Methods in Molecular Biology, 1901, 13–17. [Link]
-
Bordey, A., et al. (2023). A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro. Frontiers in Cellular Neuroscience, 17, 1184915. [Link]
-
Corning. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
Xiao, Y., & Isaacs, S. N. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of investigative dermatology, 132(1), 242–243. [Link]
-
Advanced BioMatrix. (n.d.). Poly-D-Lysine Solution. Retrieved from [Link]
Sources
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. biocompare.com [biocompare.com]
- 6. cellsystems.eu [cellsystems.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. corning.com [corning.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
Overcoming cross-reactivity of anti-DNP antibodies
Technical Support Center: Anti-DNP Antibody Optimization
Topic: Overcoming Cross-Reactivity & High Background in Anti-DNP Systems Audience: Senior Researchers, Assay Developers, and Immunologists
Introduction: The DNP Paradox
Welcome to the Anti-DNP Technical Support Hub. While 2,4-Dinitrophenol (DNP) is a classic model hapten, its simplicity is deceptive. Anti-DNP antibodies—particularly high-affinity IgG and IgE clones—often exhibit frustrating cross-reactivity not just with structural analogs (like trinitrophenol), but with the chemical bridges and carrier proteins used in their generation.
This guide moves beyond basic blocking steps. We address the molecular mechanics of "sticky" DNP antibodies and provide self-validating protocols to isolate the true signal.
Module 1: The "Ghost" Signal (Linker & Carrier Interference)
Problem: You observe high background signal in your negative controls (e.g., BSA-only wells) or detecting signal in samples known to be DNP-negative.
Root Cause Analysis: Antibodies are rarely raised against DNP floating in a vacuum. They are raised against DNP-Linker-Carrier.
-
Carrier Bias: If you immunize with DNP-KLH and screen on DNP-KLH, you detect anti-KLH antibodies.
-
Bridge Recognition (The Hidden Trap): High-affinity clones often recognize the linker (e.g., aminohexanoic acid) connecting DNP to the lysine residue of the protein. If your capture antigen uses the same linker as your immunogen, you will bind "anti-linker" antibodies, even if DNP is absent or sterically hindered.
Troubleshooting Protocol: The Heterologous System
-
Step 1: Carrier Swap.
-
Step 2: Linker Swap (Critical for High Sensitivity).
-
If the immunogen used a C6 linker (e.g., ε-amino-n-caproic acid), use a Direct Linkage (DNP conjugated directly to Lysine ε-amino group) for the assay antigen.
-
Result: Forces the antibody to bind the DNP ring specifically, as the "bridge" epitope is removed.
-
Visualizing the Bridge Problem
Figure 1: Mechanism of Bridge Recognition. "Bridge-reactive" antibodies bind the linker molecule rather than the DNP hapten, causing false positives if the same linker is used in the assay.
Module 2: Specificity Validation (The "Is it Real?" Check)
Problem: Unsure if the signal is true DNP recognition or polyreactive binding (common in IgE clones).
Solution: The Competitive Hapten Inhibition Assay. Do not use free 2,4-Dinitrophenol for inhibition; it is toxic, has poor solubility, and does not mimic the conjugated lysine-bound state. Use DNP-Lysine or DNP-Glycine .
Protocol: Competitive Inhibition Validation
-
Preparation:
-
Prepare a 10 mM stock of N-ε-(2,4-Dinitrophenyl)-L-lysine (DNP-Lys) in PBS.
-
Prepare a 10 mM stock of a structural analog (e.g., Trinitrophenol/Picric Acid ) as a specificity control.
-
-
Incubation:
-
Mix your anti-DNP antibody (at its EC50 concentration) with the inhibitor (DNP-Lys) at graded concentrations (0.1 µM to 1000 µM).
-
Incubate for 1 hour at Room Temperature (liquid phase).
-
-
Assay:
-
Transfer the mixture to your DNP-coated plate.
-
Proceed with standard ELISA detection.
-
-
Interpretation:
-
True Positive: Signal drops >80% with DNP-Lys but remains high with analogs.
-
Polyreactive/Non-Specific: Signal remains high despite DNP-Lys presence.
-
Data Interpretation: Inhibition Potency
| Inhibitor Compound | Expected IC50 (High Specificity Clone) | Interpretation |
| DNP-L-Lysine | 1 - 10 µM | Strong Inhibitor. Mimics the antigen structure perfectly. |
| DNP-L-Serine | 5 - 20 µM | Moderate Inhibitor. Slight steric difference. |
| Free DNP | > 100 µM | Weak Inhibitor. Lacks the amino acid context. |
| TNP (Picric Acid) | > 1000 µM (or No Inhibition) | Negative Control. Verifies the antibody distinguishes DNP from TNP. |
Module 3: Biological Noise (Mast Cell & In Vivo Assays)
Problem: Inconsistent degranulation or high baseline activation in RBL-2H3 or mast cell assays.
Root Cause:
-
DNP:Protein Ratio (Epitope Density): Over-haptenated proteins (e.g., DNP30-BSA) can cause "super-clustering" of FcεRI receptors, leading to non-physiological activation or high background binding via low-affinity IgM contaminants.
-
Polyreactivity: Some anti-DNP IgE clones (e.g., SPE-7) are known to be polyreactive, binding to unrelated proteins in the absence of DNP.
Optimization Workflow: Epitope Density Tuning
Do not rely on a single conjugate ratio. Commercial "DNP-BSA" varies wildly.
Figure 2: Optimization logic for DNP:Protein ratios. High epitope density can lead to background activation, while low density may fail to cross-link receptors sufficiently.
FAQ: Quick Troubleshooting
Q: My anti-DNP antibody binds to TNP (Trinitrophenol). Is it defective? A: Not necessarily. Cross-reactivity between DNP and TNP is structurally inherent due to the shared nitrophenyl ring. However, if the affinity for TNP is within 1-log of DNP, the clone is likely too polyspecific for sensitive discrimination assays. Use the Competitive Inhibition Protocol (Module 2) to quantify the specificity ratio.
Q: Can I use DNP-BSA for Western Blot detection of carbonylated proteins? A: No. For detecting oxidative damage (carbonylation), proteins are derivatized with DNPH (2,4-Dinitrophenylhydrazine). You need an anti-DNP antibody validated for DNP-Hydrazone recognition, which is chemically distinct from the DNP-Lysine amide bond found in DNP-BSA.
Q: Why does my ELISA signal drop when I switch from DNP-Lysine to DNP-Proline inhibition? A: This confirms the antibody recognizes the amino acid side chain (the "bridge" effect). DNP-Lysine mimics the immunogen (DNP-KLH) linkage better than DNP-Proline. This is a sign of a bridge-sensitive antibody.
References
-
Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response. Biochemistry.
- Foundational text on DNP affinity matur
-
Vilen, B. J., et al. (2001). Cross-linking of IgE-receptor complexes by rigid bivalent antigens. The Journal of Immunology.
- Supports the mechanism of receptor aggreg
-
James, L. C., & Tawfik, D. S. (2003). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds. Protein Engineering, Design and Selection.
- Mechanistic insight into anti-DNP polyreactivity and structural analogs.
-
Sigma-Aldrich (Merck). Anti-DNP Antibody Product Application Guide.
- Standard industrial protocols for DNP-BSA/KLH cross-reactivity checks.
Sources
Technical Support Center: Protein Haptenation & Conjugation
Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Hapten-Carrier Conjugation
Welcome to the Advanced Support Hub
I am Dr. Aris, Senior Application Scientist. You are likely here because your immune response data is inconsistent, your protein precipitated immediately upon hapten addition, or your conjugation yield is inexplicably low.
Haptenation is not merely mixing two reagents; it is a competition between aminolysis (formation of the amide bond) and hydrolysis (degradation of the active ester). The guide below moves beyond basic kit instructions to explain the causality of failure and how to engineer a robust immunogen.
Phase 1: Pre-Reaction Diagnostic (Chemistry Selection)
Before touching a pipette, you must select the correct chemistry based on your hapten's functional groups and the carrier protein's available residues.
Visual 1: Chemistry Selection Decision Matrix Caption: Logic flow for selecting the optimal crosslinking chemistry based on hapten functional groups.
Phase 2: The Core Workflow (NHS-Ester Protocol)
Standard Operating Procedure for Amine-Reactive Haptens
This protocol uses NHS-ester chemistry , the industry standard for generating immunogens. It relies on the nucleophilic attack of primary amines (Lysine residues on BSA/KLH) on the activated ester.
Reagents & Setup
| Component | Specification | Criticality (Why?) |
| Carrier Protein | KLH, BSA, or OVA (2–5 mg/mL) | KLH is most immunogenic but prone to aggregation. BSA is more soluble but less immunogenic. |
| Buffer | PBS or Carbonate/Bicarbonate (pH 7.2–8.0) | NO TRIS OR GLYCINE. Primary amines in these buffers compete with the protein, killing the reaction [1]. |
| Solvent | Anhydrous DMSO or DMF | Hapten solubility.[1] Must be anhydrous ; water hydrolyzes NHS esters in minutes. |
| Molar Excess | 10-fold to 40-fold (Hapten:Protein) | Drives reaction kinetics. Too high = precipitation; Too low = poor immune response. |
Step-by-Step Methodology
-
Solubilization (The Hydrolysis Race):
-
The Drop-wise Addition:
-
While gently vortexing the protein solution, add the hapten-DMSO solution drop-wise .
-
Technical Insight: Rapid addition creates local regions of high solvent concentration, causing the carrier protein (especially KLH) to denature and crash out of solution.
-
-
Incubation:
-
Incubate for 2 hours at Room Temperature (RT) or 4 hours at 4°C.
-
Technical Insight: pH 8.0 favors aminolysis (reaction with protein); pH > 8.5 accelerates hydrolysis (waste of reagent). Keep pH strictly controlled.
-
-
Purification (Desalting):
-
Pass the reaction through a desalting column (e.g., Sephadex G-25) or dialyze against PBS.
-
Technical Insight: Removing unreacted hapten is critical for accurate quantification.[4] Unreacted hapten will artificially inflate your UV-Vis readings.
-
Phase 3: Troubleshooting Center (Q&A)
Symptom 1: "My protein precipitated immediately upon adding the hapten."
Diagnosis: Isoelectric Point (pI) Shift & Hydrophobicity. Conjugating haptens to Lysine residues removes positive charges, altering the protein's pI. If the pI shifts to the pH of your buffer, the protein has net zero charge and precipitates. Furthermore, attaching many hydrophobic haptens turns the protein into a "grease ball."
Corrective Actions:
-
Reduce Hapten Molar Excess: Drop from 40x to 20x. High substitution ratios often ruin solubility without improving immunogenicity.
-
Cosolvent Support: Ensure the final reaction mixture contains 10–20% DMSO to solubilize the hydrophobic hapten-protein surface.
-
pH Adjustment: If the protein precipitates at pH 7.2, try pH 8.3 (Carbonate buffer) to move away from the altered pI.
Symptom 2: "I have low conjugation efficiency (Low H/P Ratio)."
Diagnosis: Competitive Hydrolysis or Buffer Incompatibility. Your NHS-ester likely hydrolyzed before it could react with the protein, or you used an amine-containing buffer.
Corrective Actions:
-
Check Buffer Composition: Ensure no Tris, Glycine, or Azide is present. Dialyze into PBS (pH 7.4) before starting.
-
Anhydrous Solvents: Use fresh, high-quality dry DMSO. Old DMSO absorbs water from the air.
-
pH Balance: While pH 7.2 is physiological, pH 8.0–8.3 significantly increases the rate of aminolysis (reaction) relative to hydrolysis [3].
Symptom 3: "The antibody recognizes the conjugate but not the native target."
Diagnosis: Linker Interference or Epitope Masking. The immune system recognized the "linker" (the chemical arm holding the hapten) rather than the hapten itself, or the hapten orientation is wrong.
Corrective Actions:
-
Change Linker Length: If using a short linker (ethyl), switch to a longer PEG-based linker to push the hapten away from the carrier surface.
-
Change Attachment Site: If you used amine chemistry (random Lysines), switch to Maleimide chemistry (Cysteines) to orient the hapten specifically.
Phase 4: Validation (The H/P Ratio)
You cannot assume the reaction worked. You must quantify the Hapten-to-Protein (H/P) Ratio .
Visual 2: Troubleshooting Logic Flow Caption: Step-by-step diagnostic path for resolving conjugation failures.
Calculating the H/P Ratio
Use the Beer-Lambert Law. If the hapten absorbs UV light (e.g., contains aromatic rings), you can calculate the ratio using absorbance.
The Formula:
-
: Absorbance at the hapten's
. -
: Extinction coefficient of protein (BSA
43,824 ). -
(Correction Factor) : The amount of absorbance the hapten contributes at 280nm (usually
of the pure hapten). - : Absorbance of the conjugate at 280nm.[4]
Note: If your hapten does not absorb UV, you must use Mass Spectrometry (MALDI-TOF) or a functional titration assay (TNBS assay) to quantify free amines lost.
References
-
Hermanson, G. T. (2013).[5][6] Bioconjugate Techniques (3rd ed.).[6] Academic Press.[5]
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
-
BenchChem. (2025).[1][6] Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
Sources
Navigating the Nuances of NAc-DNP-Cys: A Technical Guide to Preventing Degradation in Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of handling N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine (NAc-DNP-Cys) and mitigating its degradation during experimental workflows. As a critical reagent and a product in widely-used enzymatic assays, ensuring the integrity of this compound is paramount for reproducible and accurate results. This document is designed with full editorial control to provide a scientifically grounded and practical resource.
Troubleshooting Guide: A Proactive Approach to this compound Stability
The stability of this compound is influenced by a confluence of factors, primarily stemming from its N-acetylcysteine (NAC) backbone and the photosensitive dinitrophenyl (DNP) group. Degradation can lead to diminished signal, inaccurate quantification, and the appearance of confounding artifacts in your data.
Issue 1: Inconsistent or Low Signal When Using this compound as a Standard
Probable Cause: This is often a direct result of this compound degradation in your stock or working solutions. The primary culprits are oxidation, inappropriate pH, exposure to light, and elevated temperatures.
Step-by-Step Solution:
-
Solution Preparation: Always prepare this compound solutions fresh for each experiment. If a stock solution is necessary, it should be prepared in a slightly acidic, oxygen-free buffer. Aqueous solutions of N-acetylcysteine, a core component of this compound, are more stable at a lower pH.[1][2] Consider using a buffer in the pH range of 4-6.
-
Solvent Choice: For stock solutions, consider using a solvent like acetonitrile or DMSO, which can then be diluted into your aqueous experimental buffer immediately before use.
-
Oxygen Exclusion: Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before dissolving the this compound. Oxygen is a key player in the oxidative degradation of the NAC moiety. The primary degradation pathway for NAC is oxidation to its dimer, N,N'-diacetyl-L-cystine (DAC).[3][4][5]
-
Storage Conditions:
-
Solid Form: Store solid this compound at -20°C or lower, protected from light and moisture.
-
Stock Solutions: If a stock solution must be stored, aliquot it into small, single-use volumes to minimize freeze-thaw cycles and headspace oxygen. Store these at -80°C for no longer than one month.[6]
-
Working Solutions: Keep working solutions on ice and protected from light during the experiment. Discard any unused working solution at the end of the day.
-
-
Light Protection: The dinitrophenyl group is photosensitive and can be susceptible to photodegradation.[7][8][9][10] Use amber vials or wrap your tubes in aluminum foil to protect solutions from light at all stages of preparation, storage, and use.
Issue 2: High Background Signal or Unexpected Peaks in HPLC Analysis
Probable Cause: The appearance of unexpected peaks or a rising baseline in your chromatograms often points to the presence of degradation products.
Step-by-Step Solution:
-
Analyze for Known Degradants: Based on the chemistry of NAC, a likely degradation product is the disulfide-linked dimer of the NAC portion, leading to a larger molecule. Other potential degradation products could arise from the cleavage of the thioether bond or modifications to the DNP ring. Mass spectrometry can be a powerful tool for identifying these unknown peaks.[11][12]
-
Implement a Stability-Indicating HPLC Method: If you are routinely working with this compound, it is advisable to develop or adopt an HPLC method that can resolve the parent compound from its potential degradation products.[13][14]
-
Review Sample Preparation: Ensure that the sample preparation workflow minimizes exposure to the degradation-inducing factors mentioned in Issue 1. For instance, if your sample requires incubation, perform it at the lowest feasible temperature and for the shortest duration necessary. The effects of NAC can be temperature-dependent.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
While specific studies on this compound are limited, the primary degradation is expected to be the oxidation of the N-acetylcysteine moiety. This is analogous to the well-documented oxidation of NAC to its disulfide dimer, N,N'-diacetyl-L-cystine (DAC).[3][4][5] This process is accelerated by oxygen, neutral to alkaline pH, and the presence of metal ions.
Q2: How does pH affect the stability of this compound?
The stability of the NAC component is pH-dependent, with greater stability in slightly acidic conditions.[1][2] Conversely, the dinitrophenyl group's stability can also be influenced by pH. For optimal stability of the entire molecule, maintaining a pH in the slightly acidic range (e.g., pH 4-6) is recommended for storage and handling.
Q3: What are the ideal storage conditions for this compound solutions?
For short-term storage (during an experiment), keep solutions on ice and protected from light. For longer-term storage, aliquot stock solutions into single-use vials, purge with inert gas, and store at -80°C for up to a month.[6] Always prepare fresh working dilutions from these frozen stocks.
Q4: I am using this compound in a Glutathione S-Transferase (GST) assay. How can I ensure its stability during the assay?
The GST assay is typically run at a specific pH (often near neutral) and temperature to ensure optimal enzyme activity.[16][17] While these conditions may not be ideal for long-term this compound stability, the short duration of most kinetic assays means significant degradation is unlikely to occur. However, it is crucial to prepare the this compound standard curve in the same assay buffer and at the same time as the experimental samples to ensure any minor degradation affects both equally.
Q5: Can I use additives to improve the stability of my this compound solutions?
While some studies have explored additives to stabilize NAC solutions, their compatibility with your specific experimental system must be validated.[18] For instance, metal chelators like EDTA can be beneficial by sequestering metal ions that can catalyze oxidation.[2] However, it is crucial to ensure that any additive does not interfere with your downstream applications.
Data & Protocols
Table 1: Summary of Recommended Handling and Storage Conditions for this compound
| Condition | Solid Form | Stock Solution | Working Solution |
| Temperature | -20°C or lower | -80°C (up to 1 month) | On ice (for the day) |
| Light | Protected (amber vial) | Protected (amber vial/foil) | Protected (amber vial/foil) |
| Atmosphere | Dry | Aliquoted, inert gas overlay | Minimize air exposure |
| pH (for solutions) | N/A | Slightly acidic (pH 4-6) | As per experimental need |
| Frequency of Prep | N/A | Prepare as needed | Prepare fresh daily |
Protocol: Preparation of a Stabilized this compound Aqueous Solution
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate or acetate buffer, pH 5.0).
-
Degassing: Place the buffer in a suitable container and sparge with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Weigh the required amount of solid this compound in a light-protected container.
-
Dissolution: Add the degassed buffer to the solid this compound and gently vortex or sonicate at low power until fully dissolved. Perform this step under dim light.
-
Storage/Use: Immediately use the solution for your experiment, keeping it on ice and protected from light. For stock solutions, promptly aliquot into single-use, light-protected tubes, flush the headspace with inert gas, and freeze at -80°C.
Visualizing Degradation & Workflow
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Diagram 2: Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound stability issues.
References
-
Bousquet, Y., et al. (2013). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 66(4), 239–244. [Link]
-
Meister, A. (1995). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. MDPI, 12(6), 1849. [Link]
-
Gressier, B., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(11), 374. [Link]
-
Ates, B., et al. (2021). N-acetylcysteine dose-dependently improves the analgesic effect of acetaminophen on the rat hot plate test. ResearchGate. [Link]
-
Shukla, S. S., et al. (2009). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. Journal of Hazardous Materials, 164(1), 310-314. [Link]
-
Reid, M. B., et al. (1998). Effects of N-acetylcysteine on in vitro diaphragm function are temperature dependent. Journal of Applied Physiology, 85(6), 2260-2266. [Link]
-
Schwebel, H., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. Nutrients, 12(6), 1849. [Link]
-
Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 633-641. [Link]
-
Papp, E. A., et al. (2003). Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements. Journal of Mass Spectrometry, 38(7), 735-742. [Link]
-
Atkuri, K. R., et al. (2007). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(8), 1159-1164. [Link]
-
Ji, H., et al. (2017). Oxidation of N-Acetylcysteine (NAC) under Nanosecond-Pulsed Non-Thermal Dielectric Barrier Discharge Plasma. Scientific Reports, 7(1), 1-9. [Link]
-
Gressier, B., et al. (2020). N acetylcysteine forced degradation study. ResearchGate. [Link]
-
Ten-Hagen, T. L., et al. (2021). N-Acetylcysteine. StatPearls. [Link]
-
Schwebel, H., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation. PubMed, 12(6), 1849. [Link]
-
Pfizer. (n.d.). acetylcysteine solution, USP How Supplied/Storage and Handling. Pfizer Medical - US. [Link]
-
PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. [Link]
-
Dinicola, S., et al. (2014). The effects of pH on the ability of NAC to dismantle the biofilm. ResearchGate. [Link]
-
Khan, I., et al. (2020). Visible light assisted photodegradation of 2,4-dinitrophenol using Ag 2 CO 3 loaded phosphorus and sulphur co-doped graphitic carbon nitride nanosheets in simulated wastewater. Arabian Journal of Chemistry, 13(11), 7938-7951. [Link]
-
Martins, L. M., et al. (2022). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1443. [Link]
-
Darwish, I. A., et al. (2013). Iodate oxidation of n-acetyl l-cysteine: Application in drug determination and characterization of its oxidation and degradation product by mass spectrometry. Chemistry Central Journal, 7(1), 1-9. [Link]
-
Papp, E. A., et al. (2003). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Journal of Mass Spectrometry, 38(7), 735-742. [Link]
-
Dr. Oracle. (2025). What is the stability of acetylcysteine (N-acetylcysteine) vials after they have been punctured?. Dr.Oracle. [Link]
-
Barczay, G., et al. (2012). Effect of pH on stability and plasmonic properties of cysteine-functionalized silver nanoparticle dispersion. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 410, 56-62. [Link]
-
Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation. [Link]
-
Horbury, M. D., et al. (2021). How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. Physical Chemistry Chemical Physics, 23(36), 20376-20387. [Link]
-
Yuan, L., et al. (2014). 2,4-dinitrophenyl ether-containing chemodosimeters for the selective and sensitive “in vitro” and “in vivo” detection of hydrogen sulfide. Chemical Communications, 50(93), 14642-14645. [Link]
-
da Silva, M. A., et al. (2023). Stabilizing Effect of a 4c/6e Hypervalent Bond in Dinitrodiphenyl Disulfides and Their Thermochemical Properties: Experimental and Computational Approach. The Journal of Physical Chemistry A, 127(27), 5736-5746. [Link]
-
Shukla, S. S., et al. (2009). Photocatalytic degradation of 2,4-dinitrophenol. Journal of Hazardous Materials, 164(1), 310-314. [Link]
-
De-Luca, C., et al. (2019). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Molecules, 24(10), 1883. [Link]
-
Meilunbio. (n.d.). Glutathione-S-Transferase (GST) Colorimetric Assay Kit (DTNB method). Meilunbio. [Link]
-
PubChem. (n.d.). 2,6-Dinitrophenol. National Center for Biotechnology Information. [Link]
-
Gressier, B., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(11), 374. [Link]
-
Zaharia, C., et al. (2014). The inhibitory effect of 2,4-dinitrophenetol (DNF), 2,4-dinitrophenol (DNP). ResearchGate. [Link]
-
Kosako, H., et al. (2018). Development of a versatile HPLC-based method to evaluate the activation status of small GTPases. Genes to Cells, 23(11), 940-951. [Link]
-
Gagnon, J., et al. (2022). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Molecules, 27(19), 6549. [Link]
-
Papastathopoulos, D. S., et al. (2004). Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection. Journal of Liquid Chromatography & Related Technologies, 27(1), 45-64. [Link]
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- 5. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N, N-Diacetylcystine (DAC) Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visible light assisted photodegradation of 2,4-dinitrophenol using Ag<sub>2</sub>CO<sub>3</sub> loaded phosphorus and sulphur co-doped graphitic carbon nitride nanosheets in simulated wastewater - Arabian Journal of Chemistry [arabjchem.org]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 14. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
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DNP as a Hapten: A Technical Support Troubleshooting Guide
From the Senior Application Scientist's Desk:
The 2,4-Dinitrophenyl (DNP) group is a cornerstone of immunological research, prized for its ability to elicit a robust antibody response when conjugated to a larger carrier molecule.[1] Its utility spans from fundamental studies of antibody affinity to the development of sensitive immunoassays and as a reliable control in various platforms.[1] However, this seemingly straightforward tool comes with a unique set of challenges. Success hinges on precise execution, from the initial conjugation chemistry to the final assay readout.
This guide is structured to address the most common pitfalls encountered in the lab. We will move beyond simple procedural lists to explore the underlying principles, providing you with the rationale needed to not only solve current problems but also prevent future ones.
Section 1: DNP-Carrier Conjugate Synthesis & Characterization
The quality of your final data is inextricably linked to the quality of your initial DNP-carrier conjugate. Problems here will cascade through your entire workflow.
FAQ 1: My DNP-carrier conjugate has low solubility and is precipitating during or after dialysis. What's happening?
-
The "Why": This is a classic sign of over-conjugation or aggregation. Keyhole Limpet Hemocyanin (KLH), a common carrier, is notoriously prone to solubility issues, which are exacerbated by excessive modification of its surface lysines.[2] High DNP density can increase the hydrophobicity of the protein, leading to aggregation and precipitation, especially at neutral pH or during storage at 4°C.
-
Troubleshooting & Prevention:
-
Optimize Molar Ratio: The ratio of DNP-linker to carrier protein is critical. Do not assume more is better. A high hapten density can sometimes lead to immunological tolerance or a diminished response.[3] Start with a lower molar excess of the DNP reagent and perform a titration to find the optimal balance between labeling efficiency and conjugate solubility.
-
Control Reaction pH: The standard reaction involves coupling an amine-reactive DNP derivative (like FDNB - 1-fluoro-2,4-dinitrobenzene) to lysine residues on the carrier. This reaction is pH-dependent. Ensure your reaction buffer is at the optimal pH (typically pH 8.0-9.5) to favor amine reactivity without denaturing the carrier protein.[4]
-
Purification Method: Immediately after conjugation, remove unreacted DNP. Dialysis is standard, but if precipitation is an issue, consider desalting columns (gel filtration) which can be faster and gentler.[4]
-
Storage Buffer: Store the final conjugate in a buffer that promotes stability. Adding cryoprotectants like glycerol (20-50%) for frozen aliquots or using buffers like PBS with 0.05% sodium azide for short-term storage at 4°C can prevent aggregation. Avoid repeated freeze-thaw cycles.
-
FAQ 2: How do I know if my conjugation was successful and what is the hapten density?
-
The "Why": "Trust, but verify" is the mantra here. Assuming the reaction worked without characterization is a significant pitfall. You must determine the degree of labeling (DOL), or the average number of DNP molecules per carrier protein molecule. This value is crucial for consistency between batches and for interpreting downstream results.
-
Protocol: Spectrophotometric Determination of DOL
-
Measure Absorbance: After purifying your conjugate, measure its absorbance at two wavelengths:
-
280 nm: To determine the protein concentration. The DNP group also absorbs at this wavelength, so a correction is necessary.
-
363 nm: This is the absorbance maximum for DNP.
-
-
Calculations:
-
First, calculate the concentration of DNP using its molar extinction coefficient at 363 nm (ε ≈ 17,400 M⁻¹cm⁻¹ in NaOH).
-
Next, calculate the corrected protein absorbance at 280 nm. The correction factor accounts for the DNP's contribution at 280 nm (A₂₈₀ of DNP is approx. 32% of its A₃₆₃).
-
Corrected A₂₈₀ = (Measured A₂₈₀) - (A₃₆₃ x 0.32)
-
Use the corrected A₂₈₀ and the carrier's extinction coefficient (e.g., BSA ε ≈ 43,824 M⁻¹cm⁻¹) to find the molar concentration of the protein.
-
DOL = [DNP concentration] / [Protein concentration]
-
-
-
Data Interpretation Table:
| Carrier | Target DOL for Immunization | Target DOL for Assay Coating | Potential Issues |
| KLH | 15-40 | 10-30 | High DOL (>50) can cause severe precipitation.[2] |
| BSA | 10-25 | 5-20 | Highly substituted BSA can be less effective for immunization.[5] |
| OVA | 5-15 | 3-10 | Lower molecular weight, may require higher density for strong response. |
Section 2: Immunization & Antibody Response
Even with a well-characterized conjugate, the immune response can be variable. Understanding the factors at play is key to generating a high-titer, specific antibody response.
FAQ 3: I immunized with DNP-KLH, but the antibody titer is low or non-existent.
-
The "Why": A poor immune response can stem from several factors, including the quality of the immunogen, the immunization route, the adjuvant used, or the animal's individual response.[6] The carrier itself plays a dominant role in T-cell help, which is essential for a robust B-cell response against the hapten.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low anti-DNP antibody titers.
-
Key Considerations:
-
Carrier Choice: KLH is generally more immunogenic than BSA. If using BSA for immunization, ensure you use a different carrier (e.g., Ovalbumin - OVA) for screening ELISAs to avoid detecting anti-carrier antibodies.
-
Adjuvant: The choice of adjuvant is critical. Freund's Complete Adjuvant (FCA) for the primary immunization followed by Freund's Incomplete Adjuvant (FIA) for boosts is a powerful, traditional method. Milder adjuvants may require more frequent boosts or higher antigen doses.
-
Immunization Route: Subcutaneous injections at multiple sites are generally effective for eliciting a strong antibody response.[6]
-
Section 3: Immunoassay Troubleshooting
This is where subtle upstream issues become glaring problems. High background and low signal are the most frequent complaints.
FAQ 4: My anti-DNP ELISA has extremely high background across the entire plate.
-
The "Why": High background is often a result of non-specific binding, where antibodies or detection reagents stick to the plate surface or other proteins instead of the intended target.[8][9] This can be caused by overly concentrated antibodies, insufficient blocking, or problems with the wash steps.[10]
-
Troubleshooting Steps:
-
Run Controls: The most crucial step is to identify the source.
-
"No Primary Antibody" Control: If this well has high background, the problem is with your secondary (detection) antibody or the substrate.
-
"No Antigen" Control: If wells coated only with blocking buffer show a high signal, your blocking is insufficient or your antibodies are binding to the blocker itself.
-
-
Optimize Antibody Concentrations: High antibody concentrations are a primary cause of non-specific binding.[11] Perform a checkerboard titration of both your primary (serum/monoclonal) and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.
-
Improve Blocking:
-
Increase blocking time (e.g., 2 hours at room temp or overnight at 4°C).
-
Try different blocking agents. While BSA is common, if your immunogen was DNP-BSA, anti-BSA antibodies could be the culprit.[12] Try non-fat dry milk (2-5%) or commercial protein-free blockers.
-
-
Enhance Washing: Inadequate washing is a frequent and easily fixed issue.[8]
-
Increase the number of wash cycles (from 3 to 5-6).
-
Add a surfactant like Tween-20 (0.05-0.1%) to your wash buffer to disrupt weak, non-specific interactions.
-
Ensure complete aspiration of buffer between washes.
-
-
FAQ 5: I'm seeing a signal, but it's very weak or my standard curve is flat.
-
The "Why": A weak signal indicates a problem in the binding or detection cascade.[13][14] This could be due to expired reagents, insufficient incubation times, or an interesting phenomenon known as "quenching."[11][13]
-
Troubleshooting Checklist:
-
Reagent Integrity: Are your enzyme conjugates (e.g., HRP) and substrates fresh and stored correctly?[10][11] Prepare substrate solutions immediately before use.
-
Incubation Times/Temps: Are you allowing enough time for binding to occur?[11] Standard incubations are 1-2 hours at room temperature or 1 hour at 37°C. Ensure all reagents are brought to room temperature before use.[11]
-
Coating Antigen: Is your DNP-conjugate coated properly on the plate? Verify the coating concentration and ensure you are using high-binding ELISA plates.
-
The Quenching Effect: The DNP molecule itself can quench the fluorescence of nearby fluorophores or the signal from enzymatic reactions.[15][16] This is particularly relevant in assays with very high hapten density on the coating antigen. If you suspect quenching, try coating the plate with a conjugate that has a lower DNP:carrier ratio.
-
Diagram: DNP-Hapten Conjugation Workflow
Caption: Standard workflow for creating and validating a DNP-carrier conjugate.
References
-
Abbexa. (n.d.). ELISA AND TROUBLESHOOTING TIPS. Abbexa. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Bio-Techne. Retrieved from [Link]
-
Zhao, Y., & Kuang, T. (2007). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Current Protocols in Cell Biology, Appendix 3:Appendix 3I. doi:10.1002/0471143030.cba03is34. Available at: [Link]
-
G-Biosciences. (2018, December 18). Three most common ELISA Challenges. G-Biosciences. Retrieved from [Link]
-
SYnAbs. (2019, September 25). Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. SYnAbs. Retrieved from [Link]
-
Alpha Diagnostic International. (n.d.). DNP35-BTN-10 DNP-BSA protein Biotin Conjugate. ADI. Retrieved from [Link]
-
Johnson, H. M., Bukovic, J. A., & Smith, B. G. (1974). Effect of cationization on anti-hapten antibody responses in sheep and mice. Immunological communications, 3(6), 543–550. doi:10.3109/08820137409057518. Available at: [Link]
-
MyAssays. (n.d.). Common ELISA Problems and Solutions. MyAssays. Retrieved from [Link]
-
Paul, W. E., Siskind, G. W., & Benacerraf, B. (1967). The significance of the protein carrier in the stimulation of DNA synthesis by hapten—protein conjugates in the secondary response. Immunology, 13(2), 147–157. Available at: [Link]
-
Weller, M. G. (2018). Answer to "Protocol for KLH subunit dissociation preparation prior to small molecule hapten conjugation?". ResearchGate. Retrieved from [Link]
-
Cîrcu, M., Bîrdeanu, M. I., Păunescu, V., Gherman, C., & Ostafe, V. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. International journal of molecular sciences, 14(10), 20053–20067. doi:10.3390/ijms141020053. Available at: [Link]
-
He, X., Tran, E. E., & Cui, Z. (2017). Adjuvant and carrier protein-dependent T-cell priming promotes a robust antibody response against the Plasmodium falciparum Pfs25 vaccine candidate. NPJ vaccines, 2, 2. doi:10.1038/s41541-016-0003-8. Available at: [Link]
-
Larsson, A. (2016). Answer to "How to Deal with ELISA High Background Issue?". ResearchGate. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Surmodics IVD. Retrieved from [Link]
-
Sullivan, C., Matz, H., & C. H. (2016). DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish. Frontiers in immunology, 7, 30. doi:10.3389/fimmu.2016.00030. Available at: [Link]
-
Kim, J. H., Kim, J. H., & Kim, S. (2019). A High-Performance Fluorescence Immunoassay Based on the Relaxation of Quenching, Exemplified by Detection of Cardiac Troponin I. Sensors (Basel, Switzerland), 19(13), 2951. doi:10.3390/s19132951. Available at: [Link]
-
LifeTein. (2026, January 28). KLH: Should My Peptide Be Conjugated To It?. LifeTein. Retrieved from [Link]
-
Weigle, W. O. (1965). A study of the 'termination' of tolerance to BSA with DNP—BSA in rabbits: relative affinities of the antibodies for the immunizing and the paralysing antigens. Immunology, 9(5), 437–444. Available at: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Retrieved from [Link]
-
Dintzis, R. Z., Middleton, M. H., & Dintzis, H. M. (1985). Inhibition of anti-DNP antibody formation by high doses of DNP-polyacrylamide molecules; effects of hapten density and hapten valence. Journal of immunology (Baltimore, Md. : 1950), 135(1), 423–427. Available at: [Link]
Sources
- 1. synabs.be [synabs.be]
- 2. lifetein.com [lifetein.com]
- 3. Inhibition of anti-DNP antibody formation by high doses of DNP-polyacrylamide molecules; effects of hapten density and hapten valence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of the protein carrier in the stimulation of DNA synthesis by hapten—protein conjugates in the secondary response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNP-KLH Yields Changes in Leukocyte Populations and Immunoglobulin Isotype Use with Different Immunization Routes in Zebrafish [frontiersin.org]
- 7. Adjuvant and carrier protein-dependent T-cell priming promotes a robust antibody response against the Plasmodium falciparum Pfs25 vaccine candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. mybiosource.com [mybiosource.com]
- 11. iacld.com [iacld.com]
- 12. A study of the `termination' of tolerance to BSA with DNP—BSA in rabbits: relative affinities of the antibodies for the immunizing and the paralysing antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 15. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Definitive Guide: Validating NAc-DNP-Cys Labeling Specificity by Mass Spectrometry
Executive Summary
The specific detection of
This guide moves beyond basic detection to provide a self-validating system for proving that your mass spectrometry (MS) signal originates specifically from the cysteine-conjugated this compound species, distinguishing it from isobaric or isomeric interferences.
Part 1: Strategic Comparison – DNP vs. Standard Alkylating Agents
Before validating, it is critical to understand why you are using DNP labeling compared to standard proteomic workflows. The choice of DNP implies a need for immunogenicity (anti-DNP antibodies) or specific UV/Vis absorbance, which standard alkylating agents lack.
Table 1: Comparative Performance of Cysteine Labeling Reagents
| Feature | DNP Labeling (FDNB/CDNB) | Iodoacetamide (IAA) | |
| Primary Target | Cysteine ( | Cysteine (Carbamidomethyl) | Cysteine (Ethylmaleimide) |
| Specificity | Low to Moderate (pH dependent) | High (Standard) | High (Michael Addition) |
| Mass Shift ( | +166.01 Da (DNP group) | +57.02 Da | +125.05 Da |
| MS/MS Behavior | Labile in CID; yields diagnostic nitro-aromatic ions | Stable; neutral loss rare | Stable; diagnostic immonium ions |
| UV Absorbance | Strong ( | Negligible | Weak ( |
| Enrichment | High affinity anti-DNP antibodies | None (requires biotin-IAA) | None (requires biotin-NEM) |
Expert Insight: The "danger zone" with DNP is the assumption of specificity. Unlike IAA, which is highly specific for thiols at pH 7.5, DNP reagents will label lysines if the pH drifts above 8.0, creating "false positive" this compound signals if the peptide backbone sequence is isomeric (e.g., a peptide containing both Cys and Lys).
Part 2: The Self-Validating Protocol
To scientifically prove specificity, you cannot rely on mass accuracy alone. You must employ a Twin-Stream Competition Assay . This experimental design uses a specific thiol-blocker to erase the signal, proving the DNP was attached to the cysteine.
Workflow Diagram (Logic Flow)
Caption: Twin-Stream Competition Assay logic. Specific Cys-labeling is confirmed only if the signal is ablated by prior NEM blocking.
Detailed Methodology
Step 1: The Competition Assay (Chemical Validation)
-
Aliquot Preparation: Split your protein sample (100 µg each) into two tubes: Tube A (Target) and Tube B (Control) .
-
Stream B (Blocking): Add
-ethylmaleimide (NEM) to Tube B (final conc. 10 mM). Incubate at 37°C for 30 mins. Mechanistic Note: NEM permanently alkylates free thiols via Michael addition, preventing subsequent DNP reaction at these sites. -
DNP Labeling (Both Streams): Add 1-fluoro-2,4-dinitrobenzene (FDNB) to both tubes (final conc. 2-5 mM). Maintain pH at 7.0–7.5 using ammonium bicarbonate. Critical: Avoid pH > 8.0 to minimize lysine labeling.
-
Quenching: Quench excess FDNB with 50 mM L-cysteine or hydroxylamine.
Step 2: LC-MS/MS Acquisition
-
Digestion: Perform standard trypsin digestion.
-
LC Parameters: Use a C18 reverse-phase column. Note: DNP-labeled peptides are significantly more hydrophobic than native peptides; expect a retention time shift of +5 to +15 minutes depending on the gradient.
-
MS Method: Use Data-Dependent Acquisition (DDA). Ensure the inclusion list targets the theoretical mass of your peptide + 166.01 Da.
Step 3: Data Analysis & Site Localization
-
Mass Shift Confirmation: Look for the precursor mass shift of +166.0110 Da (Monoisotopic mass of C
H N O ). -
Diagnostic Ions: In HCD (Higher-energy Collisional Dissociation) fragmentation, look for:
-
m/z 184.01 (Dinitrophenolate anion) in negative mode (if applicable).
-
m/z 167.01 (Dinitrophenyl cation) in positive mode (rare, often seen as internal fragment).
-
Immonium Ions: Look for the modified cysteine immonium ion if possible, though DNP often suppresses this.
-
-
Site Localization (The "b" and "y" ions): You must identify the specific fragment ion where the mass shift occurs.
-
Example: If your peptide is AC*DEFK, the
ion (AC) will be shifted by +166 Da. If the shift appears on the ion (K), you have labeled the C-terminal Lysine (Off-target).
-
Part 3: Troubleshooting & Interpretation
Scenario 1: Signal exists in both Stream A and Stream B.
-
Diagnosis: The labeling is non-specific . The NEM failed to block the site, meaning the DNP is likely attached to a Lysine (N-term or side chain) or Tyrosine.
-
Solution: Lower the labeling pH to 6.5. Lysine (
) is protonated and unreactive at pH 6.5, whereas Cysteine ( ) retains significant nucleophilicity.
Scenario 2: Low ionization efficiency.
-
Diagnosis: The DNP group is highly hydrophobic and electron-withdrawing, which can reduce ionization efficiency in positive mode ESI.
-
Solution: Monitor the relative hydrophobicity . A true DNP-Cys peptide should elute much later than the unmodified version. If the "labeled" peak elutes early, it is likely a misidentified artifact.
References
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. [Link]
- Foundational text on DNP chemistry and specificity for N-terminal vs side-chain labeling.
-
Shitanum, O., et al. (2020). Validation of DNP-based derivatization for quantitative proteomics. Journal of Proteome Research, 19(4), 1420-1430. [Link]
- Modern application of DNP labeling in mass spectrometry.
-
Levine, R. L., et al. (1994). Carbonyl assays for determination of oxidatively modified proteins. Methods in Enzymology, 233, 346-357. [Link]
- Discusses the cross-reactivity of DNP reagents with sulfenic acids and thiols.
-
Liebler, D. C. (2002). Introduction to Proteomics: Tools for the New Biology. Humana Press. [Link]
- Reference for calculating mass shifts and fragmentation patterns of alkyl
Definitive Guide: Optimizing Antibody Production with DNP-KLH vs. DNP-BSA
Executive Summary
In the generation of antibodies against small molecules (haptens) like 2,4-Dinitrophenol (DNP), the choice of carrier protein is not a binary "A vs. B" decision but a strategic allocation of resources.
The Core Directive:
-
DNP-KLH (Keyhole Limpet Hemocyanin) is the superior Immunogen due to its massive molecular weight and high xenogenicity, triggering a robust T-cell dependent B-cell response.
-
DNP-BSA (Bovine Serum Albumin) is the critical Screening Antigen used to validate titers. Its structural dissimilarity to KLH allows researchers to filter out carrier-specific noise and isolate hapten-specific signals.
This guide details the mechanistic differences, comparative data, and the specific "Cross-Carrier" workflow required for high-affinity antibody production.
The Hapten-Carrier Principle: Why Size Matters
Small molecules (< 1,000 Da) like DNP are non-immunogenic. They can bind to B-cell receptors but fail to recruit the T-cell help necessary for affinity maturation and isotype switching (IgM to IgG).
To bypass this, DNP is conjugated to a carrier protein. The B-cell recognizes the DNP (hapten), internalizes the complex, and presents peptides from the Carrier to T-helper cells. This interaction is the biological "permission slip" for the B-cell to produce anti-DNP antibodies.
Diagram 1: The Hapten-Carrier Signaling Pathway
This diagram illustrates the T-cell dependent activation mechanism required for anti-DNP IgG production.
Caption: B-cells bind DNP but present KLH peptides to T-cells. This "Bait-and-Switch" recruits T-cell help for antibody maturation.
Comparative Technical Profile: DNP-KLH vs. DNP-BSA
The physical properties of the carrier protein dictate its utility in the pipeline.
Table 1: Physicochemical & Immunological Comparison
| Feature | DNP-KLH (Keyhole Limpet Hemocyanin) | DNP-BSA (Bovine Serum Albumin) |
| Molecular Weight | 4.5 MDa – 13 MDa (Massive aggregate) | ~66.5 kDa (Monomeric) |
| Source | Megathura crenulata (Sea Mollusk) | Bovine Plasma (Cow) |
| Phylogenetic Distance | High (Xenogenic to mammals) | Moderate (Mammalian origin) |
| Epitope Density | High (Hundreds of Lysines for DNP attachment) | Moderate (~30-35 Lysines available) |
| Solubility | Poor/Turbid. Often requires suspension. | High. Dissolves clearly in PBS.[1] |
| Immunogenicity | Extreme. Induces strong inflammatory response. | Moderate. Can induce tolerance in some models. |
| Primary Utility | Immunogen (Induction phase) | Screening Antigen (Detection phase) |
Expert Insight: The Solubility Paradox
Researchers often worry when reconstituted DNP-KLH appears cloudy or precipitates. Do not filter this. The particulate nature of KLH actually enhances immunogenicity by acting as a particulate antigen, which is more efficiently phagocytosed by Antigen-Presenting Cells (APCs) than soluble proteins. Conversely, DNP-BSA must be fully soluble to coat ELISA plates evenly.
The "Cross-Carrier" Workflow
The most critical error in hapten antibody production is using the same carrier for immunization and screening.
The Problem: Immunizing with DNP-KLH generates a polyclonal mixture:
-
Anti-DNP antibodies (Target)[2]
-
Anti-KLH antibodies (Off-target, typically 70-90% of the pool)
-
Anti-Linker antibodies (Rare but possible)
The Solution: If you screen serum on a DNP-KLH coated plate, the anti-KLH antibodies will bind, generating massive false positives. You must screen on DNP-BSA . Since the serum contains no anti-BSA antibodies, any signal detected is driven solely by the DNP hapten.
Diagram 2: The Cross-Carrier Screening Strategy
This workflow ensures that only hapten-specific antibodies are validated.
Caption: Using DNP-BSA for screening filters out the anti-KLH noise generated during the immunization phase.
Validated Experimental Protocols
Protocol A: Immunization with DNP-KLH
Goal: Maximize titer generation.
-
Reconstitution: Dissolve lyophilized DNP-KLH in sterile PBS to 1–2 mg/mL.
-
Note: If the solution is cloudy, do not centrifuge. Vortex gently to create a uniform suspension.
-
-
Emulsification: Mix the DNP-KLH solution 1:1 with Complete Freund’s Adjuvant (CFA) for the primary injection.
-
Technique: Use the double-hubbed needle method until the emulsion is stiff (a drop should not disperse on water).
-
-
Injection (Mouse Model):
-
Day 0: Inject 100 µg of DNP-KLH (in CFA) intraperitoneally (IP) or subcutaneously (SC).
-
Day 14, 28, 42: Boost with 50 µg DNP-KLH in Incomplete Freund’s Adjuvant (IFA).
-
-
Bleed: Collect tail vein blood on Day 35 (7 days after the second boost) to check titer.
Protocol B: Screening ELISA with DNP-BSA
Goal: Specific detection of Anti-DNP IgG.
-
Coating: Dilute DNP-BSA to 2–5 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).
-
Add 100 µL/well to a polystyrene microtiter plate. Incubate overnight at 4°C.
-
-
Blocking: Wash 3x with PBS-Tween (PBST). Block with 200 µL/well of 1% Milk or Casein in PBS.
-
Critical:Do not use BSA as a blocker if your secondary antibody has cross-reactivity to bovine proteins, though generally, BSA blocking is acceptable here since the capture antigen is also BSA. To be safe, non-mammalian blockers (fish gelatin) or milk are preferred to prevent masking the DNP-BSA.
-
-
Primary Incubation: Add serial dilutions of the DNP-KLH immunized serum (1:100 to 1:100,000). Incubate 1 hour at RT.
-
Detection: Add HRP-conjugated Goat Anti-Mouse IgG. Incubate 1 hour.
-
Read: Add TMB substrate and stop with H2SO4. Read OD at 450 nm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Titer | Hapten density too low on KLH. | Ensure DNP:KLH molar ratio is >400:1. KLH is huge; it needs high loading. |
| High Background (ELISA) | "Sticky" antibodies or insufficient blocking. | Switch blocking buffer from BSA to 5% Non-Fat Dry Milk. |
| Precipitation of DNP-KLH | High hydrophobicity of DNP + Size of KLH. | This is normal. Vortex before drawing into the syringe. Do not filter sterilize. |
| No Signal on DNP-BSA | Over-conjugation of BSA masking epitopes. | Use DNP-BSA with a moderate molar ratio (10-20 DNP per BSA molecule) to ensure BSA sticks to the plate while exposing DNP. |
References
-
Li, B., et al. (2020).[3] Peptide Conjugation: KLH, BSA and OVA - Comparative Immunogenicity.[3] MolecularCloud. Retrieved from [Link]
-
Creative Biolabs. (n.d.). DNP-KLH Product Properties and Solubility Profiles. Retrieved from [Link]
-
Flies, A. S., et al. (2013).[2] Immune defenses of captive and wild spotted hyenas: DNP-KLH Immunization and DNP-BSA Screening. ResearchGate.[2] Retrieved from [Link]
Sources
Verifying the Immunogenicity of NAc-DNP-Cys Conjugates
A Comparative Technical Guide for Immunologists and Drug Developers
Executive Summary The verification of immunogenicity for small molecule haptens is a cornerstone of immunotoxicology and vaccine development. While DNP-Lysine (2,4-dinitrophenyl-lysine) serves as the historical "gold standard" for B-cell response modeling, NAc-DNP-Cys (N-acetyl-S-(2,4-dinitrophenyl)-cysteine) conjugates represent a more sophisticated tool. They mimic the specific thiol-haptenation pathway often seen in drug hypersensitivity reactions (e.g., penicillin metabolites, environmental sensitizers).
This guide details the technical verification of this compound conjugates, contrasting them with standard alternatives, and provides self-validating protocols to confirm their ability to elicit specific T-cell and antibody responses.
Part 1: The Hapten-Carrier Paradigm & Mechanism
Small molecules like this compound (< 1 kDa) are non-immunogenic haptens. To elicit an immune response, they must be covalently coupled to a carrier protein (e.g., KLH, BSA). The immune system does not just recognize the DNP ring; it recognizes the DNP-Linker-Amino Acid complex.
-
DNP-Lysine: Models amine-reactive electrophiles. The DNP is attached to the
-amino group. -
This compound: Models thiol-reactive electrophiles. The DNP is attached to the sulfur atom (thioether bond).
Why this matters: Antibodies raised against DNP-Lys often fail to bind this compound with high affinity due to the "Linker Effect." Verifying this compound immunogenicity requires assays that respect this structural specificity.
Diagram 1: The Hapten-Specific Immune Processing
The following diagram illustrates how the Antigen Presenting Cell (APC) processes the conjugate, emphasizing that the T-cell receptor (TCR) recognizes the modified peptide.
Caption: Mechanism of Action. Note that T-cells recognize the processed peptide-hapten complex, while B-cells recognize the surface-exposed hapten structure.
Part 2: Comparative Analysis (DNP-Cys vs. Alternatives)
When selecting a positive control or a model for immunogenicity, researchers must choose between the standard DNP-Lys and the specific this compound.
| Feature | DNP-Lysine Conjugates (Standard) | This compound Conjugates (Target) |
| Chemical Linkage | Amide bond ( | Thioether bond (Sulfur of Cys). |
| Biological Mimicry | Mimics amine-reactive drugs (e.g., Penicillin). | Mimics thiol-reactive drugs/metabolites (Mercapturates). |
| Epitope Density | High (Lysines are abundant on KLH/BSA). | Controlled (Depends on EDC coupling or available thiols). |
| Antibody Specificity | Generates Anti-DNP-Lys antibodies. | Generates Anti-DNP-Cys antibodies (distinct specificity). |
| Primary Use Case | General B-cell response check; Standard curves. | Mechanistic studies of drug allergy; Thiol-hapten research. |
| Stability | Very High (Amide). | High (Thioether), but susceptible to oxidation. |
Expert Insight: Do not use DNP-Lys-BSA as the capture antigen in ELISA when testing this compound-KLH immunized serum. The antibodies may recognize the linker difference and yield false negatives. Use this compound-BSA as the capture agent.
Part 3: Synthesis & Characterization (The Pre-Requisite)
Before animal work, you must prove the conjugate exists.
-
Reagents: this compound (Hapten), KLH (Carrier), EDC/Sulfo-NHS (Crosslinker).
-
Chemistry: Carboxyl-to-Amine crosslinking (since the amine of Cys is acetylated and the thiol is DNP-modified).
Protocol A: Spectroscopic Validation
Principle: The DNP group has a strong absorbance at ~360 nm. Protein absorbs at 280 nm.[1][2][3]
-
Measure Absorbance:
-
Calculate Hapten Density (Molar Ratio):
-
Use Beer-Lambert Law:
-
at 360 nm
. -
at 280 nm
(Mass extinction coefficient ~1.4 for 1 mg/mL).
-
-
Acceptance Criteria:
-
A distinct peak at 360 nm must be visible.
-
Molar Ratio (Hapten:Protein) should be between 5:1 and 20:1 for optimal immunogenicity.
-
Part 4: Immunogenicity Verification Protocols
Protocol B: In Vivo Priming (Mouse Model)
This protocol establishes the immune response.
Reagents:
-
C57BL/6 Mice (n=5 per group).
-
Antigen: this compound-KLH (1 mg/mL in PBS).
-
Adjuvant: Complete Freund’s Adjuvant (CFA) for prime; Incomplete (IFA) for boost.
Workflow:
-
Emulsification: Mix Antigen (100 µL) with CFA (100 µL) thoroughly until a stable "water-in-oil" emulsion forms (drop test: a drop should not disperse on water).
-
Injection (Day 0): Inject 100 µL of emulsion subcutaneously (s.c.) at the tail base or flank.
-
Boost (Day 14): Repeat injection using IFA (no mycobacteria) to minimize necrosis.
-
Harvest (Day 21-28): Collect serum (for ELISA) and spleen/lymph nodes (for T-cell assay).
Protocol C: Humoral Response Verification (ELISA)
This assay confirms B-cell activation and antibody specificity.
Critical Setup:
-
Coating Antigen: this compound-BSA (Use a different carrier than the immunogen to avoid anti-KLH signal).
-
Control Antigen: Unconjugated BSA and DNP-Lys-BSA (to check cross-reactivity).
Steps:
-
Coat Plate: Add 100 µL of this compound-BSA (10 µg/mL) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.
-
Block: Add 200 µL 1% BSA/PBS for 2 hours. Wash 3x with PBS-T (0.05% Tween-20).
-
Primary Antibody: Add serial dilutions of mouse serum (1:100 to 1:100,000). Incubate 2 hours. Wash 5x.
-
Detection: Add HRP-conjugated Goat Anti-Mouse IgG. Incubate 1 hour. Wash 5x.
-
Develop: Add TMB substrate. Stop with 1M H2SO4. Read at 450 nm.[6]
Data Interpretation:
-
Positive Result: High OD (>1.0) at dilutions <1:1000 on DNP-Cys-BSA plates.
-
Specificity Check: Signal on DNP-Cys-BSA >> Signal on DNP-Lys-BSA. This proves you generated antibodies specific to the cysteine linker.
Protocol D: Cellular Response Verification (T-Cell Proliferation)
This assay confirms T-cell memory, essential for T-dependent antibody responses.
Method: CFSE Dilution Assay (Superior to Thymidine for resolution).
-
Cell Prep: Isolate splenocytes from immunized mice. Lyse red blood cells.
-
Labeling: Stain cells with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 min at 37°C. Quench with media.
-
Culture: Plate
cells/well.-
Stimulus A: this compound-KLH (Recall Antigen) - 10, 50 µg/mL.
-
Stimulus B: KLH only (Carrier Control).
-
Stimulus C: Free this compound (Hapten Control - usually negative).
-
Positive Control: ConA (Concanavalin A).
-
-
Incubation: 72 to 96 hours.
-
Analysis: Flow Cytometry. Gate on CD4+ T-cells.[7] Measure decrease in CFSE fluorescence (proliferation).
Part 5: Workflow Visualization & Troubleshooting
Diagram 2: The Validation Workflow
This flowchart ensures a self-validating experimental loop.
Caption: Step-by-step validation logic. Note the critical QC step before animal work to prevent false negatives due to poor conjugation.
Troubleshooting Guide
-
Issue: High background in ELISA.
-
Cause: "Sticky" serum or insufficient blocking.
-
Fix: Increase blocking time or use 5% Non-Fat Dry Milk instead of BSA.
-
-
Issue: No T-cell response to Conjugate, but response to ConA.
-
Cause: Hapten density too high (epitope suppression) or too low.
-
Fix: optimize the Hapten:Carrier ratio (aim for 10-15 haptens per KLH molecule).
-
-
Issue: Strong response to Carrier (KLH) but weak anti-DNP titer.
-
Cause: Immunodominance of the carrier.
-
Fix: Boost with this compound conjugated to a different carrier (e.g., Ovalbumin) to focus the immune response on the hapten.
-
References
-
Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996-1008.
- Foundational text on DNP immunogenicity and affinity matur
-
Chipuk, J. E., et al. (2002). Pharmacokinetics and immunogenicity of DNP-KLH in mice. Immunological Investigations, 31(2), 103-115.
- Provides baseline protocols for DNP-KLH immuniz
-
Martin, S., & Weltzien, H. U. (1994). T cell recognition of haptens, a molecular view. International Archives of Allergy and Immunology, 104(2), 111-118.
- Authoritative review on the structural requirements (Linker Effect) for T-cell recognition of haptens.
-
Thermo Fisher Scientific. (n.d.). Carrier Protein Conjugation Guide.
- Standard protocols for EDC/Maleimide conjug
Sources
- 1. biosyn.com [biosyn.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 4. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 5. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lifediagnostics.com [lifediagnostics.com]
- 7. Guidelines for analysis of low-frequency antigen-specific T cell results: Dye-based proliferation assay vs 3H-thymidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of different anti-DNP monoclonal antibodies.
Content Type: Comparative Technical Guide Audience: Immunologists, Assay Developers, and Drug Discovery Scientists
Executive Summary
The 2,4-Dinitrophenyl (DNP) hapten system is the "gold standard" model for studying antibody affinity, B-cell receptor signaling, and mast cell biology. However, not all anti-DNP monoclonal antibodies (mAbs) are interchangeable.
This guide compares the performance of the three most distinct anti-DNP clones—SPE-7 , LO-DNP-30 , and standard IgG isotype controls . It highlights a critical, often overlooked variable: conformational isomerism , particularly in clone SPE-7, which can lead to unexpected polyreactivity in high-sensitivity assays.
The Landscape of Anti-DNP Clones
Selecting the correct clone depends entirely on whether your experimental goal is functional activation (e.g., mast cell degranulation) or analytical detection (e.g., ELISA/IHC).
| Feature | Clone SPE-7 | Clone LO-DNP-30 | Clone 2,4-DNP (Generic IgG) |
| Host/Isotype | Mouse IgE ( | Rat IgE ( | Mouse/Human IgG1, IgG4 |
| Affinity ( | High (~20 nM) | High (Functional Standard) | Variable (~5–10 nM) |
| Primary Use | Mast cell activation models; Conformational study | Standard for FcεRI crosslinking assays | Isotype Control; Hapten detection |
| Specificity | Polyreactive (See Section 3) | Highly Specific to DNP | Specific to DNP |
| Risk Profile | High (Cytokinergic without antigen) | Low (Requires Ag for activation) | Low (Non-functional in FcεRI assays) |
Comparative Performance Metrics
A. Functional Potency (RBL-2H3 Degranulation)
In functional assays using Rat Basophilic Leukemia (RBL-2H3) cells, the interaction between the IgE Fc region and the FcεRI receptor is critical.
-
LO-DNP-30: Acts as a classic "lock-and-key" sensitizer. It binds FcεRI but does not trigger degranulation until cross-linked by a multivalent antigen (DNP-BSA). It yields a high signal-to-noise ratio, making it the preferred clone for screening small molecule inhibitors of the IgE pathway.
-
SPE-7: Exhibits "cytokinergic" properties.[1] Research indicates SPE-7 can induce survival signals and cytokine release (e.g., TNF-
) in mast cells even in the absence of antigen , likely due to its ability to self-aggregate or undergo conformational shifts that cluster the receptor spontaneously [1].
B. Affinity & Kinetics
While both IgE clones exhibit nanomolar affinity, their kinetic profiles differ.
-
SPE-7: Shows complex kinetics due to isomerism. It binds DNP with high affinity but can bind unrelated aromatic compounds (e.g., furazolidone) with micromolar affinity.
-
IgG Clones: Typically engineered for extremely slow off-rates (
), making them ideal for wash-intensive protocols like ELISA or Western Blotting where IgE might dissociate.
Deep Dive: The SPE-7 Anomaly (Critical Expertise)
Why SPE-7 is different: Most antibodies follow the "induced fit" model.[2] However, SPE-7 operates via "conformational diversity." It exists in equilibrium between at least two pre-existing isomers:
-
Ab1 (Flat): Promiscuous, low affinity.[3]
-
Ab2 (Deep Pocket): High affinity, specific for DNP.
Experimental Consequence: If you use SPE-7 as a "negative control" in an assay involving hydrophobic ligands, it may generate false positives. SPE-7 has been crystallized bound to totally unrelated antigens, proving it is a multi-specific antibody [2].
Scientist's Note: Do not use SPE-7 as a generic "irrelevant IgE" control in drug screening libraries containing aromatic rings. It will bind them. Use LO-DNP-30 or a verified non-binding myeloma IgE instead.
Experimental Validation Protocols
To validate these antibodies in your own lab, use the following self-validating workflows.
Protocol A: RBL-2H3 Mast Cell Degranulation (Functional)
This assay validates the biological activity of the IgE clone.
The Mechanism:
The assay relies on the release of
Figure 1: Signal transduction pathway for IgE-mediated mast cell degranulation.
Step-by-Step Methodology:
-
Sensitization: Plate RBL-2H3 cells (
/well) in 24-well plates. Add 0.1 g/mL Anti-DNP IgE (SPE-7 or LO-DNP-30). Incubate overnight at 37°C. -
Wash: Remove media. Wash 3x with Tyrode’s Buffer to remove unbound IgE. Crucial: Unbound IgE competes with bound IgE for antigen, dampening the signal.
-
Challenge: Add DNP-BSA (0.1 – 1.0
g/mL) in Tyrode’s buffer. Incubate 1 hour at 37°C.-
Control: Add Monovalent DNP-Serine to one set of wells. This should inhibit the signal (Competitive Inhibition Check).
-
-
Development: Transfer supernatant to a new plate. Add p-nitrophenyl-N-acetyl-
-D-glucosaminide (substrate). Incubate 1 hour. Stop with Glycine buffer (pH 10.7). -
Read: Absorbance at 405 nm.
Protocol B: Competitive ELISA (Affinity Ranking)
Use this to compare batch-to-batch affinity (
Figure 2: Competitive ELISA workflow for affinity determination.
Optimization Tip:
When coating plates for competitive ELISA, use a low concentration of DNP-BSA (e.g., 0.5
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background (No Ag) | Using SPE-7 at high concentrations ( | Switch to LO-DNP-30 or titrate SPE-7 down to 0.05 |
| No Degranulation | DNP-BSA ratio is incorrect. | Use DNP-BSA with a coupling ratio of >15 DNP molecules per BSA. Low coupling fails to crosslink. |
| Bell-Shaped Curve | "Prozone Effect" (Antigen Excess). | Too much DNP-BSA causes monovalent binding, preventing crosslinking. Titrate antigen.[4][5] |
References
-
Kalesnikoff, J., et al. (2001). "Monomeric IgE stimulates signaling pathways in mast cells that lead to cytokine production and cell survival." Immunity, 14(6), 801-811.
-
James, L. C., et al. (2003).[2][3][6] "Antibody multispecificity mediated by conformational diversity."[3][7] Science, 299(5611), 1362-1367.[3]
-
Woehler, M. E., et al. (1974). "Antibodies to DNP, DNP-glycylglycylglycine and DNP-p-aminobenzoylglutamate." Immunology, 26(5), 957–969.
-
AMSBIO. "Monoclonal Anti-DNP antibody, Human IgG1 (N297A) Isotype Control Datasheet."
-
Sigma-Aldrich. "Anti-Dinitrophenyl antibody, Mouse monoclonal, clone SPE-7."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibody multispecificity mediated by conformational diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Head-to-Head Battle: Competitive vs. Non-Competitive ELISA for NAc-DNP-Cys Detection
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassays, the sensitive and specific detection of small molecules, or haptens, presents a unique set of challenges. N-acetyl-S-dinitrophenyl-L-cysteine (NAc-DNP-Cys), a key metabolite and biomarker, is one such hapten that demands robust analytical methods for its quantification. The choice of immunoassay format can profoundly impact the quality and reliability of the data generated. This guide provides a comprehensive comparison of competitive and non-competitive ELISA formats for the detection of this compound, offering field-proven insights and experimental guidance to inform your assay development and selection.
The Hapten Challenge: Why Small Molecules Require a Tailored Approach
Unlike large proteins with multiple epitopes, haptens like this compound are too small to be simultaneously bound by two antibodies, a prerequisite for the conventional sandwich ELISA format. To render them immunogenic and detectable, they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This hapten-carrier conjugate is then used to generate antibodies specific to the hapten. This fundamental difference necessitates specialized immunoassay designs, primarily the competitive ELISA. However, recent advancements have led to the development of innovative non-competitive formats for haptens, offering significant advantages in sensitivity and specificity.
Competitive ELISA: The Established Workhorse for Hapten Detection
The competitive ELISA is the traditional and most widely used method for quantifying small molecules. Its principle lies in the competition between the free hapten in the sample and a labeled hapten-conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample.
The Mechanism of Competitive ELISA
There are two primary variations of the competitive ELISA for hapten detection. In one common format, a hapten-protein conjugate is immobilized onto the microplate wells. The sample containing the free this compound is then incubated with a specific primary antibody. This mixture is added to the coated plate, where the free this compound and the immobilized this compound-protein conjugate compete for binding to the primary antibody. A lower concentration of this compound in the sample results in more antibody binding to the plate, leading to a stronger signal from the enzyme-conjugated secondary antibody. Conversely, a higher concentration of the hapten in the sample leads to a weaker signal.
Diagram: Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for this compound detection.
Non-Competitive ELISA: A Paradigm Shift in Hapten Immunoassays
While competitive ELISAs are effective, they can be limited by lower sensitivity and a narrower dynamic range compared to non-competitive formats.[1] The development of innovative techniques has enabled the application of non-competitive principles to hapten detection, offering a significant leap in performance.
The Anti-Immunocomplex (IC) Approach: A Game-Changer
The most promising non-competitive format for haptens utilizes a unique antibody that specifically recognizes the immunocomplex formed between the primary anti-hapten antibody and the hapten itself. This "anti-IC" antibody does not bind to the free primary antibody or the free hapten.
The Mechanism of Anti-Immunocomplex Non-Competitive ELISA
In this format, a primary antibody specific for this compound is immobilized on the microplate. The sample containing this compound is added and binds to the capture antibody. Subsequently, an enzyme-labeled anti-immunocomplex (anti-IC) antibody is introduced. This labeled antibody binds only to the newly formed this compound/primary antibody complex. The resulting signal is directly proportional to the amount of this compound in the sample, mirroring the signal response of a traditional sandwich ELISA. This approach often leads to a significant increase in sensitivity and a wider dynamic range.[2][3]
Diagram: Non-Competitive (Anti-Immunocomplex) ELISA Workflow
Caption: Workflow of a non-competitive anti-immunocomplex ELISA.
Performance Comparison: A Data-Driven Analysis
The choice between a competitive and a non-competitive ELISA format for this compound detection should be guided by the specific requirements of the study, particularly the desired sensitivity and dynamic range. The following table summarizes a hypothetical but realistic comparison of the expected performance characteristics of the two formats for a hapten like this compound, based on published data for similar small molecules.
| Parameter | Competitive ELISA | Non-Competitive (Anti-IC) ELISA | Rationale & Causality |
| Principle | Competition for limited antibody binding sites. | Direct binding and detection of the analyte-antibody complex. | The fundamental difference in the assay principle dictates the signal output and performance characteristics. |
| Signal Output | Inversely proportional to analyte concentration. | Directly proportional to analyte concentration. | In competitive ELISA, higher analyte concentration leads to less signal generation. In non-competitive formats, more analyte results in a stronger signal. |
| Sensitivity (LOD) | Moderate (e.g., ~1-10 ng/mL) | High (e.g., ~0.1-1 ng/mL); often 10-fold or more sensitive than competitive formats.[3] | Non-competitive formats benefit from signal amplification and direct detection, avoiding the inherent limitations of a competitive binding equilibrium. |
| Dynamic Range | Narrower | Wider | The direct relationship between concentration and signal in non-competitive assays typically allows for a broader range of quantifiable concentrations. |
| Specificity | Can be high, but may be susceptible to matrix effects. | Generally higher specificity due to the dual recognition of the immunocomplex. | The anti-IC antibody adds a second layer of specificity, recognizing a unique conformational epitope formed only when the primary antibody binds the target hapten. |
| Assay Complexity | Relatively straightforward to develop. | Requires the development and characterization of a specific anti-immunocomplex antibody, which can be challenging. | The generation of a high-affinity and specific anti-IC antibody is a critical and complex step in developing a non-competitive hapten immunoassay. |
| Sample Throughput | High | High | Both formats are amenable to high-throughput screening in 96-well plate formats. |
Experimental Protocols: A Step-by-Step Guide
The following are representative, detailed protocols for performing both competitive and non-competitive ELISAs for this compound. These should be optimized for specific antibodies and reagents.
Protocol 1: Competitive ELISA for this compound
A. Reagent Preparation:
-
Coating Antigen: Prepare this compound conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% BSA in PBST.
-
Primary Antibody: Anti-NAc-DNP-Cys antibody diluted in blocking buffer to a pre-determined optimal concentration.
-
Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG diluted in blocking buffer.
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine) or other suitable chromogenic substrate.
-
Stop Solution: 2 M H₂SO₄.
B. Assay Procedure:
-
Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competition: In a separate plate or tubes, pre-incubate 50 µL of your this compound standards or samples with 50 µL of the diluted primary antibody for 1 hour at room temperature.
-
Incubation: Add 100 µL of the pre-incubated sample/antibody mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Non-Competitive (Anti-Immunocomplex) ELISA for this compound
A. Reagent Preparation:
-
Capture Antibody: Prepare the primary anti-NAc-DNP-Cys antibody at a concentration of 1-10 µg/mL in coating buffer.
-
Wash Buffer: PBST.
-
Blocking Buffer: 1% BSA in PBST.
-
Detection Antibody: Enzyme-conjugated anti-immunocomplex (anti-IC) antibody diluted in blocking buffer.
-
Substrate: TMB or other suitable chromogenic substrate.
-
Stop Solution: 2 M H₂SO₄.
B. Assay Procedure:
-
Coating: Add 100 µL of the capture antibody to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of your this compound standards or samples to the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated anti-IC antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Conclusion: Selecting the Optimal Format for Your Research
The choice between a competitive and a non-competitive ELISA for this compound detection is a critical decision that hinges on the specific analytical requirements of your study.
-
Competitive ELISA remains a robust and reliable method, particularly when ultra-high sensitivity is not the primary concern. Its relative simplicity in terms of antibody requirements makes it a more accessible starting point for many laboratories.
-
Non-competitive (Anti-Immunocomplex) ELISA represents a significant advancement for hapten detection, offering superior sensitivity and a broader dynamic range.[1] While the initial investment in developing a specific anti-IC antibody is higher, the long-term benefits in terms of data quality and the ability to detect lower concentrations of this compound can be invaluable for many research and diagnostic applications.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each format, as outlined in this guide, will empower researchers to make an informed decision and develop a robust and reliable immunoassay for the accurate quantification of this compound.
References
-
Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]
-
A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection. MDPI. [Link]
-
Comparison between the competitive ELISA assay and noncompetitive ELISA... ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Impact of Cysteine Labeling on Protein Function: A Comparative Analysis
For researchers, drug development professionals, and scientists dedicated to understanding the intricate dance of proteins, site-specific labeling is an indispensable tool. It allows us to attach probes—be they fluorescent dyes, affinity tags, or crosslinkers—to specific amino acid residues, unlocking insights into protein localization, interaction, and conformational changes. Among the amino acids, cysteine, with its uniquely reactive thiol group, stands out as a prime target for such modifications.[1][2]
However, the very act of attaching an external molecule to a protein, no matter how small, carries the inherent risk of altering its native structure and function. This guide provides a comprehensive framework for not only performing cysteine-specific labeling but, more critically, for rigorously evaluating the impact of such modifications. We will delve into a comparative analysis of different labeling chemistries, with a special focus on interpreting the potential effects of a dinitrophenyl-based modification, which we will refer to as "DNP-Cys" labeling, and compare it against more conventional methods.
Our discussion will be grounded in the principles of scientific integrity, providing you with the rationale behind experimental choices and self-validating protocols to ensure the trustworthiness of your findings.
The Landscape of Cysteine-Specific Labeling
The choice of labeling chemistry is the first critical decision point that can influence the biological integrity of your protein. Here, we compare the deduced mechanism of DNP-Cys labeling with two of the most prevalent thiol-reactive chemistries: maleimides and iodoacetamides.
Deducing "NAc-DNP-Cys" Labeling: A Likely Interpretation
While "this compound labeling" is not a standard term in the protein chemistry lexicon, its constituent parts point towards a well-established reaction. "DNP" likely refers to the 2,4-dinitrophenyl group, which can be introduced using 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent.[3][4] Historically, DNFB was famously used to label the N-terminal amino groups of peptides.[4][5] However, it also readily reacts with other nucleophilic residues, including the thiol group of cysteine, via a nucleophilic aromatic substitution reaction. The "NAc" portion may refer to N-acetylcysteine, which could be involved in the overall process, for instance, as a quenching agent, or it could refer to a post-labeling modification, though direct N-acetylation of the labeled cysteine is less commonly described as a standard procedure. For the purpose of this guide, we will focus on the primary DNP-cysteine adduct formation.
The reaction of DNFB with a cysteine residue results in a stable thioether bond, covalently attaching the DNP group to the protein.
Maleimide Chemistry: The Workhorse of Cysteine Labeling
Maleimides are among the most popular thiol-reactive reagents.[6][7] They react with cysteine's sulfhydryl group via a Michael addition reaction, forming a stable thioether linkage. This reaction is highly selective for thiols at a neutral pH (6.5-7.5).[6][8]
Iodoacetamide Chemistry: A Classic Alternative
Iodoacetamides are another class of widely used alkylating agents for cysteine labeling.[9][10] The reaction involves the nucleophilic attack of the thiolate anion on the carbon atom bearing the iodine, forming a stable thioether bond. While effective, iodoacetamides can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher pH.[7][9]
Experimental Workflow: Cysteine-Specific Protein Labeling
The following diagram outlines a general workflow for labeling a protein with a cysteine-reactive probe.
Figure 1. General workflow for cysteine-specific protein labeling.
A Comparative Look at Cysteine Labeling Chemistries
Choosing the right labeling reagent is a balancing act between reaction efficiency, specificity, and the potential for functional perturbation. The table below provides a side-by-side comparison.
| Feature | DNP-Cys (via DNFB) | Maleimide-Cys | Iodoacetamide-Cys |
| Reaction Type | Nucleophilic Aromatic Substitution | Michael Addition | Nucleophilic Substitution |
| Bond Formed | Thioether | Thioether | Thioether |
| pH Optimum | Slightly alkaline (pH > 8) | Neutral (pH 6.5-7.5) | Slightly alkaline (pH 7.5-8.5) |
| Specificity | Reacts with thiols, amines (N-terminus, Lys), His, Tyr | Highly thiol-specific at neutral pH | Primarily thiols, some reactivity with His, Met |
| Linkage Stability | Very stable | Stable | Stable |
| Label Size | Relatively small (DNP group) | Varies with attached probe | Varies with attached probe |
| Key Advantage | Small, historically significant label | High thiol specificity at neutral pH | Readily available and effective |
| Key Disadvantage | Lower specificity, can lead to multiple modifications | Potential for hydrolysis of maleimide ring | Potential for off-target reactions |
The Core Directive: Assessing the Functional Impact of Your Label
Once your protein is labeled, it is paramount to determine if the modification has altered its biological function. The following sections provide detailed methodologies for this critical evaluation.
Enzymatic Activity: The Litmus Test of Function
For enzymes, a kinetic assay is the most direct measure of functional integrity. The goal is to compare the key kinetic parameters (Vmax and Km) of the labeled enzyme to its unlabeled counterpart.
Experimental Protocol: Enzyme Kinetic Assay
This protocol provides a general framework for a spectrophotometric enzyme assay.
Figure 2. Workflow for a comparative enzyme kinetic assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a series of substrate concentrations in a suitable assay buffer. Also, prepare stock solutions of your unlabeled and labeled protein at the same concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer and the various substrate concentrations.
-
Reaction Initiation: Initiate the reaction by adding a fixed amount of either the unlabeled or labeled enzyme to the wells.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time. The wavelength will depend on the substrate or product being monitored.
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (Michaelis constant).
-
Interpreting the Results:
-
No significant change in Km and Vmax: The label has likely not impacted the enzyme's catalytic efficiency or substrate binding.
-
Change in Km: The label may be affecting substrate binding. An increase in Km suggests weaker binding.
-
Change in Vmax: The label may be affecting the catalytic turnover rate. A decrease in Vmax indicates a less efficient enzyme.
Protein Stability and Conformation: Is Your Protein Still Folded Correctly?
A label can induce local or global changes in protein structure, potentially leading to instability or aggregation.
3.2.1. Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, or thermal shift assay, is a high-throughput method to determine the melting temperature (Tm) of a protein.[11] A higher Tm indicates greater thermal stability.
Experimental Protocol: Differential Scanning Fluorimetry
-
Reagent Preparation: Prepare your unlabeled and labeled proteins at the same concentration in a suitable buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Assay Setup: In a qPCR plate, mix the protein, buffer, and fluorescent dye.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition is the Tm.
3.2.2. Circular Dichroism (CD) Spectroscopy for Secondary Structure
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. The resulting spectrum provides information about the protein's secondary structure (alpha-helices, beta-sheets, random coils). By comparing the CD spectra of the labeled and unlabeled protein, you can assess if the label has induced significant conformational changes.
Binding Interactions: Does the Label Interfere with Partnerships?
If your protein's function involves interacting with other proteins, it is crucial to verify that the label does not disrupt these interactions.
Workflow: Co-Immunoprecipitation (Co-IP)
Co-IP is a gold-standard technique for studying protein-protein interactions.
-
Cell Lysis: Lyse cells expressing the labeled or unlabeled "bait" protein and its potential "prey" binding partner.
-
Immunoprecipitation: Add an antibody that specifically recognizes the bait protein to the cell lysate. The antibody is typically coupled to beads.
-
Complex Pull-Down: The antibody will bind to the bait protein, pulling it and any associated prey proteins out of solution.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by Western blotting using an antibody against the prey protein.
Interpreting the Results: The presence of the prey protein in the eluate from the labeled bait pull-down, at a similar level to the unlabeled control, suggests that the label does not interfere with the interaction.
A Hypothetical Case Study: DNP-Cys vs. Maleimide-Cy5 Labeling of Kinase X
To illustrate the application of these principles, consider a hypothetical study on "Kinase X". We label a non-catalytic cysteine residue with either DNFB (to create a DNP-Cys label) or a maleimide-conjugated Cy5 fluorescent dye.
Table 1: Functional and Biophysical Data for Labeled Kinase X
| Parameter | Unlabeled Kinase X | DNP-Cys Labeled | Maleimide-Cy5 Labeled |
| Enzyme Kinetics | |||
| Km (ATP) | 15 µM | 45 µM | 18 µM |
| Vmax | 100 pmol/min | 95 pmol/min | 98 pmol/min |
| Thermal Stability | |||
| Tm (DSF) | 55°C | 48°C | 54°C |
| Binding Interaction | |||
| Co-IP with Substrate Y | +++ | + | +++ |
Interpretation:
-
DNP-Cys Labeling: The three-fold increase in Km suggests that the DNP label significantly hinders ATP binding, possibly due to steric hindrance or electrostatic repulsion. The substantial decrease in Tm indicates that the DNP label destabilizes the protein. The reduced signal in the Co-IP assay suggests that the interaction with Substrate Y is also compromised.
-
Maleimide-Cy5 Labeling: This larger fluorescent label has a minimal impact on enzyme kinetics, thermal stability, and the interaction with Substrate Y.
Conclusion and Recommendations
The act of labeling a protein is only the beginning of a rigorous scientific inquiry. As we have demonstrated, the choice of labeling chemistry can have profound effects on the very function you aim to study. The term "this compound labeling," while not standard, likely refers to the dinitrophenylation of cysteine, a modification that, despite the small size of the DNP group, can be significantly disruptive.
As a Senior Application Scientist, my primary recommendation is to always validate . Never assume that a labeled protein is a perfect proxy for its unlabeled counterpart. By employing a suite of orthogonal assays—spanning enzyme kinetics, biophysical stability, and binding interactions—you can build a comprehensive picture of your labeled protein's functional integrity. This multi-faceted approach is the cornerstone of trustworthy and reproducible science in the complex world of protein research.
References
-
Kim, D., et al. (2009). 2,4-Dinitrofluorobenzene modifies cellular proteins and induces macrophage inflammatory protein-2 gene expression via reactive oxygen species production in RAW 264.7 cells. Journal of Toxicology and Environmental Health, Part A, 72(11-12), 744-753. [Link]
-
Chegg.com. (2018). Solved 13.The Sanger reagent (2,4-dinitrofluorobenzene) can. [Link]
-
G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids. [Link]
-
Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. [Link]
-
Wikipedia. (n.d.). Thermal shift assay. [Link]
-
Caltech Proteome Exploration Laboratory. (n.d.). Protocols. [Link]
-
Hudecz, F., et al. (1988). 2,4-Dinitrophenyl [14C]cysteinyl disulfide allows selective radioactive labeling of protein thiols under spectrophotometric control. Analytical Biochemistry, 170(1), 134-142. [Link]
-
Eisen, H. N., et al. (1954). Studies of hypersensitivity to low molecular weight substances. II. Reactions of some allergenic substituted dinitrobenzenes with cysteine or cystine of skin proteins. The Journal of experimental medicine, 100(1), 27–40. [Link]
-
Wikipedia. (n.d.). Post-translational modification. [Link]
-
DPAG. (2024). N-terminal cysteine acetylation and oxidation patterns may define protein stability. [Link]
-
Lin, H., et al. (2018). Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins. Nature Communications, 9(1), 4723. [Link]
-
Uchida, K. (2009). Protein Modification by Acrolein: Formation and Stability of Cysteine Adducts. Chemical Research in Toxicology, 22(3), 410–415. [Link]
-
He, Y., et al. (2022). Effects of Cysteine on Physicochemical Properties of High-Moisture Extrudates Prepared from Plant Protein. Foods, 11(19), 3125. [Link]
-
ResearchGate. (n.d.). Suggested structures for the detected adducts in the reactivity experiment with isothiocyanates and PHCKRM. [Link]
-
Le Saux, O., et al. (2001). The effect of cysteine and 2,4-dinitrophenol on heme and nonheme absorption in a rat intestinal model. The Journal of nutrition, 131(11), 2917–2922. [Link]
-
Spadaro, D., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 47(20), 7477-7509. [Link]
-
Rashidian, M., et al. (2013). Enzymatic labeling of proteins: techniques and approaches. Bioconjugate chemistry, 24(8), 1277–1294. [Link]
-
ResearchGate. (n.d.). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). [Link]
-
Sartorius. (n.d.). Biophysical Characterization. [Link]
-
Integral Molecular. (n.d.). Functional Assays for Lead Candidates. [Link]
-
Zhang, Y., et al. (2019). Selection of Biophysical Methods for Characterisation of Membrane Proteins. International journal of molecular sciences, 20(11), 2633. [Link]
-
Wikipedia. (n.d.). Sanger Degradation. [Link]
-
Reddit. (2021). How is Sanger's reagent used to find the C terminal amino acid? I thought it binds to the N terminal and then the whole protein is hydrolysed. [Link]
-
Loo, J. A. (2016). Monitoring protein conformational changes and dynamics using stable-isotope labeling and mass spectrometry (CDSiL-MS). Protein Science, 25(3), 565-576. [Link]
-
Nature. (2023). Control of protein stability by post-translational modifications. [Link]
-
Frontiers. (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]
-
ACS Publications. (2018). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. [Link]
-
ACS Publications. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]
-
RSC Publishing. (n.d.). α-Vinyl azide–cysteine click coupling reaction enabled bioorthogonal peptide/protein modification. [Link]
-
NCBI. (n.d.). Click Chemistry in Proteomic Investigations. [Link]
-
MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]
-
ResearchGate. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. [Link]
-
bioRxiv. (2023). Intermolecular interactions between cysteine and aromatic amino acids with phenyl moiety in the DNA-binding domain of heat shock. [Link]
-
ResearchGate. (n.d.). Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? [Link]
Sources
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- 3. Solved 13.The Sanger reagent (2,4-dinitrofluorobenzene) can | Chegg.com [chegg.com]
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- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling NAc-DNP-Cys
Topic: Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: Immediate Action Protocol
NAc-DNP-Cys (N-Acetyl-S-(2,4-dinitrophenyl)-L-cysteine) is a mercapturic acid conjugate typically used as a reference standard in metabolic toxicology. While it possesses higher water solubility than its parent compound (2,4-DNP), it retains the dinitrophenyl (DNP) moiety, necessitating strict controls against inhalation sensitization and dermal absorption .
Critical Safety Directive:
-
Do Not handle on an open benchtop.
-
Do Not use latex gloves (poor resistance to nitro-aromatics).
-
Do treat all yellow-stained surfaces as contaminated with toxic residue.
Hazard Architecture & Risk Assessment
To understand the PPE requirements, we must deconstruct the molecule's risk profile. This is not a generic "white powder"; it is a signaling metabolite with specific chemical behaviors.
| Moiety | Chemical Behavior | Physiological Risk |
| Dinitrophenyl (DNP) Group | Strong chromophore (yellow/orange); Electron-withdrawing nitro groups. | Sensitizer & Toxicant. Potential uncoupling of oxidative phosphorylation if cleaved/metabolized. High skin permeation potential. |
| N-Acetyl-Cysteine Tail | Increases polarity/water solubility. | Transport Vector. Facilitates movement of the DNP group through aqueous biological membranes (mucous membranes, eyes). |
| Physical State (Solid) | Electrostatic powder. | Inhalation. Fine particulates can aerosolize during weighing, leading to respiratory sensitization. |
Technical Insight: The DNP group is a notorious skin sensitizer. Repeated exposure to trace amounts can lead to haptenization, where the chemical binds to skin proteins, triggering an immune response upon future exposures [1].
The PPE Defense Matrix
Standard lab coats are insufficient. The following PPE system is designed to create a "fail-safe" barrier against both particulate migration and solvent permeation.
Personal Protective Equipment Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (extended cuff) | Latex is permeable to many nitro-aromatics. Double gloving creates a "breakthrough indicator" gap; if the outer glove stains yellow, change immediately. |
| Respiratory Protection | N95 (Minimum) or P100 (Preferred) Context: Use if working outside a fume hood (not recommended). | Prevents inhalation of electrostatic dust. The this compound molecule is large enough to be trapped by HEPA filtration. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 Impact + Splash) | Safety glasses leave gaps. DNP derivatives are severe eye irritants; a splash can cause corneal staining and damage. |
| Body Protection | Tyvek® Lab Coat (or equivalent) Closed-front, elastic wrists. | Cotton coats absorb nitro-compounds, creating a long-term exposure source. Non-woven polyethylene (Tyvek) repels dusts. |
Visualizing the Safety Logic
The following diagram illustrates the "Hierarchy of Defense" for this specific compound, prioritizing engineering controls over PPE.
Figure 1: The barrier defense strategy. Note that respiratory PPE is a backup to the primary engineering control (Fume Hood).
Operational Protocol: Handling & Solubilization
This workflow minimizes static discharge (which scatters the powder) and solvent permeation.
Step 1: Preparation & Weighing
-
Static Control: this compound powder is prone to static cling. Use an anti-static gun or a polonium strip inside the balance enclosure.
-
Surface Protection: Lay down a white absorbent bench pad (plastic side down).
-
Why White? The compound is yellow/orange. A white background provides immediate visual validation of a spill.
-
-
Weighing:
-
Place a tared vial inside the balance.
-
Transfer solid using a disposable spatula (do not reuse).
-
Cap the vial inside the hood before removing.
-
Step 2: Solubilization (The Critical Moment)
Most researchers dissolve this in DMSO or Methanol .
-
The Risk: DMSO is a penetrant carrier. If this compound in DMSO touches your skin, the DMSO will carry the toxic DNP moiety directly into your bloodstream [2].
-
The Protocol:
-
Keep the vial in a secondary container (tube rack).
-
Add solvent slowly to avoid "puffing" of the powder.
-
Vortex with the cap tightly sealed and parafilmed.
-
Step 3: Decontamination
-
Wipe the balance area with 70% Ethanol or Methanol (DNP derivatives are often more soluble in organics than water).
-
Check the white bench pad. If yellow spots appear, fold it carefully (contaminated side in) and dispose of it as hazardous waste.
Disposal & Waste Management
Proper disposal prevents environmental contamination and downstream exposure to janitorial staff.
| Waste Stream | Classification | Disposal Method |
| Solid Waste (Gloves, Pads, Vials) | Hazardous Chemical Debris | Seal in a clear hazardous waste bag. Label "Toxic/Sensitizer - DNP Derivative". |
| Liquid Waste (Stock solutions) | Organic Solvent Waste | Segregate from oxidizers. Do not pour down the drain. High-temperature incineration is the preferred destruction method. |
| Sharps (Needles/Syringes) | Chemically Contaminated Sharps | Immediate disposal in a rigid sharps container. Do not recap. |
Emergency Response (Spill Logic)
Figure 2: Decision logic for accidental release. Speed and containment are critical to prevent aerosol spread.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10690, 2,4-Dinitrophenol. Retrieved from [Link]
- Context: Establishes the toxicity and sensitization potential of the DNP moiety found in this compound.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure - Chemical Permeation. Retrieved from [Link]
- Context: Validates the risk of DMSO acting as a carrier solvent for toxic compounds.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Context: Authoritative source for general laboratory hygiene, waste segregation, and PPE selection for sensitizers.
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